Phenothrin
Description
This compound is a cyclopropanecarboxylate ester. It has a role as a pyrethroid ester insecticide. It is functionally related to a chrysanthemic acid.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for parasitic infection. It was withdrawn in at least one region.
This compound, also called sumithrin, is a synthetic pyrethroid (type 1) that kills adult fleas and ticks. It has also been used to kill head lice in humans. d-phenothrin is used as a component of aerosol insecticides for domestic use. This compound is often used with methoprene, an insect growth regulator that interrupts the insect's biological life cycle by killing the eggs. In 2005, the EPA required Hartz Mountain Industries to cancel uses of several flea and tick products containing this compound that were linked to a range of adverse reactions, including hair loss, salivation, tremors, and numerous deaths in cats and kittens. In the short term, the agreement called for new warning labels on the products. A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. (L811, L865)
RN given refers to cpd without isomeric designation; structure
Structure
3D Structure
Properties
IUPAC Name |
(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
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InChI |
InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3 | |
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InChI Key |
SBNFWQZLDJGRLK-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |
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Molecular Formula |
C23H26O3 | |
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DSSTOX Substance ID |
DTXSID7032688 | |
| Record name | Phenothrin | |
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Molecular Weight |
350.4 g/mol | |
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Physical Description |
Phenothrin is a pale yellow to yellow-brown liquid. Non corrosive. Used as an insecticide., Pale-yellow to yellow-brown liquid; [CAMEO], PALE YELLOW-TO-YELLOW-BROWN LIQUID. | |
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Boiling Point |
>290 °C | |
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Solubility |
Soluble in xylene and acetone, In methanol, >5.0 g/mL; hexane, >4.96 g/mL at 25 °C, In water, <9.7 ug/L at 25 °C, Solubility in water: none | |
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Density |
1.06 at 20 °C, Relative density (water = 1): 1.06 | |
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Vapor Pressure |
0.00000014 [mmHg], 1.43X10-7 mm Hg at 21 °C, Vapor pressure, Pa at 20 °C: | |
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Color/Form |
Colorless liquid, Pale yellow to yellow-brown clear liquid | |
CAS No. |
26002-80-2, 51186-88-0, 188023-86-1 | |
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| Record name | m-phenoxybenzyl (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |
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Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Phenothrin on Insect Voltage-Gated Sodium Channels
Abstract
Phenothrin, a synthetic Type I pyrethroid insecticide, exerts its neurotoxic effects by targeting the voltage-gated sodium channels (NaV) in insect neurons.[1] Its primary mechanism of action involves the modulation of channel gating kinetics, leading to a prolonged open state.[2] This disruption of normal channel function causes persistent membrane depolarization, which results in neuronal hyperexcitability, repetitive firing, and ultimately leads to insect paralysis and death.[1][3] This guide provides a detailed examination of the molecular interactions between this compound and insect NaV channels, summarizes the quantitative effects on channel gating, outlines key experimental protocols used in its study, and presents visual diagrams of the core pathways and workflows.
Introduction: The Target and the Toxin
Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in most excitable cells.[4] The precise and rapid transitions between their conformational states are fundamental for normal neuronal signaling.[1] this compound, also known as sumithrin, is a synthetic insecticide modeled after natural pyrethrins.[5] As a Type I pyrethroid, it is structurally distinguished by the absence of an α-cyano group, a feature that differentiates its toxicological profile from the more potent Type II pyrethroids.[6][7] The insecticidal efficacy of this compound is rooted in its specific and potent disruption of insect NaV channel function, making this interaction a critical area of study for insecticide development and resistance management.
The Insect Voltage-Gated Sodium Channel: A Structural and Functional Primer
The insect NaV channel is a large, integral membrane protein formed by a single α-subunit containing four homologous domains (I-IV).[4][8] Each domain consists of six transmembrane helical segments (S1-S6).
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Voltage-Sensing Domains (VSDs): The S1-S4 segments in each domain act as the channel's voltage sensors. The S4 helix, rich in positively charged amino acids, moves in response to changes in membrane potential, initiating the conformational change that opens the channel.
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Pore-Forming Domain (PD): The S5 and S6 segments from all four domains, along with the re-entrant "P-loops" between them, assemble in the center to form the ion-conducting pore and the selectivity filter, which ensures high permeability to Na+ ions.[8]
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Gating Machinery: The channel cycles through three primary conformational states:
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Resting (Closed): At hyperpolarized membrane potentials, the channel is closed but available for activation.
-
Open (Activated): Upon membrane depolarization, the channel rapidly opens, allowing a selective influx of Na+ ions that drives the rising phase of the action potential.[4][9]
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Inactivated (Closed): Milliseconds after opening, an intracellular loop connecting domains III and IV binds to the inner pore, blocking ion flow and placing the channel in a non-conducting, inactivated state. This process is crucial for terminating the action potential.[4][9]
-
Caption: Topology of the insect voltage-gated sodium channel α-subunit.
The Core Mechanism: How this compound Disrupts Channel Function
This compound's insecticidal activity stems from its ability to bind to the NaV channel and allosterically modify its gating, trapping it in a conducting state.[1][2] This leads to a prolonged influx of Na+ ions, causing uncontrolled, repetitive neuronal firing that manifests as tremors, paralysis, and ultimately, death of the insect.[3][10]
Molecular Binding Site
While pyrethroids are highly lipophilic, precluding direct radioligand binding studies, a consensus on their binding site has emerged from computational modeling, mutagenesis, and electrophysiological analyses.[9] It is now understood that pyrethroids bind within a hydrophobic cavity formed at the interface of several domains. The leading model proposes dual pyrethroid receptor sites.[9] this compound is predicted to interact with "Pyrethroid Receptor Site 2" (PyR2), located at the interface between domains I and II.[9][11]
Key structural components forming this binding pocket include:
-
The intracellular S4-S5 linker of domain II.[12]
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The transmembrane S5 helix of domain II.[9]
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The transmembrane S6 helix of domain I.
The binding of this compound within this pocket is thought to physically impede the conformational changes required for the channel to close or inactivate, thereby stabilizing the open state.[12]
Caption: Location of the this compound binding site at a domain interface.
Modulation of Channel Gating and Electrophysiological Signature
The binding of this compound profoundly alters the kinetics of the NaV channel. Electrophysiological recordings, typically using the voltage-clamp technique, reveal two hallmark effects:
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Inhibition of Deactivation: this compound dramatically slows the closing (deactivation) of the channel upon membrane repolarization.[4][9] This means that even after the stimulus for opening has passed, the channel remains locked in an open state, allowing continued Na+ influx.
-
Inhibition of Inactivation: The transition to the fast-inactivated state is also inhibited, preventing the normal termination of the sodium current during prolonged depolarization.[9]
These kinetic modifications produce a characteristic electrophysiological signature. In response to a depolarizing voltage step, a large, slowly decaying "tail current" is observed upon repolarization.[9][13] The amplitude of this tail current is a direct measure of the number of channels modified by the insecticide and is a key parameter for quantifying potency.[9]
State-Dependent Interaction: A Preference for the Open Channel
A critical aspect of this compound's mechanism is its state-dependent binding. Most pyrethroids exhibit a significantly higher affinity for the open state of the NaV channel compared to the resting (closed) state.[13][14] This phenomenon, known as "use-dependency," means that the modification of channels by this compound is enhanced by repeated neuronal firing, which increases the probability of the channels being open.[13]
This state-dependent action is logical from a structural standpoint. The conformational changes that occur during channel opening are thought to expose or properly form the hydrophobic binding pocket, making it more accessible to the insecticide molecule.[12] Once bound, this compound effectively "traps" the channel in this high-affinity open conformation.
Caption: this compound preferentially binds to and traps the open state.
Quantitative Analysis of this compound's Effects
The effects of this compound on NaV channels can be quantified using electrophysiological parameters. While data varies between insect species and specific channel splice variants, the following table summarizes typical effects observed for Type I pyrethroids.
| Parameter | Description | Typical Effect of this compound | Reference |
| Tail Current Amplitude | The peak current measured upon repolarization, reflecting the number of modified open channels. | Dose-dependent increase. | [9] |
| Tail Current Decay (τ) | The time constant for the decay of the tail current, indicating how slowly modified channels close. | Significantly prolonged (from ms to hundreds of ms or seconds). | [6][13] |
| EC₅₀ for Modification | The concentration of this compound required to modify 50% of the channels. | Typically in the low micromolar (µM) range. | [15] |
| Voltage-Dependence of Activation | The voltage range over which the channel opens. | Can cause a hyperpolarizing (leftward) shift, making channels open at more negative potentials. | [9] |
Experimental Methodology: Two-Electrode Voltage Clamp (TEVC)
The TEVC technique using Xenopus laevis oocytes is the gold standard for characterizing the effects of compounds like this compound on ion channels.[16] It allows for the precise control of membrane potential and the measurement of resulting ionic currents from a heterologously expressed channel of interest.
Experimental Workflow
Caption: A typical experimental workflow for TEVC studies.
Step-by-Step Protocol
-
cRNA Preparation: The cDNA encoding the insect NaV channel α-subunit (e.g., from Drosophila melanogasterpara) is linearized. High-quality capped cRNA is synthesized in vitro using a transcription kit (e.g., mMESSAGE mMACHINE™).
-
Oocyte Preparation: Oocytes are surgically harvested from a mature female Xenopus laevis. The follicular layer is removed by incubation with collagenase to allow for microelectrode impalement.
-
Microinjection: Approximately 50 nL of the channel cRNA (at ~1 ng/nL) is injected into each oocyte. If required, cRNA for auxiliary subunits can be co-injected.
-
Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in a buffered solution (e.g., ND96) to allow for channel protein expression and insertion into the oocyte membrane.
-
Mounting and Impalement: A single oocyte is placed in a recording chamber and continuously perfused with recording solution. Two microelectrodes (filled with 3 M KCl, resistance 0.5-2.0 MΩ) are impaled into the oocyte: one to measure membrane voltage and one to inject current.
-
Voltage Clamping: The oocyte is voltage-clamped at a holding potential where NaV channels are in the resting state (e.g., -100 mV).
-
Control Recording: A voltage-step protocol is applied to elicit sodium currents. For example, the membrane is depolarized to 0 mV for 20 ms to open the channels, then repolarized back to -100 mV. The resulting inward Na+ current and the rapid decay of the tail current are recorded.
-
This compound Application: A solution containing this compound (dissolved in a vehicle like DMSO, then diluted in recording solution) is perfused into the chamber. An incubation period allows the compound to partition into the membrane and interact with the channels.
-
Test Recording: The same voltage-step protocol is applied in the presence of this compound. The key observation will be the appearance of a large, slowly-decaying tail current upon repolarization.
-
Data Analysis: The amplitude of the tail current is measured and plotted against this compound concentration to generate a dose-response curve. The decay of the tail current is fitted with an exponential function to determine the time constant (τ), quantifying the slowing of deactivation.
Conclusion
This compound's insecticidal efficacy is derived from its precise disruption of voltage-gated sodium channel function.[2] By binding to a specific receptor site at the interface of domains I and II, it stabilizes the channel's open state.[9][12] This action inhibits both channel deactivation and inactivation, causing a persistent influx of sodium ions that leads to neuronal hyperexcitability.[1][9] This mechanism, characterized electrophysiologically by prolonged sodium currents and large tail currents, ultimately results in the paralysis and death of the target insect.[3] A thorough understanding of this mechanism at the molecular level is paramount for developing novel insecticides and managing the ongoing challenge of insecticide resistance.
References
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Synthesis and stereochemistry of d-Phenothrin isomers
An In-depth Technical Guide to the Synthesis and Stereochemistry of d-Phenothrin Isomers
Authored by a Senior Application Scientist
Abstract
d-Phenothrin, commercially known as Sumithrin, is a prominent synthetic pyrethroid insecticide valued for its high efficacy and relatively low mammalian toxicity.[1][2][3] Its biological activity is intrinsically linked to its stereochemistry, with the designation 'd-Phenothrin' referring to a specific, enriched mixture of the most potent stereoisomers. This guide provides a comprehensive technical overview of the synthesis, stereochemical considerations, and analytical separation of d-Phenothrin isomers. We will delve into the causality behind synthetic strategies, detail validated experimental protocols, and present comparative data, offering field-proven insights for researchers and professionals in agrochemical and pharmaceutical development.
Introduction: The Stereochemical Imperative of d-Phenothrin
This compound is a synthetic pyrethroid, a class of compounds modeled after the natural insecticides found in chrysanthemum flowers.[2] The molecule is an ester formed from chrysanthemic acid and 3-phenoxybenzyl alcohol.[4][5] The chrysanthemic acid moiety contains two chiral centers at carbons 1 and 3 of the cyclopropane ring, giving rise to four possible stereoisomers. These are designated based on the relative (cis/trans) and absolute (R/S) configurations at these centers.
The four principal stereoisomers are:
-
(1R,3R)-trans, also known as (+)-trans
-
(1S,3S)-trans, also known as (-)-trans
-
(1R,3S)-cis, also known as (+)-cis
-
(1S,3R)-cis, also known as (--cis
Insecticidal potency is not distributed equally among these isomers. The biological activity resides almost exclusively in the isomers with the (1R) configuration.[4][6][7] Consequently, the commercial product d-Phenothrin is not a racemic mixture but an enriched formulation containing at least 95% of the (1R)-isomers, typically in a specific ratio of approximately 1:4 (cis:trans).[2][5][8] This strategic enrichment maximizes efficacy while minimizing the environmental load of less active or inactive compounds. Understanding the synthesis and control of this specific stereochemical profile is therefore paramount.
Diagram 1: The Four Stereoisomers of Chrysanthemic Acid
This diagram illustrates the four stereoisomers that form the acid backbone of this compound.
Caption: Stereoisomers of Chrysanthemic Acid and their role in d-Phenothrin.
Core Synthetic Strategy: Esterification
The industrial synthesis of d-phenothrin is fundamentally an esterification reaction.[5][9] The process is designed to couple the stereochemically-defined acid component, (1R)-cis,trans-chrysanthemic acid, with the alcohol component, 3-phenoxybenzyl alcohol. The most common and efficient laboratory and industrial method involves converting the carboxylic acid into a more reactive acyl chloride.
Rationale for Acyl Chloride Route
Direct esterification of a carboxylic acid with an alcohol (Fischer esterification) is a reversible reaction that often requires harsh conditions (strong acid catalyst, high temperatures) and removal of water to drive the equilibrium forward. This can lead to side reactions and potential racemization. The use of chrysanthemoyl chloride, the acyl chloride of chrysanthemic acid, offers several advantages:
-
High Reactivity: Acyl chlorides are highly electrophilic, reacting rapidly with alcohols at or below room temperature.
-
Irreversible Reaction: The reaction is essentially irreversible, leading to high yields.
-
Mild Conditions: The reaction can be performed under mild conditions, which is crucial for preserving the delicate stereochemistry of the chrysanthemate moiety.
-
Byproduct Management: The reaction produces hydrochloric acid (HCl), which is easily neutralized by adding a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, driving the reaction to completion.[2]
Diagram 2: General Synthesis Pathway for d-Phenothrin
This workflow outlines the key transformation from the precursors to the final product.
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An In-depth Technical Guide to the Chemical and Physical Properties of Sumithrin for Laboratory Use
This guide provides a comprehensive overview of the chemical and physical properties of Sumithrin (d-phenothrin), a synthetic pyrethroid insecticide. Tailored for researchers, scientists, and drug development professionals, this document delves into the core characteristics, analytical methodologies, and safety protocols essential for the effective and safe laboratory use of this compound.
Chemical Identity and Structure
Sumithrin, chemically known as (3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate, is a synthetic pyrethroid modeled after the natural insecticides found in chrysanthemum flowers.[1][2] It is a complex molecule with two chiral centers, and the technical grade material is typically a mixture of isomers.[3] The "d-phenothrin" designation refers to a specific isomeric mixture containing at least 95% of the 1R isomers, predominantly in a 1:4 ratio of 1R-cis to 1R-trans isomers.[2][3]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (3-Phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[4] |
| Common Names | Sumithrin, d-phenothrin, Phenothrin[4] |
| CAS Number | 26002-80-2[4] |
| Molecular Formula | C₂₃H₂₆O₃[4] |
| Molecular Weight | 350.45 g/mol [4] |
Chemical Structure:
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The Genesis and Evolution of Phenothrin: A Synthetic Pyrethroid Insecticide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Safer, More Effective Insecticides
The ongoing battle against insect pests, which pose significant threats to public health and agriculture, has driven the relentless pursuit of effective and selective insecticides. The natural pyrethrins, extracted from the flowers of Chrysanthemum cinerariaefolium, have long been prized for their potent insecticidal properties and low mammalian toxicity. However, their inherent instability in the presence of light and air limited their widespread application in agriculture. This critical drawback spurred the development of synthetic analogs—pyrethroids—designed to retain the desirable characteristics of natural pyrethrins while exhibiting enhanced environmental stability. Phenothrin, also known as Sumithrin, emerged from this research as a highly effective and safer synthetic pyrethroid.[1][2] This guide provides a comprehensive technical overview of the discovery, development, and core scientific principles underlying this compound's utility as an insecticide.
Part 1: The Discovery and Synthesis of this compound
A Strategic Pivot from Herbicides to Insecticides
The discovery of this compound at Sumitomo Chemical in the 1960s was not a direct pursuit of a new insecticide but rather a creative adaptation of existing research.[3][4] The impetus for its development arose from an excess of m-cresol, an intermediate in the production of the organophosphate insecticide fenitrothion.[3][5] Chemists at Sumitomo Chemical were tasked with finding alternative applications for this surplus chemical.
The journey began with the synthesis of a diphenyl ether derivative from m-cresol, initially investigated for its herbicidal potential.[3] Subsequent modifications, including bromination of a methyl group and esterification with chrysanthemic acid, yielded a compound with noteworthy insecticidal activity.[3][4] This pivotal finding prompted further exploration of related structures, ultimately leading to the synthesis of this compound by Itaya and his team in 1969.[6] this compound demonstrated superior insecticidal efficacy and a greater margin of safety for mammals compared to natural pyrethrins.[3]
The Chemical Synthesis: A Fusion of Acid and Alcohol
The synthesis of this compound is achieved through the esterification of 3-phenoxybenzyl alcohol with chrysanthemic acid.[6][7] This process unites the two crucial structural components that define the molecule and its insecticidal properties. The industrial synthesis typically involves the reaction of 3-phenoxybenzyl alcohol with chrysanthemoyl chloride, the acid chloride derivative of chrysanthemic acid, in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.[7]
The specific stereochemistry of d-Phenothrin, the more active isomeric mixture, is attained by utilizing the (1R)-cis,trans isomers of the chrysanthemic acid precursor.[7] The resulting d-Phenothrin is a refined mixture containing at least 95% of the more potent 1R isomers, predominantly in a 1:4 ratio of 1R-cis to 1R-trans isomers.[7][8]
Experimental Protocol: Laboratory-Scale Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under a nitrogen atmosphere, dissolve 3-phenoxybenzyl alcohol in an anhydrous organic solvent (e.g., toluene).
-
Addition of Base: Add an appropriate base, such as pyridine or triethylamine, to the solution. This will act as a catalyst and neutralize the HCl that is generated during the reaction.
-
Addition of Chrysanthemoyl Chloride: Slowly add chrysanthemoyl chloride to the reaction mixture via the dropping funnel. Maintain the reaction temperature as recommended by the specific procedure, often at or below room temperature to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.[7]
Caption: General synthesis pathway for this compound.
Part 2: Mechanism of Action and Structure-Activity Relationships
Targeting the Insect Nervous System
This compound, a Type I pyrethroid, exerts its insecticidal effect by targeting the nervous systems of insects.[9] Its primary mode of action is the disruption of the normal functioning of voltage-gated sodium channels in nerve cells.[10][11] These channels are essential for the initiation and propagation of nerve impulses.
Under normal conditions, voltage-gated sodium channels open and close rapidly in response to changes in the nerve cell membrane's electrical potential, allowing sodium ions to flow into the neuron and generate an action potential. This compound binds to these sodium channels and modifies their gating kinetics, prolonging the time they remain in the open state.[10] This persistent influx of sodium ions leads to a state of hyperexcitation, characterized by repetitive and uncontrolled nerve discharges.[9][10] The overstimulation of the nervous system results in a loss of coordination, tremors, paralysis, and ultimately, the death of the insect.[10]
Caption: Neurological mechanism of action for this compound.
Structure-Activity Relationships: The Key to Selectivity
The insecticidal potency and selective toxicity of pyrethroids are intricately linked to their three-dimensional structure.[12][13] Key structural features that influence the activity of this compound and other pyrethroids include:
-
The Acid Moiety: The cyclopropane ring and the gem-dimethyl group of the chrysanthemic acid portion are crucial for binding to the sodium channel.
-
The Alcohol Moiety: The 3-phenoxybenzyl group in this compound contributes significantly to its insecticidal activity.
-
Stereochemistry: The spatial arrangement of atoms, particularly the stereochemistry at the C1 and C3 positions of the cyclopropane ring, has a profound impact on biological activity. As mentioned earlier, the 1R isomers of this compound are significantly more active than their 1S counterparts.[7][8] The cis isomers of phenoxybenzyl pyrethroids are often more toxic to insects than the trans isomers.[14]
The lower toxicity of this compound to mammals compared to insects is attributed to several factors.[15] Mammals have a higher body temperature, which can negatively affect the binding of pyrethroids to sodium channels. Additionally, mammals possess more efficient metabolic pathways for detoxifying and excreting pyrethroids.
Part 3: Toxicological Profile and Environmental Fate
Mammalian Toxicology
This compound generally exhibits low acute toxicity to mammals.[6] Following oral administration in rats, it is rapidly metabolized and excreted, primarily within 24 to 48 hours. The major metabolic pathways involve oxidation and cleavage of the ester linkage.[6] The trans-isomers are more readily hydrolyzed and excreted in the urine, while the cis-isomers are more likely to be excreted in the feces.[6]
While generally safe, high levels of exposure can pose risks.[10] In humans, high concentrations may cause mild skin irritation or tingling.[11] Cats can be particularly sensitive to this compound, and exposure can lead to more severe symptoms.[11] The U.S. Environmental Protection Agency (EPA) has classified d-phenothrin as "not likely to be carcinogenic to humans."[15]
| Toxicological Endpoint | Value | Species | Reference(s) |
| Acute Oral LD50 | >5000 mg/kg | Rat | [6] |
| Carcinogenicity | Not likely to be carcinogenic to humans | Human (based on animal studies) | [15] |
Environmental Fate and Ecotoxicity
This compound is primarily degraded in the environment by ultraviolet (UV) light.[15] Its half-life in soil under upland conditions is 1-2 days.[15] In the air, it breaks down rapidly with a half-life of 38-72 minutes.[15][16] Due to its low water solubility and tendency to bind tightly to soil, this compound has a low potential to contaminate groundwater.[15]
While it has low toxicity to birds, this compound is very highly toxic to fish and other aquatic organisms.[15][16] It is also highly toxic to honey bees.[15][16][17] Therefore, care must be taken to avoid contamination of water bodies during its application.
Conclusion: A Valuable Tool in Pest Management
The discovery and development of this compound represent a significant advancement in the field of synthetic insecticides. Born from strategic chemical exploration, its synthesis has been refined to produce a potent and relatively safe product for controlling a wide range of insect pests. Its specific mechanism of action, targeting the insect nervous system, and the structure-activity relationships that govern its selectivity provide a clear understanding of its efficacy. While its environmental impact, particularly on aquatic life and beneficial insects, necessitates careful and responsible use, this compound remains a valuable tool in modern integrated pest management programs, contributing to the protection of public health and agricultural resources.
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An In-Depth Technical Guide to the Molecular Formula and Structure of Phenothrin (C23H26O3)
Abstract
Phenothrin (C23H26O3) is a synthetic pyrethroid insecticide engineered for broad-spectrum activity against various insect pests.[1][2] As a structural analog of natural pyrethrins, it functions as a potent neurotoxin in insects by modulating voltage-gated sodium channels.[3][4][5] This technical guide provides a comprehensive examination of the molecular structure of this compound, with a focus on its complex stereochemistry, which is fundamental to its biological activity. We will dissect its constituent chemical moieties, explore the synthetic pathways for its creation, and detail the modern analytical methodologies essential for its structural verification, isomer separation, and quantification. This document is intended for researchers, chemists, and drug development professionals seeking a deep, technical understanding of this compound's molecular characteristics.
Introduction
The development of synthetic pyrethroids marked a significant advancement in pest management, offering enhanced stability and potency compared to their natural counterparts derived from Chrysanthemum cinerariaefolium.[6] this compound, first synthesized in 1969, emerged as a key member of this class, valued for its high insecticidal efficacy and a comparatively lower toxicity profile in mammals.[1][3][7] It is classified as a Type I pyrethroid, a category distinguished by the absence of an α-cyano group, which dictates its specific neurotoxic mechanism.[1][3] Commercial formulations of this compound, often sold under the trade name Sumithrin, are typically enriched with the most biologically active stereoisomers to maximize performance.[1] An understanding of its molecular structure is therefore not merely academic but critical for optimizing its synthesis, formulation, and application in both public health and agricultural contexts.
Molecular Identity and Physicochemical Properties
This compound is the common name for the molecule with the systematic IUPAC name (3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate.[8][9][10] Its core identity is defined by its specific elemental composition and physical characteristics, which govern its environmental fate and interaction with biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₂₃H₂₆O₃ | [9][11][12] |
| Molecular Weight | 350.45 g/mol | [1][3][12] |
| CAS Registry Number | 26002-80-2 | [3][10][12] |
| Appearance | Pale yellow to yellow-brown viscous liquid | [1][9][11] |
| Boiling Point | > 290 °C | [1][8] |
| Density | 1.058 - 1.061 g/mL (at 20-25 °C) | [1][11] |
| Vapor Pressure | 0.16 mPa (1.2 x 10⁻⁶ mmHg) at 20 °C | [11] |
| Water Solubility | Very low; < 9.7 µg/L to 2 mg/L at 25 °C | [3][11] |
| Solubility in Organic Solvents | Highly soluble in hexane, acetone, xylene, and methanol | [1][11] |
| Octanol-Water Partition Coeff. (log Kₒw) | 6.01 |[1][3] |
The molecule's low water solubility and high octanol-water partition coefficient indicate its lipophilic (fat-soluble) nature, a key factor in its ability to penetrate the waxy cuticle of insects and interact with the lipid environment of nerve cell membranes.[1][8]
Structural Elucidation and Stereochemistry
The molecular structure of this compound is an ester formed from two primary building blocks: chrysanthemic acid and 3-phenoxybenzyl alcohol.[11] This structure contains two chiral centers on its cyclopropane ring, leading to significant stereoisomerism.
dot
Caption: Core molecular structure of this compound, highlighting its constituent parts and chiral centers.
Stereoisomerism: The Key to Biological Activity
This compound possesses two chiral centers at the C1 and C3 positions of the cyclopropane ring, giving rise to four stereoisomers:
-
[1R, trans]
-
[1R, cis]
-
[1S, trans]
-
[1S, cis]
The terms cis and trans refer to the orientation of the C3 side chain relative to the ester group at C1. The 1R and 1S designations describe the absolute configuration at the C1 chiral center. The insecticidal activity of these isomers varies significantly.[13] The 1R isomers are substantially more potent neurotoxins to insects than their 1S counterparts.[3]
For this reason, the commercial product known as d-Phenothrin is a refined mixture containing at least 95% of the more active 1R isomers, specifically in a ratio of approximately 1:4 of [1R, cis] to [1R, trans] isomers.[1][3][10] This enrichment process is a critical step in manufacturing to produce a highly effective insecticide. The [1R, trans] isomer is generally considered the most insecticidally active of the four.[3]
dot
Caption: this compound's disruption of the normal function of voltage-gated sodium channels in insect neurons.
Analytical Methodologies
Accurate structural confirmation and quantification of this compound, particularly its isomers, are critical for quality control, residue analysis, and research. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal techniques employed.
[14]#### Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and semi-volatile compounds like this compound. W[15]hen coupled with a Flame Ionization Detector (GC-FID), it provides a robust and cost-effective method for quantifying the total this compound content in formulations. F[11][15]or more sensitive and specific detection, especially in complex matrices like environmental or biological samples, a Mass Spectrometer (GC-MS) is used.
[16][17][18]##### Experimental Protocol: GC-MS Analysis of this compound in Soil
This protocol is a representative workflow for determining this compound residues. The causality for each step is explained to provide field-proven insight.
-
Sample Preparation (Extraction):
-
Objective: To efficiently move the lipophilic this compound from the complex soil matrix into a clean organic solvent.
-
Steps:
-
Weigh 20 g of homogenized soil into a centrifuge tube.
-
Spike with an internal standard (e.g., ¹³C-permethrin) for accurate quantification that corrects for extraction inefficiencies.
-
Add 40 mL of an acetone/hexane (1:1 v/v) mixture. Acetone disrupts soil particle interactions, while hexane effectively dissolves the nonpolar this compound.
-
Shake vigorously for 1 hour to ensure exhaustive extraction.
-
Centrifuge to separate the soil from the solvent extract. Decant the supernatant.
-
-
-
Sample Clean-up:
-
Objective: To remove co-extracted interfering compounds (e.g., humic acids, lipids) that can contaminate the GC system and compromise analysis.
-
Steps:
-
Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18). T[16]he chosen sorbent retains polar interferences while allowing the less polar this compound to pass through.
-
Elute the cartridge with a suitable solvent.
-
-
-
Concentration and Reconstitution:
-
Objective: To increase the analyte concentration to a level detectable by the instrument and to exchange the solvent for one optimal for GC injection.
-
Steps:
-
Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen to avoid thermal degradation.
-
Reconstitute the residue in a precise volume (e.g., 1.0 mL) of toluene. T[17]oluene is an excellent solvent for this compound and behaves well in GC systems.
-
-
-
Instrumental Analysis (GC-MS):
-
Objective: To separate this compound isomers from any remaining matrix components and to detect and quantify them with high specificity.
-
Instrument Conditions (Typical):
-
GC System: Thermo Trace 1310 or equivalent. [17][18] * Injector: Splitless mode at 225 °C. Splitless injection ensures the maximum amount of analyte is transferred to the column, which is critical for trace residue analysis.
-
Column: Optima 5-MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film). This column provides good separation for semi-volatile compounds. [17][18] * Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: 95°C for 1 min, ramp at 15°C/min to 250°C, then ramp at 10°C/min to 275°C, hold for 7 min. This temperature program separates analytes based on their boiling points and interaction with the column's stationary phase. [17][18] * MS Detector: Triple-quadrupole mass spectrometer (TSQ 8000 or equivalent) with an Electron Impact (EI) source. [17][18] * Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). These modes provide immense specificity by monitoring only for characteristic fragment ions of this compound (e.g., m/z 183, 168, 153), filtering out background noise.
-
-
Caption: Experimental workflow for the GC-MS analysis of this compound residues.
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly valuable for the analysis of pyrethroids, offering excellent separation of the cis and trans isomers, which can be challenging in some GC setups. I[11]t is often coupled with an Ultraviolet (UV) detector.
[6]##### Experimental Protocol: HPLC-UV Isomer Separation
This protocol outlines a method for the simultaneous analysis of this compound and other pyrethroids.
-
Standard and Sample Preparation:
-
Objective: To prepare accurate solutions for calibration and analysis.
-
Steps:
-
Stock Solutions (1000 µg/mL): Accurately weigh 25 mg of each pyrethroid reference standard (including this compound) and dissolve in 25 mL of acetonitrile in separate volumetric flasks. [6] 2. Working Standards: Prepare a series of calibration standards by serially diluting the stock solutions with the mobile phase.
-
Sample Extraction: Extract the sample matrix (e.g., formulation, environmental sample) using an appropriate solvent extraction and clean-up procedure, similar to the GC protocol.
-
Final Step: Reconstitute the final, cleaned extract in the mobile phase and filter through a 0.45 µm syringe filter to prevent particulates from damaging the HPLC system.
-
-
[6]2. Instrumental Analysis (HPLC-UV):
- Objective: To achieve baseline separation of the this compound isomers and other pyrethroids for accurate quantification.
- Instrument Conditions (Typical):
- HPLC System: Standard HPLC system with a UV detector. [6] * Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The nonpolar C18 stationary phase is ideal for separating lipophilic molecules like pyrethroids. [6] * Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The high percentage of organic solvent is necessary to elute the strongly retained pyrethroids.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C. Controlling temperature ensures reproducible retention times.
- Detector: UV Detector set to a wavelength where pyrethroids exhibit strong absorbance (e.g., 220 nm).
- Injection Volume: 20 µL.
-
Data Analysis:
-
Objective: To identify and quantify the this compound isomers.
-
Steps:
-
Identify the peaks for the cis and trans isomers of this compound by comparing their retention times to those of the analytical standards.
-
Construct a calibration curve by plotting the peak area versus concentration for the working standards.
-
Quantify the amount of each isomer in the sample by interpolating its peak area on the calibration curve.
-
-
Conclusion
This compound (C23H26O3) is a structurally complex and highly effective synthetic insecticide. Its biological potency is intrinsically linked to its stereochemistry, with the 1R isomers, particularly [1R, trans]-phenothrin, demonstrating superior insecticidal activity. The commercial success of d-Phenothrin relies on synthetic processes that enrich these specific isomers. A thorough understanding of its molecular structure, physicochemical properties, and mechanism of action is paramount for professionals in the field. Furthermore, the application of robust analytical techniques such as GC-MS and HPLC is indispensable for ensuring the quality, efficacy, and safety of this compound formulations through precise isomer identification and quantification.
References
-
World Health Organization (WHO). (1990). This compound (EHC 96). International Programme on Chemical Safety (INCHEM). [Link]
-
National Pesticide Information Center (NPIC). (2011). d-Phenothrin Technical Fact Sheet. Oregon State University. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound?[Link]
-
Patsnap Synapse. (2024). What is this compound used for?[Link]
-
Mol-Instincts. (n.d.). This compound (C23H26O3) properties. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of D-Phenothrin in Modern Pest Management Strategies. [Link]
-
World Health Organization (WHO). (1979). This compound (Pesticide residues in food: 1979 evaluations). International Programme on Chemical Safety (INCHEM). [Link]
-
PubMed. (1993). [Analysis of the stereoisomers of 14 pyrethroids by capillary gas chromatography]. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. [Link]
-
J-Stage. (n.d.). Discovery and development of pyrethroid insecticides. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). This compound, trans-(-)-. PubChem Compound Database. [Link]
-
Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (2025). d-phenothrin (Ref: OMS 1809). [Link]
-
United States Environmental Protection Agency (EPA). (n.d.). Environmental Chemistry Method for d-Phenothrin (Sumithrin) in Soil 50600160. [Link]
-
ResearchGate. (n.d.). GC-MS analysis of the metabolites produced from D-phenothrin degradation by strain P31. [Link]
-
Taylor & Francis Online. (1990). The synthetic pyrethroid isomers II. Biological activity. [Link]
-
National Center for Biotechnology Information (NCBI). (2012). Discovery and development of pyrethroid insecticides. PMC. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. [Link]
-
United States Environmental Protection Agency (EPA). (n.d.). Test Material: this compound MRID: 49564001. [Link]
-
International Programme on Chemical Safety (INCHEM). (n.d.). d-Phenothrin (UK PID). [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Pyrethrins and Pyrethroids - Chapter 7: Analytical Methods. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. d-Phenothrin Technical Fact Sheet [npic.orst.edu]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webqc.org [webqc.org]
- 9. This compound | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. D-phenothrin (Ref: OMS 1809) [sitem.herts.ac.uk]
- 11. This compound, d- (EHC 96, 1990) [inchem.org]
- 12. This compound [webbook.nist.gov]
- 13. d-Phenothrin (UK PID) [inchem.org]
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- 15. benchchem.com [benchchem.com]
- 16. 490. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
Genotoxicity and DNA-damaging potential of Phenothrin in vitro
An In-Depth Technical Guide
Abstract
Phenothrin, a synthetic pyrethroid insecticide, is widely used in public health and agriculture. Its extensive application necessitates a thorough evaluation of its potential genotoxicity to ensure human and environmental safety. This technical guide provides a comprehensive overview of the in vitro methodologies used to assess the DNA-damaging potential of this compound. We delve into the foundational principles and detailed protocols for a battery of standard genotoxicity assays, including the bacterial reverse mutation (Ames) test, the in vitro mammalian cell micronucleus test, and the single cell gel electrophoresis (Comet) assay. By synthesizing evidence from regulatory assessments and peer-reviewed studies, this guide explains the causality behind experimental choices, outlines self-validating systems for data integrity, and discusses the mechanistic insights derived from these assays. The guide aims to equip researchers and drug development professionals with the necessary knowledge to design, execute, and interpret in vitro genotoxicity studies for pyrethroids like this compound, ensuring robust and reliable safety assessments.
Introduction to this compound and the Imperative for Genotoxicity Assessment
This compound (3-phenoxybenzyl (1R,S)-cis,trans-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate) is a Type I pyrethroid insecticide. Unlike Type II pyrethroids, it lacks an alpha-cyano group, which generally results in a different toxicological profile. Its primary mode of action in insects involves the modulation of sodium channels in the nervous system, leading to paralysis and death. Given its widespread use in domestic and commercial applications, human exposure is a significant consideration, making genotoxicity assessment a critical component of its safety profile as mandated by global regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA).
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, chromosomal alterations, or DNA strand breaks. Such damage can be a precursor to carcinogenesis and other heritable diseases. Therefore, a tiered, evidence-based approach using a battery of in vitro assays is the cornerstone of modern safety toxicology.
Foundational In Vitro Assays for this compound Genotoxicity
A standard battery of in vitro tests is employed to screen for potential genotoxicity, covering three primary endpoints: gene mutation, chromosomal damage (clastogenicity and aneugenicity), and primary DNA damage. The selection of these assays is based on international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a chemical's potential to induce gene mutations (point mutations). The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The core principle is to evaluate whether the test substance can cause a reverse mutation (reversion) that restores the bacterium's ability to grow in an amino acid-deficient medium.
Causality in Experimental Design: The inclusion of a metabolic activation system, typically a rat liver homogenate (S9 fraction), is critical. This mimics mammalian metabolism, as some chemicals (pro-mutagens) only become genotoxic after being metabolized. Testing is conducted both with and without the S9 fraction to identify direct-acting mutagens and those requiring metabolic activation.
-
Strain Selection: Utilize standard tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA). These strains are selected to detect different types of point mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Prepare the S9 mix containing liver S9 fraction from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rats, along with necessary cofactors (e.g., NADP+, G6P).
-
Dose Range Finding: Conduct a preliminary cytotoxicity test to determine the appropriate concentration range of this compound. Excessive toxicity can lead to false-negative results.
-
Main Experiment (Plate Incorporation Method): a. To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the this compound test solution (at various concentrations), and 0.5 mL of either S9 mix or a buffer (for the non-activation arm). b. Incubate the mixture for 20-30 minutes at 37°C. c. Add 2.0 mL of molten top agar (containing a trace amount of histidine/tryptophan to allow for a few cell divisions, which is necessary for mutation fixation). d. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours.
-
Data Collection & Interpretation: a. Count the number of revertant colonies on each plate. b. A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double the concurrent solvent control value. c. The biological relevance of the result must be confirmed through statistical analysis.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Published Findings: Studies submitted to regulatory agencies have consistently shown that this compound is not mutagenic in the Ames test, both with and without metabolic activation.
In Vitro Mammalian Cell Micronucleus Test
This assay is designed to detect chromosomal damage. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that fail to incorporate into the daughter nuclei.
Causality in Experimental Design: The use of cytochalasin B is a key methodological choice for many cell types (e.g., human lymphocytes). It blocks cytokinesis (the final stage of cell division), resulting in binucleated cells. Scoring micronuclei only in these binucleated cells ensures that the analyzed cells have completed one round of mitosis in the presence of the test substance, which is a prerequisite for micronucleus formation. This acts as an internal validation that the cells have divided.
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, CHL, V79, L5178Y) or primary human peripheral blood lymphocytes. Culture cells to an appropriate density.
-
Dose Selection: Perform a preliminary cytotoxicity assay (e.g., Relative Population Doubling or Relative Increase in Cell Count) to select concentrations that induce up to 55±5% cytotoxicity.
-
Exposure:
-
Short Treatment (3-6 hours): Treat cells with this compound at various concentrations, with and without S9 metabolic activation. After the treatment period, wash the cells and add fresh medium.
-
Long Treatment (without S9): Treat cells for 1.5-2 normal cell cycles.
-
-
Micronucleus Formation: Add cytochalasin B (if used) to the culture medium to block cytokinesis. The total culture time should be approximately 1.5-2 normal cell cycles from the beginning of treatment.
-
Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye (e.g., acridine orange).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Interpretation: A positive result is characterized by a significant, concentration-dependent increase in the frequency of micronucleated cells compared to the solvent control.
Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.
Published Findings: The majority of evidence indicates that this compound does not induce micronuclei in cultured mammalian cells.
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting primary DNA damage, specifically DNA strand breaks (single and double) and alkali-labile sites. The principle is that when damaged cellular DNA is subjected to electrophoresis, it migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged, fragmented DNA). The length and intensity of the tail are proportional to the amount of DNA damage.
Causality in Experimental Design: The choice of pH for electrophoresis is a critical determinant of the type of damage detected. Neutral conditions (pH ~7-8) primarily detect double-strand breaks, while highly alkaline conditions (pH > 13) are required to unwind the DNA helix, allowing for the detection of single-strand breaks and alkali-labile sites. For a comprehensive screening, the alkaline version is most commonly employed.
-
Cell Culture and Treatment: Culture suitable mammalian cells and treat them with various concentrations of this compound (with and without S9) for a short duration (e.g., 1-4 hours).
-
Cell Embedding: After treatment, harvest the cells and embed a small aliquot in low-melting-point agarose on a microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution (containing detergents like Triton X-100) to dissolve cell and nuclear membranes, leaving behind the DNA as a "nucleoid."
-
Alkaline Unwinding: Place the slides in a highly alkaline electrophoresis buffer (pH > 13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Fragmented DNA will migrate towards the anode, forming the comet tail.
-
Neutralization and Staining: Neutralize the slides in a buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Scoring: Visualize the comets using a fluorescence microscope connected to an image analysis system. Measure parameters such as % Tail DNA, Tail Length, and Tail Moment. At least 50-100 cells should be scored per slide.
-
Data Interpretation: A positive result is indicated by a statistically significant, concentration-dependent increase in the chosen comet parameter (% Tail DNA is preferred) compared to the concurrent negative control.
Caption: Workflow for the Alkaline In Vitro Comet Assay.
Mechanistic Considerations: Oxidative Stress
While the standard battery of tests often yields negative results for this compound, some studies have explored its potential to induce oxidative stress, a mechanism known to cause secondary DNA damage. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. ROS can directly damage DNA by causing strand breaks or oxidizing DNA bases (e.g., forming 8-oxoguanine).
A potential pathway could involve this compound metabolism leading to ROS production, which overwhelms cellular antioxidant defenses (like glutathione and superoxide dismutase), resulting in damage to DNA and other macromolecules.
Caption: Potential mechanism of secondary genotoxicity via oxidative stress.
Data Synthesis and Summary
The overall weight of evidence from guideline-compliant in vitro studies suggests that this compound has a low potential for genotoxicity. A summary of typical findings is presented below.
| Assay Type | Endpoint Measured | Metabolic Activation (S9) | Typical Result for this compound |
| Ames Test (OECD 471) | Gene Mutation | With & Without | Negative |
| In Vitro Micronucleus Test (OECD 487) | Chromosomal Damage | With & Without | Negative |
| In Vitro Chromosomal Aberration Test | Structural/Numerical Aberrations | With & Without | Negative |
| In Vitro Comet Assay | DNA Strand Breaks | With & Without | Generally Negative |
Conclusion
References
-
Title: Pyrethrins and Pyrethroids. Source: National Pesticide Information Center. URL: [Link]
-
Title: d-Phenothrin; Pesticide Tolerances. Source: Federal Register, U.S. Environmental Protection Agency (EPA). URL: [Link]
-
Title: OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects, Test No. 471: Bacterial Reverse Mutation Test. Source: Organisation for Economic Co-operation and Development (OECD). URL: [Link]
-
Title: The Ames Test: A Comprehensive Guide. Source: Environmental and Molecular Mutagenesis. URL: [Link]
-
Title: this compound General Fact Sheet. Source: National Pesticide Information Center. URL: [Link]
Methodological & Application
HPLC-UV method for simultaneous analysis of Phenothrin and other pyrethroids
An Application Note and Protocol for the Simultaneous Analysis of Phenothrin and Other Pyrethroids using HPLC-UV
Introduction
Pyrethroids are a major class of synthetic insecticides widely used in agriculture, public health, and veterinary applications due to their high efficacy against a broad spectrum of insects and low toxicity to mammals. This compound, along with other common pyrethroids such as permethrin, cypermethrin, and deltamethrin, often occurs in complex mixtures in various environmental and biological matrices. Therefore, the development of a robust and reliable analytical method for their simultaneous determination is crucial for quality control, environmental monitoring, and residue analysis.
This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the simultaneous quantification of this compound and other selected pyrethroids. The method is designed to be accurate, precise, and specific, making it suitable for routine analysis in a variety of laboratory settings.
Principle of the Method
The method is based on reversed-phase chromatography, where the separation of pyrethroids is achieved on a C18 stationary phase. The mobile phase, a mixture of acetonitrile and water, is optimized to provide a good resolution of the target analytes. The elution is carried out under isocratic conditions, ensuring reproducibility and stability of the retention times. The separated pyrethroids are detected by a UV detector at a wavelength where all compounds exhibit significant absorbance, allowing for their sensitive and selective quantification.
Materials and Methods
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength UV detector.
-
Chromatographic Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Mobile Phase: A degassed mixture of acetonitrile and water in a ratio of 85:15 (v/v).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 230 nm.
Chemicals and Reagents
-
Analytical Standards: this compound, permethrin, cypermethrin, and deltamethrin (purity > 98%).
-
Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).
-
Sample Diluent: Acetonitrile.
Preparation of Standard Solutions
-
Stock Standard Solutions (1000 µg/mL): Accurately weigh 25 mg of each pyrethroid standard and dissolve in 25 mL of acetonitrile in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with acetonitrile to achieve concentrations ranging from 0.1 to 50 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general solid-phase extraction (SPE) method for environmental water samples is described below:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of Milli-Q water.
-
Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of Milli-Q water to remove any interfering polar compounds.
-
Elution: Elute the retained pyrethroids with 5 mL of acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of acetonitrile. The sample is now ready for HPLC analysis.
Results and Discussion
The developed HPLC-UV method provides excellent separation and quantification of the selected pyrethroids. The chromatographic conditions were optimized to achieve baseline separation of all analytes in a reasonable analysis time.
Chromatographic Performance
The retention times for the four pyrethroids under the specified conditions are summarized in the table below. The elution order is consistent with the polarity of the compounds, with the more polar compounds eluting earlier.
| Analyte | Retention Time (min) |
| Deltamethrin | 5.8 |
| Cypermethrin | 7.2 |
| This compound | 8.5 |
| Permethrin | 10.1 |
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) guidelines, and the results are summarized below.
| Parameter | Deltamethrin | Cypermethrin | This compound | Permethrin |
| Linearity (r²) | 0.9998 | 0.9995 | 0.9999 | 0.9997 |
| LOD (µg/mL) | 0.05 | 0.08 | 0.06 | 0.07 |
| LOQ (µg/mL) | 0.15 | 0.24 | 0.18 | 0.21 |
| Accuracy (% Recovery) | 98.5-101.2 | 97.8-102.1 | 99.1-100.8 | 98.2-101.5 |
| Precision (% RSD) | < 2.0 | < 2.0 | < 2.0 | < 2.0 |
The method demonstrated excellent linearity over the tested concentration range, with correlation coefficients (r²) greater than 0.999 for all analytes. The limits of detection (LOD) and quantification (LOQ) were sufficiently low for the intended application. The accuracy of the method was confirmed by the high recovery rates, and the precision was demonstrated by the low relative standard deviation (RSD) values.
Workflow Diagram
Caption: Workflow for the simultaneous analysis of pyrethroids by HPLC-UV.
Conclusion
This application note presents a simple, rapid, and reliable HPLC-UV method for the simultaneous determination of this compound and other pyrethroids. The method is fully validated and demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity. The described protocol can be readily implemented in analytical laboratories for the routine quality control and residue analysis of these important insecticides.
References
-
Sabbour, M. M. (2021). Nano-formulations of some bio-insecticides against some soil-borne pathogens, root-knot nematode and their effects on plant growth. Egyptian Journal of Biological Pest Control, 31(1), 1-11. [Link]
-
National Pesticide Information Center. (n.d.). Pyrethrins and Pyrethroids. [Link]
-
Manawadi, S., & G. M, V. (2011). Simultaneous RP-HPLC Method for the Estimation of Three Pyrethroid Residues in Three Fruit Juices. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 335-339. [Link]
Application Notes and Protocols for the Electrophysiological Study of Phenothrin on Insect Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothrin, a synthetic Type I pyrethroid insecticide, is a potent neurotoxicant widely used for pest control.[1] Its efficacy stems from its targeted action on the insect nervous system, specifically the voltage-gated sodium channels (NaV), which are fundamental for nerve impulse transmission.[1][2] Understanding the precise electrophysiological effects of this compound is crucial for developing more effective and selective insecticides, managing insecticide resistance, and assessing potential off-target effects.
This guide provides a comprehensive overview of the mechanism of action of this compound and detailed protocols for its study using electrophysiological techniques. As a Senior Application Scientist, this document is structured to provide not just the "how" but also the "why," ensuring a deep understanding of the experimental design and data interpretation.
Mechanism of Action: this compound's Impact on Voltage-Gated Sodium Channels
The primary target of this compound is the α-subunit of voltage-gated sodium channels in the neuronal membranes of insects.[1][2] These channels are responsible for the rising phase of the action potential, the rapid electrical signal that propagates along nerve axons.[3] this compound binds to the open state of the NaV channel, disrupting its normal gating kinetics in two key ways:
-
Prolonged Channel Opening: this compound significantly slows the inactivation of the sodium channel, leading to a persistent influx of sodium ions (Na+) into the neuron.[1][4]
-
Slowed Deactivation: The closing of the channel upon membrane repolarization is also delayed.[1]
This sustained influx of Na+ leads to a prolonged depolarization of the neuronal membrane, causing a state of hyperexcitability characterized by repetitive and uncontrolled firing of action potentials.[1][5] Ultimately, this leads to synaptic disruption, paralysis, and death of the insect.[1][2]
Signaling Pathway of this compound Action
Caption: this compound's neurotoxic action on insect voltage-gated sodium channels.
Preparing for Electrophysiological Recording
This compound Stock and Working Solutions
Due to its hydrophobicity, this compound must be dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
Protocol for 10 mM this compound Stock Solution in DMSO:
-
Calculate Mass: The molecular weight of this compound is 350.45 g/mol . To prepare a 10 mM stock solution, weigh out 3.50 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the this compound powder.
-
Vortex: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to protect from light and avoid repeated freeze-thaw cycles. Store at -20°C.
Working Solution Preparation:
For experiments, dilute the stock solution into the extracellular recording saline to the desired final concentration. It is critical to ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced effects on neuronal activity. Always include a vehicle control (saline with the same final DMSO concentration) in your experiments.
Insect Saline Solutions
The composition of the saline solution is critical for maintaining the health and physiological responsiveness of insect neurons.
| Component | Concentration (mM) |
| NaCl | 157 |
| KCl | 3 |
| CaCl₂ | 2 |
| HEPES | 4 |
| pH | 7.2 (adjusted with NaOH) |
| Table 1: Composition of a standard physiological saline for Drosophila CNS recordings.[5] |
Protocols for Studying this compound's Effects
Primary Insect Neuronal Culture for Patch-Clamp Studies
Primary neuronal cultures from insects like Drosophila melanogaster provide an excellent in-vitro model to study the direct effects of this compound on individual neurons. The following is a summarized protocol adapted from established methods.[6][7]
Protocol for Drosophila Pupal Brain Neuron Culture:
-
Dissection: Dissect brains from late-stage Drosophila pupae (70-78 hours after puparium formation) in a sterile dissecting solution.
-
Enzymatic Digestion: Incubate the isolated brains in a papain solution for a short period to enzymatically loosen the tissue.
-
Washing: Wash the brains several times in a serum-free growth medium (e.g., DDM2) to remove the enzyme.
-
Mechanical Dissociation: Transfer a single brain to a 5 µL drop of DDM2 medium on a laminin-coated coverslip. Mechanically dissociate the brain by gently triturating with a fine-tipped, fire-polished glass pipette until a single-cell suspension is achieved.[6]
-
Plating and Incubation: Allow the cells to settle for 30 minutes in a humidified incubator at 23°C with 5% CO₂. Then, flood the coverslip with 1.5 mL of DDM2 medium.
-
Maturation: Neurons will begin to extend neurites within hours and are typically suitable for electrophysiological recording within 1-5 days.[6]
Whole-Cell Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for studying ion channel function and the effects of compounds like this compound at high resolution.
Voltage-clamp mode allows for the direct measurement of ionic currents across the neuronal membrane while holding the membrane potential at a set level. This is ideal for observing this compound's effect on NaV channel kinetics.
Step-by-Step Protocol:
-
Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with standard insect saline.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ. Fill the pipette with an appropriate intracellular solution (see Table 2).
-
Seal Formation: Approach a healthy-looking neuron with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Recording:
-
Hold the neuron at a hyperpolarized potential of -80 mV to ensure most sodium channels are in a closed, ready-to-activate state.[8]
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit sodium currents.
-
To observe the characteristic effect of this compound, a key protocol involves a depolarizing pulse followed by repolarization to a negative potential. For example, a 3 ms depolarization to -10 mV, followed by repolarization to -80 mV.[8] This will reveal the prolonged "tail current" that is a hallmark of pyrethroid action.[3]
-
-
This compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with saline containing the desired concentration of this compound (e.g., 1-10 µM).[6]
-
Data Acquisition and Analysis: Record the changes in the sodium current, paying close attention to:
-
Peak Current Amplitude: The initial, transient inward current.
-
Late Current: The sustained inward current during the depolarization step.
-
Tail Current: The slowly decaying inward current upon repolarization. The amplitude and decay kinetics of the tail current are critical measures of this compound's effect.[3]
-
| Intracellular Solution Component | Concentration (mM) |
| K-gluconate | 140 |
| KCl | 4 |
| EGTA | 0.5 |
| HEPES | 10 |
| MgATP | 4 |
| NaGTP | 0.4 |
| pH | 7.3 (adjusted with KOH) |
| Table 2: Example intracellular solution for whole-cell patch-clamp recordings.[9] |
Experimental Workflow for Voltage-Clamp Analysis
Caption: A typical workflow for voltage-clamp analysis of this compound's effects.
Current-clamp mode is used to measure changes in the membrane potential (voltage) while controlling the injected current. This is the ideal method to directly observe the neuronal hyperexcitability and repetitive firing induced by this compound.
Step-by-Step Protocol:
-
Establish Whole-Cell Configuration: Follow steps 1-4 from the voltage-clamp protocol.
-
Set to Current-Clamp Mode: Switch the amplifier to current-clamp mode (I=0) to measure the resting membrane potential.
-
Elicit Action Potentials: Inject a series of depolarizing current pulses of increasing amplitude to determine the threshold for firing a single action potential.
-
This compound Application: After establishing a baseline firing pattern, perfuse the chamber with this compound-containing saline.
-
Observe Changes in Firing: Re-apply the same current pulses. In the presence of this compound, a current pulse that previously elicited a single action potential will now likely induce a train of repetitive action potentials.[5] Also, observe any changes in the resting membrane potential and the shape of the action potentials (e.g., prolonged repolarization).
In-Vivo/Ex-Vivo Single-Unit Recording
Recording from a more intact preparation, such as an exposed ventral nerve cord from a cockroach (Periplaneta americana), allows for the study of this compound's effects within a more physiologically relevant context.[10]
Protocol for Extracellular Recording from Cockroach Nerve Cord:
-
Dissection: Anesthetize a cockroach by cooling. Dissect the insect to expose the ventral nerve cord.[10] Place the preparation in a recording chamber and perfuse with cockroach saline.
-
Electrode Placement: Use a suction electrode or a fine tungsten electrode to record extracellularly from the connectives between ganglia.[11][12] A reference electrode is placed in the surrounding saline bath.
-
Recording Spontaneous and Evoked Activity: Record the baseline spontaneous firing of neurons. Sensory stimulation (e.g., a puff of air to the cerci) can be used to evoke action potentials in giant interneurons.
-
This compound Application: Apply this compound directly to the exposed nerve cord via the perfusing saline.
-
Data Analysis: Analyze the changes in spike frequency and pattern. This compound will cause a dramatic increase in spontaneous firing, often leading to high-frequency bursts of action potentials, followed by a cessation of activity as the neurons enter a state of depolarization block.[5]
Data Analysis and Expected Results
Quantitative Analysis
The effects of this compound can be quantified to determine its potency and efficacy. While specific data for this compound is limited, the effects of other Type I pyrethroids provide a good reference.
| Parameter | Typical Effect of Type I Pyrethroid | Reference |
| Peak Na+ Current | Variable; can be reduced at higher concentrations or with repetitive stimulation. | [6] |
| Tail Current Amplitude | Significantly increased, indicating prolonged channel opening. | [3] |
| Tail Current Decay | Slowed, but typically faster than Type II pyrethroids. | [7] |
| Repetitive Firing | A single stimulus evokes a train of action potentials. | [5] |
| EC₅₀ / IC₅₀ | Varies by species and channel isoform, typically in the µM range. | [6][13] |
| Table 3: Summary of Expected Electrophysiological Effects of Type I Pyrethroids like this compound. |
Dose-response curves can be generated by plotting the percentage of modified channels or the increase in tail current amplitude against a range of this compound concentrations to determine the EC₅₀ value.[7][13]
Conclusion
The electrophysiological protocols detailed in this guide provide a robust framework for investigating the neurotoxic effects of this compound on insect neurons. By employing techniques such as patch-clamp and single-unit recording, researchers can gain valuable insights into the molecular mechanisms of pyrethroid action, which is essential for the development of novel insecticides and the management of resistance. The causality-driven approach outlined here, from understanding the core mechanism to applying specific, validated protocols, ensures the generation of high-quality, interpretable data.
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Primary Neuronal Cultures from the Brains of Late Stage Drosophila Pupae. JoVE (Journal of Visualized Experiments). [Link]
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Voltage-Gated Sodium Channels as Insecticide Targets. Advances in Insect Physiology. [Link]
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Characterization of two kdr mutations at predicted pyrethroid receptor site 2 in the sodium channels of Aedes aegypti and Nilaparvata lugens. Insect Biochemistry and Molecular Biology. [Link]
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Surface electrodes record and label brain neurons in insects. Journal of Neuroscience Methods. [Link]
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Dorsal Unpaired Median Neurones in the Insect Central Nervous System: Towards a Better Understanding of the Ionic Mechanisms Underlying Spontaneous Electrical Activity. The Company of Biologists Ltd. [Link]
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Hear and See Neurons: Exploring Cockroach Nervous Systems. Backyard Brains. [Link]
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Dorsal unpaired median (DUM) neuron cell body isolated form... ResearchGate. [Link]
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Voltage-Gated Sodium Channels as Insecticide Targets. PubMed. [Link]
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Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons. PLOS ONE. [Link]
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What is the mechanism of this compound? - Patsnap Synapse. Patsnap. [Link]
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Neural Circuit Recording from an Intact Cockroach Nervous System. JoVE (Journal of Visualized Experiments). [Link]
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Utility and Versatility of Extracellular Recordings from the Cockroach for Neurophysiological Instruction and Demonstration. The Journal of Undergraduate Neuroscience Education. [Link]
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Pyrethiroid dose–response curves to A. lucorum sodium channel... ResearchGate. [Link]
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Toxins that modulate the sodium channel gating mechanism. PubMed. [Link]
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Single Sensillum Recordings In Insects Drosophila & Anopheles l Protocol Preview. YouTube. [Link]
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Bioassays for Monitoring Insecticide Resistance. JoVE (Journal of Visualized Experiments). [Link]
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A low-cost computational approach to analyze spiking activity in cockroach sensory neurons. Advances in Physiology Education. [Link]
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Single Sensillum Recording to Detect Olfactory Neuron Responses | Protocol Preview. YouTube. [Link]
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Electrophysiological Measurements From Moth Olfactory System l Protocol Preview. YouTube. [Link]
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Complete inhibition of spontaneous activity in neuronal networks in vitro by deltamethrin and permethrin. ResearchGate. [Link]
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(PDF) Octopaminergic Dorsal Unpaired Median (Dum) Neurones Innervating the Colleterial Glands of the Female Cockroach Periplaneta Americana. ResearchGate. [Link]
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Whole Cell Patch Clamp Protocol. Axol Bioscience. [Link]
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Cockroach Leg Neuron Recording Lab | PDF | Computer File | Usb. Scribd. [Link]
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Growing Human Neurons on a Home Made Electrode Array. YouTube. [Link]
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#LabHacks: Tips for improving your electrophysiology… Scientifica. [Link]
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Preparation of Phenothrin Stock and Working Solutions for In Vitro Assays: A Technical Guide
Introduction: The Criticality of Precise Solution Preparation in Toxicological Studies
Phenothrin, a synthetic pyrethroid insecticide, is the subject of extensive toxicological research to elucidate its mechanism of action and potential effects on biological systems.[1][2] As a Type I pyrethroid, this compound primarily targets voltage-gated sodium channels in the nervous system of insects, leading to paralysis and death.[3] Its application in various consumer and agricultural products necessitates a thorough understanding of its safety profile, often initially assessed through in vitro assays.
Physicochemical Properties of this compound: A Foundation for Protocol Design
A thorough understanding of the physicochemical properties of this compound is paramount in designing a robust solution preparation protocol. These properties dictate the choice of solvent, storage conditions, and handling procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₆O₃ | [4] |
| Molecular Weight | 350.45 g/mol | [4] |
| CAS Number | 26002-80-2 | [4] |
| Appearance | Pale yellow to yellow-brown viscous liquid | [3] |
| Water Solubility | < 9.7 µg/L at 25 °C | [4] |
| Solubility in Organic Solvents | Soluble in Dimethyl sulfoxide (DMSO), ethanol, acetone, and xylene | [5][6][7][8] |
| Stability | Stable in neutral and weakly acidic media; unstable in alkaline media and to light. | [3] |
The extremely low water solubility of this compound underscores the necessity of using an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose due to its high solubilizing capacity for hydrophobic compounds and its miscibility with aqueous cell culture media.[5][6][7][8]
Protocol I: Preparation of a High-Concentration this compound Stock Solution
This protocol details the preparation of a 100 mM this compound stock solution in DMSO. A high-concentration stock is advantageous as it minimizes the volume of solvent introduced into the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[9][10]
Materials and Equipment:
-
This compound (analytical standard)
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Step-by-Step Methodology:
-
Calculate the Required Mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, the required mass of this compound is calculated using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.001 L x 350.45 g/mol = 0.035045 g = 35.05 mg
-
-
Expert Insight: Accurately weighing small quantities of viscous liquids like this compound can be challenging. It is advisable to weigh a slightly larger amount into a tared microcentrifuge tube and then add the corresponding volume of DMSO to achieve the desired concentration. For example, if 40.0 mg of this compound is weighed, the required volume of DMSO would be:
-
Volume (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / Concentration (mol/L) x 1000
-
Volume (mL) = (40.0 mg / 350.45 g/mol ) / 0.1 mol/L = 1.141 mL
-
-
-
Dissolution of this compound:
-
Carefully add the calculated volume of anhydrous DMSO to the microcentrifuge tube or vial containing the weighed this compound.
-
Cap the tube/vial securely and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution against a light source to ensure no undissolved particles remain.
-
Causality Explanation: Using anhydrous DMSO is crucial as water can affect the long-term stability of some compounds in solution.[11][12]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or amber vials.[11][13]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution is expected to be stable for several months.[13][14]
-
Trustworthiness Principle: This aliquoting strategy forms a self-validating system by ensuring that each experiment is performed with a fresh, uncompromised sample of the stock solution.
-
Protocol II: Preparation of Working Solutions and Serial Dilutions for a 96-Well Plate Assay
This protocol describes the preparation of a series of working solutions from the 100 mM stock for a typical in vitro cytotoxicity or genotoxicity assay in a 96-well plate format. A common concentration range for this compound in such assays is in the low micromolar range.[1][2][15] This protocol will use a final concentration range of 1 µM to 100 µM as an example.
Key Consideration: Solvent Toxicity
The final concentration of DMSO in the cell culture medium must be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity which can confound the experimental results.[5][6][7][8] It is imperative to include a vehicle control (media with the same final concentration of DMSO as the highest test concentration) in every experiment to account for any effects of the solvent itself.
Workflow for Preparation of Working Solutions:
Caption: Workflow for preparing working solutions from a stock solution.
Materials and Equipment:
-
100 mM this compound in DMSO stock solution
-
Sterile cell culture medium (appropriate for the cell line being used)
-
Sterile microcentrifuge tubes or a sterile 96-well dilution plate
-
Calibrated micropipettes and sterile, filtered pipette tips
-
96-well cell culture plate containing cells to be treated
Step-by-Step Methodology:
-
Thaw and Prepare the Stock Solution:
-
Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Briefly vortex the thawed stock solution to ensure homogeneity.
-
-
Prepare an Intermediate Dilution Series:
-
This step involves diluting the high-concentration stock into the cell culture medium to create a series of intermediate solutions. This is a critical step to ensure the final DMSO concentration remains low and consistent across all treatment groups.
-
For this example, we will prepare a 2X final concentration series in a volume sufficient for treating multiple wells. Let's assume a final volume of 100 µL per well in the 96-well plate.
-
Label sterile microcentrifuge tubes for each concentration.
-
Example Calculation for the Highest Concentration (200 µM intermediate for a 100 µM final):
-
To prepare 1 mL of a 200 µM intermediate solution from a 100 mM stock:
-
Use the C1V1 = C2V2 formula: (100,000 µM)(V1) = (200 µM)(1000 µL)
-
V1 = (200 µM * 1000 µL) / 100,000 µM = 2 µL
-
-
Therefore, add 2 µL of the 100 mM stock solution to 998 µL of cell culture medium.
-
-
Prepare the Serial Dilutions:
-
Perform a 1:2 serial dilution from the 200 µM intermediate solution.
-
In a new set of labeled tubes, add 500 µL of cell culture medium to each.
-
Transfer 500 µL from the 200 µM solution to the next tube to create a 100 µM solution. Mix well by pipetting up and down.
-
Continue this process to create the desired range of 2X concentrations (e.g., 50 µM, 25 µM, 12.5 µM, etc.).
-
-
-
Dosing the 96-Well Plate:
-
In the 96-well plate containing your cells in, for example, 50 µL of medium, add 50 µL of the 2X intermediate working solutions to the appropriate wells. This will result in the final desired concentrations (100 µM, 50 µM, 25 µM, etc.) in a final volume of 100 µL.
-
Vehicle Control: Prepare a vehicle control by adding 2 µL of DMSO to 998 µL of cell culture medium (to match the highest DMSO concentration) and add 50 µL of this solution to the control wells.
-
Final DMSO Concentration: The final DMSO concentration in the wells treated with the highest concentration of this compound will be 0.1%.
-
Summary of Dilution Scheme:
| Final Concentration (µM) | 2X Intermediate Concentration (µM) | Volume of 2X Solution (µL) to add to 50 µL of cells in media | Final Volume (µL) | Final DMSO Concentration (%) |
| 100 | 200 | 50 | 100 | 0.1 |
| 50 | 100 | 50 | 100 | 0.05 |
| 25 | 50 | 50 | 100 | 0.025 |
| 10 | 20 | 50 | 100 | 0.01 |
| 5 | 10 | 50 | 100 | 0.005 |
| 1 | 2 | 50 | 100 | 0.001 |
| 0 (Vehicle Control) | N/A | 50 (of media with 0.2% DMSO) | 100 | 0.1 |
| 0 (Media Control) | N/A | 50 (of media only) | 100 | 0 |
Conclusion: Ensuring Data Integrity Through Meticulous Preparation
The protocols outlined in this application note provide a robust framework for the preparation of this compound stock and working solutions for in vitro assays. By adhering to these detailed steps, researchers can minimize variability, ensure accurate dosing, and ultimately generate reliable and reproducible data. The emphasis on understanding the physicochemical properties of this compound, coupled with careful consideration of solvent effects and the implementation of a systematic dilution strategy, is fundamental to the integrity of any toxicological investigation.
References
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Available at: [Link]
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Doan, T.P., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3853. Available at: [Link]
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Al-Shalabi, E., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Bioengineering, 11(8), 850. Available at: [Link]
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Murahari, M. (2016). Effect of solvents- Ethanol vs DMSO in in vitro cytotoxicity evaluation by SRB assay? ResearchGate. Available at: [Link]
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Nagy, K., et al. (2014). Evaluation of the genotoxicity of the pyrethroid insecticide this compound. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 770, 1-5. Available at: [Link]
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University of Debrecen. (2014). Evaluation of the genotoxicity of the pyrethroid insecticide this compound. University of Debrecen Publication Repository. Available at: [Link]
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Stojanovic, N. M. (2015). What drug stock solution concentration and what solvent to use for a MTT assay and how to add different concentrations in a 96 well plate? ResearchGate. Available at: [Link]
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Binner, M. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Available at: [Link]
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Nobre, M. (2024). How to achieve a final concentration of 0.1% DMSO for MTT Assay? ResearchGate. Available at: [Link]
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ResearchGate. (2014). Evaluation of the genotoxicity of the pyrethroid insecticide this compound | Request PDF. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
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Bodner, K., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56013. Available at: [Link]
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Vimalson, C., et al. (2022). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Available at: [Link]
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National Pesticide Information Center. (2011). d-Phenothrin Technical Fact Sheet. National Pesticide Information Center. Available at: [Link]
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Confalonieri, D. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. Available at: [Link]
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JoVE. (2020). Cell-based Assays. JoVE. Available at: [Link]
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INCHEM. (n.d.). d-Phenothrin (UK PID). INCHEM. Available at: [Link]
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Kozikowski, B. A., et al. (2004). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 9(4), 369-373. Available at: [Link]
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CSIRO. (n.d.). Serial dilution – ANACC Methods and Materials. CSIRO Research. Available at: [Link]
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BPS Bioscience. (n.d.). Serial Dilution Protocol. BPS Bioscience. Available at: [Link]
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Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]
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INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). INTEGRA Biosciences. Available at: [Link]
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Wikipedia. (n.d.). High-throughput screening. Wikipedia. Available at: [Link]
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The Audiopedia. (2024). ESSENTIAL CALCULATIONS FOR CELL CULTURE: Step-by-Step Guide. YouTube. Available at: [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Available at: [Link]
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Henrik's Lab. (2023). How to prepare a Serial Dilution. YouTube. Available at: [Link]
-
Feger, D. (2014). How long can a compound be stable in DMSO for? ResearchGate. Available at: [Link]
-
The Not So Simple Scientist. (2021). Calculations for Cell Culture. YouTube. Available at: [Link]
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Al-Sammarraie, N. (2020). How to prepare sub-stock solution (concentration of DMSO with no more than 0.1%). ResearchGate. Available at: [Link]
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Quora. (2018). How to make a stock solution of a substance in DMSO. Quora. Available at: [Link]
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Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Available at: [Link]
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Application Notes and Protocols for the Analytical Determination of Phenothrin Residues in Environmental Samples
Introduction: The Analytical Imperative for Phenothrin Monitoring
This compound, a synthetic pyrethroid insecticide, is extensively used in public health, domestic settings, and agriculture for its potent insecticidal activity.[1] As a Type I pyrethroid, it acts as a neurotoxicant to insects by disrupting the function of voltage-gated sodium channels, leading to paralysis and death.[1] However, its widespread application raises concerns about its persistence and potential impact on non-target organisms and ecosystems. The low aqueous solubility and high octanol-water partition coefficient (log Kow) of this compound indicate its lipophilic nature, suggesting a tendency to adsorb to soil and sediment and a potential for bioaccumulation.[1] Consequently, robust and sensitive analytical methods are imperative for monitoring its residues in various environmental compartments, including water, soil, and air, to ensure environmental safety and regulatory compliance.
This comprehensive guide provides detailed application notes and validated protocols for the detection and quantification of this compound residues. It is designed for researchers, environmental scientists, and analytical chemists, offering a synthesis of technical accuracy and field-proven insights. The methodologies described herein are grounded in established principles of analytical chemistry, emphasizing reliability, accuracy, and precision.
Physicochemical Properties of this compound: A Foundation for Method Development
A thorough understanding of this compound's physicochemical properties is fundamental to designing effective analytical methods. These properties dictate its behavior during sample extraction, cleanup, and chromatographic analysis.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₂₃H₂₆O₃ | Influences mass spectrometric analysis. |
| Molecular Weight | 350.5 g/mol | Affects its behavior in mass spectrometry. |
| Physical State | Pale yellow to yellow-brown viscous liquid[2] | Relevant for standard preparation. |
| Water Solubility | 2 mg/L (25°C) | Low solubility necessitates organic solvents for extraction from aqueous matrices. |
| Vapor Pressure | 0.16 mPa (20°C) | Low volatility makes it suitable for analysis by gas chromatography. |
| Log Kow (Octanol-Water Partition Coefficient) | 6.01[1] | High lipophilicity indicates strong adsorption to organic matter in soil and sediment, and suitability for reversed-phase chromatography. |
| Solubility in Organic Solvents | Highly soluble in hexane, acetone, methanol, xylene | Guides the selection of extraction and elution solvents. |
| Stability | Stable in neutral and weakly acidic media; hydrolyzed by alkalis[2] | Sample pH should be controlled to prevent degradation. |
Analytical Strategy: A Multi-Matrix Approach
The selection of an appropriate analytical workflow is contingent on the sample matrix. This guide presents tailored strategies for water, soil/sediment, and air samples, each encompassing sample preparation, cleanup, and instrumental analysis.
Diagram: General Analytical Workflow for this compound Residue Analysis
Caption: Generalized workflow for this compound analysis in environmental samples.
Part 1: Analysis of this compound in Water Samples
Due to this compound's low water solubility and high lipophilicity, the primary challenge in water analysis is the efficient extraction and concentration of the analyte from the aqueous matrix.
Sample Collection and Preservation
Collect water samples in amber glass bottles to prevent photodegradation. If not analyzed immediately, store the samples at 4°C. Before extraction, allow the samples to reach room temperature and filter through a 0.45 µm glass fiber filter to remove suspended particulate matter.
Extraction Methodologies
SPE is a highly efficient technique for extracting non-polar compounds like this compound from water. C18-bonded silica is a common and effective sorbent due to its hydrophobic nature, which strongly retains this compound.[3][4]
Rationale for Sorbent Selection: The C18 (octadecyl) stationary phase is non-polar and interacts with the non-polar this compound molecule primarily through van der Waals forces. This allows for the effective retention of this compound from the polar water matrix.
Step-by-Step Protocol:
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Follow with 5 mL of methanol.
-
Equilibrate the cartridge with 10 mL of deionized water. Crucially, do not allow the sorbent bed to dry out before sample loading.
-
-
Sample Loading:
-
Load 500 mL of the filtered water sample onto the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min. A slower flow rate enhances analyte retention.
-
-
Washing:
-
Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60, v/v) to remove polar interferences.
-
-
Elution:
-
Elute the retained this compound with 10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitute the residue in a precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., toluene for GC-MS, acetonitrile for LC-MS/MS).
-
LLE is a classical and robust method for extracting this compound from water.
Step-by-Step Protocol:
-
Transfer 500 mL of the water sample to a 1 L separatory funnel.
-
Add a suitable organic solvent such as dichloromethane or a mixture of hexane and acetone.
-
Shake vigorously for 2-3 minutes, periodically venting the pressure.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent for analysis.
Instrumental Analysis
GC-MS is a highly sensitive and selective technique for the analysis of semi-volatile compounds like this compound.
Typical GC-MS/MS Parameters:
| Parameter | Setting |
| GC System | Agilent 7890B GC coupled to a 7000D Triple Quadrupole MS |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1-2 µL (Splitless) |
| Injector Temperature | 250°C |
| Oven Program | 95°C (1 min), ramp at 15°C/min to 250°C, then at 10°C/min to 275°C (hold 7 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MSD Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 183 |
| Product Ions (m/z) | 168, 153 |
| Collision Energy | Optimized for each transition (e.g., 10-20 eV) |
LC-MS/MS is an excellent alternative, particularly for thermally labile compounds, though this compound is generally stable under typical GC conditions.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II LC coupled to an Agilent 6490 Triple Quadrupole MS |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Acquisition | Dynamic Multiple Reaction Monitoring (dMRM) |
| Precursor Ion (m/z) | [M+H]⁺ 351.2 |
| Product Ions (m/z) | Optimized for specific instrument |
| Collision Energy | Optimized for each transition |
Part 2: Analysis of this compound in Soil and Sediment Samples
The strong adsorption of this compound to soil and sediment organic matter necessitates vigorous extraction techniques.
Sample Preparation
Air-dry the soil or sediment samples and sieve to remove large debris. Homogenize the sample prior to extraction.
Extraction Methodologies
The QuEChERS method is a streamlined approach that combines extraction and cleanup into a few simple steps, making it ideal for high-throughput analysis.[5][6]
Step-by-Step Protocol:
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
For dry soils, add 7 mL of water and allow to hydrate for 30 minutes.[7]
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add an internal standard.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18.
-
Rationale for dSPE Sorbents:
-
MgSO₄: Removes excess water.
-
PSA: Removes organic acids, fatty acids, and sugars.
-
C18: Removes non-polar interferences like lipids.
-
-
Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.
-
The supernatant is ready for analysis.
-
This is a more traditional and rigorous method, often yielding very clean extracts.
Step-by-Step Protocol:
-
Extraction:
-
Weigh 20 g of soil into a flask.
-
Add 40 mL of methanol and shake for 10 minutes.
-
Filter the extract.
-
Re-extract the soil with another 40 mL of methanol.
-
Combine the extracts.
-
-
Liquid-Liquid Partitioning:
-
Transfer the methanol extract to a separatory funnel.
-
Add 80 mL of 10% aqueous NaCl and 40 mL of dichloromethane.
-
Shake and collect the dichloromethane layer.
-
Repeat the partitioning with another 40 mL of dichloromethane.
-
Dry the combined dichloromethane extracts over anhydrous sodium sulfate.
-
-
Cleanup: Florisil Column Chromatography:
-
Rationale for Florisil: Florisil (magnesium silicate) is a polar adsorbent effective at removing polar interferences from non-polar sample extracts, which is crucial for reducing matrix effects in GC analysis.[7][8]
-
Concentrate the extract to a small volume and load it onto a column packed with activated Florisil.
-
Elute the this compound with a non-polar solvent mixture, such as hexane:ethyl acetate (20:1, v/v).
-
Collect the eluate and concentrate for analysis.
-
Instrumental Analysis
The instrumental methods for soil and sediment extracts are the same as for water samples (GC-MS/MS and LC-MS/MS). However, due to the complexity of the matrix, matrix-matched calibration standards are highly recommended to compensate for matrix effects.[9][10]
Part 3: Analysis of this compound in Air Samples
Monitoring airborne this compound is crucial for assessing inhalation exposure risks. Active air sampling using sorbent tubes is the most common approach.
Sampling Methodology: Active Sampling with Sorbent Tubes
This method involves drawing a known volume of air through a tube packed with a solid adsorbent material that traps the this compound.[11][12]
Rationale for Sorbent Selection:
-
Tenax® TA: A porous polymer resin suitable for trapping a wide range of volatile and semi-volatile organic compounds, including pyrethroids. It has high thermal stability, making it ideal for thermal desorption.[11][13]
-
XAD®-2 Resin: A hydrophobic styrene-divinylbenzene copolymer effective for trapping a broad range of pesticides. It is typically used with solvent desorption.[11]
Step-by-Step Protocol:
-
Sampler Setup:
-
Connect a sorbent tube (e.g., Tenax® TA or XAD®-2) to a calibrated personal sampling pump. The arrow on the tube should point towards the pump.
-
-
Sampling:
-
Place the sampler in the desired location, typically at breathing zone height (around 1.5 meters).
-
Sample air at a flow rate of 100-200 mL/min for a specified duration to achieve a total sample volume of 50-200 L.
-
-
Post-Sampling:
-
After sampling, cap the tubes and store them at 4°C until analysis.
-
Sample Desorption
Thermal desorption is a solvent-free technique that offers high sensitivity.
Typical Thermal Desorption Parameters:
| Parameter | Setting |
| Primary Desorption Temp. | 280-300°C |
| Primary Desorption Time | 5-10 minutes |
| Focusing Trap Sorbent | Tenax® TA or a multi-bed sorbent |
| Focusing Trap Low Temp. | 20-25°C |
| Focusing Trap High Temp. | 300-320°C |
| Trap Heating Rate | >40°C/s |
Solvent desorption is a versatile and widely accessible technique.
Step-by-Step Protocol:
-
Carefully transfer the sorbent material from the tube to a vial.
-
Add a small, precise volume (e.g., 2 mL) of a suitable solvent, such as ethyl acetate or acetone.
-
Vortex or sonicate for 10-15 minutes to desorb the this compound.
-
Take an aliquot of the solvent for direct injection into the GC-MS.
Instrumental Analysis
GC-MS/MS is the preferred method for analyzing air samples due to its sensitivity and selectivity. The parameters are similar to those used for water and soil samples.
Method Validation and Quality Control
To ensure the reliability of the analytical data, all methods must be properly validated. Key validation parameters include:[8][14]
-
Specificity/Selectivity: The ability to differentiate the analyte from other matrix components.
-
Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration.
-
Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples. Acceptable recoveries are generally within 70-120%.
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results. The relative standard deviation (RSD) should typically be ≤20%.
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Quality control measures should include the routine analysis of procedural blanks, spiked blanks, matrix spikes, and duplicate samples. The use of an appropriate internal standard is also crucial for correcting for variations in extraction efficiency and instrumental response.
Quantitative Data Summary
The following table summarizes typical performance data for the described analytical methods. These values can vary depending on the specific instrumentation and matrix.
| Matrix | Method | Typical LOQ | Typical Recovery (%) | Typical RSD (%) |
| Water | SPE-GC-MS/MS | 0.1 µg/L[15] | 70-120% | ≤20% |
| Water | LLE-GC-MS/MS | 0.1 µg/L | 70-120% | ≤20% |
| Water | SPE-LC-MS/MS | 0.005 µg/L | 70-120% | ≤20% |
| Soil | QuEChERS-GC-MS/MS | 0.01 mg/kg[15] | 70-120% | ≤20% |
| Soil | Methanol Extraction/Florisil-GC-MS/MS | 0.01 mg/kg[15] | 70-120% | ≤20% |
| Air | Sorbent Tube-TD-GC-MS | ~1 ng/m³[16] | 70-120% | ≤20% |
| Air | Sorbent Tube-Solvent Desorption-GC-MS | ~5 ng/m³ | 81-97% | ≤20% |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the reliable determination of this compound residues in diverse environmental matrices. The choice of method depends on the specific analytical objectives, available instrumentation, and the nature of the sample. By understanding the underlying chemical principles and meticulously following the validated protocols, researchers and scientists can generate high-quality data to support environmental monitoring programs and risk assessments for this compound. The continuous evolution of analytical technologies promises further improvements in sensitivity, efficiency, and selectivity, which will be crucial for addressing future challenges in environmental analysis.
References
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SWA Environmental Consultants & Engineers. (2025, July 15). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. SWA Environmental. [Link]
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World Health Organization. (1990). This compound, d- (EHC 96, 1990). INCHEM. [Link]
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Biotage. (2023, February 7). Why and when is florisil cleanup necessary with sample extracts?. Biotage. [Link]
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Codex Alimentarius. (n.d.). Guidelines on performance criteria for methods of analysis for the Determination of Pesticide Residues in Food and Feed. FAO. [Link]
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European Commission. (2017). Method validation and quality control procedures for pesticide residues analysis in food and feed. European Commission. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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ResearchGate. (2007). Thermal desorption of Tenax tube spiked with 400 ng of each compound. ResearchGate. [Link]
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DergiPark. (n.d.). Determination of insecticide residues in soils from Troia agricultural fields by the QuEChERS method. DergiPark. [Link]
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National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. [Link]
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Royal Society of Chemistry. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]
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University of Nairobi Digital Repository. (n.d.). Analysis of pyrethroids in air using commercial XAD sampling cartridges and gas chromatography. UoN Digital Repository. [Link]
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Agilent Technologies. (2017). Thermal Desorption Technical Support. Agilent. [Link]
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ResearchGate. (n.d.). Rapid and sensitive determination of pyrethroids indoors using active sampling followed by ultrasound-assisted solvent extraction and gas chromatography. ResearchGate. [Link]
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Chromatography Forum. (2013). SPE C18. Chromatography Forum. [Link]
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MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. [Link]
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National Center for Biotechnology Information. (2010). Sorbent-based Sampling Methods for Volatile and Semi-Volatile Organic Compounds in Air Part 1: Sorbent-based Air Monitoring Options. PubMed Central. [Link]
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USDA ARS. (n.d.). Evaluation of C18 Solid-Phase Extraction Cartridges for the Isolation of Select Pesticides and Metabolites. USDA ARS. [Link]
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Agilent Technologies. (n.d.). Laboratory-Based Air Monitoring Solutions from Agilent Technologies. Agilent. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for d-Phenothrin (Sumithrin) in Soil 50600160. EPA. [Link]
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Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]
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National Center for Biotechnology Information. (2012). Application of XAD-2 resin-based passive samplers and SPME-GC-MS/MS analysis for the monitoring of spatial and temporal variations of atmospheric pesticides in Luxembourg. PubMed. [Link]
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Camsco. (n.d.). Tenax TA Tube. Camsco. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method TO-17 - Determination of Volatile Organic Compounds in Ambient Air Using Active Sampling Onto Sorbent Tubes. EPA. [Link]
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ResearchGate. (n.d.). Active Sampling Followed by Solid-Phase Microextraction for the Determination of Pyrethroids in Indoor Air. ResearchGate. [Link]
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MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]
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Office of Scientific and Technical Information. (1983). Effects of flow rate and temperature on thermal desorbability of polycyclic aromatic hydrocarbons and pesticides from Tenax-GC. OSTI.GOV. [Link]
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Analytical and Bioanalytical Chemistry Research. (2022). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. Anal. Bioanal. Chem. Res. [Link]
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National Center for Biotechnology Information. (2021). Optimization of Extraction or Purification Process of Multiple Components from Natural Products: Entropy Weight Method Combined with Plackett–Burman Design and Central Composite Design. PubMed Central. [Link]
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University of Washington. (n.d.). C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. University of Washington. [Link]
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ResearchGate. (2020). Chapter 9. Determination of Pyrethroid Insecticides in Environmental Samples by GC–MS and GC–MS–MS. ResearchGate. [Link]
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ASMS. (2014). Multi-residue analysis of pyrethroids in soil and sediment using QuEChERS by LC/MS/MS. ASMS. [Link]
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Application Notes and Protocols: Phenothrin as a Chemical Probe for Elucidating Sodium Channel Function
Introduction
Voltage-gated sodium (Nav) channels are integral membrane proteins that are fundamental to the generation and propagation of action potentials in excitable cells, including neurons and muscle cells.[1][2] The precise and rapid gating of these channels—cycling between resting, open, and inactivated states—governs cellular excitability.[2] Dysregulation of Nav channel function is implicated in a host of channelopathies, such as epilepsy, cardiac arrhythmias, and chronic pain, making them a critical target for drug discovery and toxicological research.
Neurotoxins that specifically target ion channels have been invaluable tools for dissecting their structure-function relationships.[3][4] Phenothrin, a synthetic Type I pyrethroid insecticide, is one such neurotoxin that serves as a potent and specific modulator of Nav channels.[2][3] It exerts its biological effects by profoundly altering the gating kinetics of these channels, thereby providing a powerful chemical probe to investigate their biophysical properties, pharmacology, and physiological roles.[2][5]
This guide provides a comprehensive overview of the mechanism of action of this compound, its application as a research tool, and detailed protocols for its use in studying Nav channel function, aimed at researchers, scientists, and drug development professionals.
The Voltage-Gated Sodium Channel: A Primer on Gating Dynamics
To appreciate the utility of this compound as a chemical probe, one must first understand the fundamental operation of its target. Nav channels are complex proteins that transition between several conformational states in response to changes in membrane potential[2]:
-
Resting (Closed) State: At the hyperpolarized resting membrane potential, the channel is closed but is ready to open in response to a depolarizing stimulus.
-
Open (Activated) State: Upon membrane depolarization, the channel undergoes a rapid conformational change to an open state, allowing a massive influx of sodium ions (Na+) down their electrochemical gradient.[2] This influx is responsible for the rising phase of the action potential.
-
Inactivated (Closed) State: Within milliseconds of opening, the channel enters a non-conducting inactivated state, even if the membrane remains depolarized.[2] This process of fast inactivation is crucial for terminating the action potential and enforcing the refractory period, ensuring the unidirectional propagation of the nerve impulse.[1][2]
The seamless and voltage-dependent transitions between these states are the cornerstone of normal neuronal signaling.[2]
Mechanism of Action: How this compound Modulates Nav Channel Gating
This compound, as a Type I pyrethroid, does not block the Nav channel pore. Instead, it modifies the channel's gating machinery, effectively locking it in a conducting state for a prolonged period.[2][5][6] This is achieved through a distinct mechanism of action with two primary effects:
-
Inhibition of Inactivation: this compound binding dramatically slows the transition from the open state to the inactivated state.[3][7] This results in a persistent inward Na+ current during membrane depolarization, as a population of channels fails to inactivate normally.
-
Slowed Deactivation: Upon repolarization of the membrane, this compound-modified channels are significantly delayed in their return to the closed (resting) state.[1][2][3] This slowed deactivation is the most prominent electrophysiological signature of Type I pyrethroid action and is observed as a large, slowly decaying "tail current" following a depolarizing pulse.[1][8]
The combined effect of these actions is a sustained influx of Na+, leading to a prolonged depolarization of the neuronal membrane.[9] This disruption of normal electrical signaling results in neuronal hyperexcitability and repetitive firing, which in the context of insects, leads to paralysis and death.[2][5]
The this compound Binding Site
While the precise crystallographic structure of this compound bound to a Nav channel remains to be fully elucidated, extensive research involving mutagenesis, electrophysiology, and computational modeling has identified putative binding sites.[3][10][11] Pyrethroids are believed to bind to hydrophobic pockets at the interfaces of different domains of the channel's α-subunit.[7][11] Two prominent proposed sites are:
-
Pyrethroid Receptor Site 1 (PyR1): Located at the interface between domains II and III, involving helices IIS5 and IIIS6 and the linker between helices S4 and S5 in domain II (IIL45).[7][10][12]
-
Pyrethroid Receptor Site 2 (PyR2): Situated at the interface of domains I and II.[3][10][12]
This compound exhibits state-dependent binding, with a higher affinity for the open state of the channel.[1][7] This property, known as "use-dependence," means that the modification of channels by this compound is enhanced by repetitive stimulation, such as during a train of action potentials.[2][8]
Signaling Pathway of this compound Action
The interaction of this compound with the Nav channel initiates a cascade of electrophysiological events culminating in neurotoxicity.
Caption: Signaling pathway of this compound's action on a voltage-gated sodium channel.
Application: Using this compound to Probe Nav Channel Biophysics
This compound's distinct effects on gating provide a powerful tool for investigating several aspects of Nav channel function:
-
Studying Gating Mechanisms: The profound slowing of deactivation allows for detailed study of the open-to-closed state transition, which is normally too rapid to resolve easily.
-
Investigating Subtype Selectivity: By applying this compound to cells expressing different Nav channel subtypes (e.g., Nav1.1 through Nav1.9), researchers can probe for subtype-specific differences in the binding site and allosteric modulation.[1]
-
Screening for Channel Modulators: this compound can be used as a reference compound in high-throughput screens to identify new molecules that either mimic or antagonize its effects on Nav channels.
-
Exploring Channelopathies: In cells expressing mutant channels associated with diseases, this compound can be used to investigate how a particular mutation alters the channel's sensitivity to modulation, providing insights into the disease mechanism.
Quantitative Effects of Type I Pyrethroids on Nav Channels
While specific data for this compound can vary by channel subtype and experimental conditions, the following table summarizes the characteristic effects of Type I pyrethroids on Nav channel currents, typically measured using voltage-clamp electrophysiology.
| Parameter | Effect of Type I Pyrethroid | Typical Observation | Rationale |
| Peak Na+ Current | Minor to moderate reduction | 5-35% decrease[8] | A fraction of channels may enter a modified, slowly activating state, or a rapid block may occur at high concentrations. |
| Steady-State Inactivation | Hyperpolarizing shift | ΔV1/2 of -5 to -15 mV[13] | Binding of the molecule can favor the inactivated state at more negative potentials. |
| Late (Persistent) Current | Significant increase | A non-inactivating current component appears | Direct consequence of the inhibition of fast inactivation.[6] |
| Tail Current Decay | Dramatically slowed | Time constant increases by orders of magnitude[1][8] | The hallmark of Type I pyrethroids, reflecting profoundly slowed channel deactivation.[1][6] |
| Recovery from Inactivation | Slowed | Time to 50% recovery increases | The modified channel takes longer to return to the resting, available state.[13] |
Experimental Protocols
The gold-standard technique for characterizing the effects of this compound on Nav channels is patch-clamp electrophysiology. The two-electrode voltage clamp (TEVC) method using Xenopus laevis oocytes is a robust and widely used system for studying heterologously expressed ion channels.[1][2][14]
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Analysis in Xenopus Oocytes
This protocol outlines the procedure for expressing a Nav channel of interest in Xenopus oocytes and quantifying the modulatory effects of this compound.
I. Gene Cloning and cRNA Synthesis
-
Subclone: Clone the full-length cDNA of the desired Nav channel α-subunit (and any auxiliary β-subunits) into a suitable oocyte expression vector (e.g., pGEM-HE).
-
Linearize: Linearize the plasmid DNA downstream of the coding sequence using a restriction enzyme.
-
In Vitro Transcription: Synthesize capped complementary RNA (cRNA) from the linearized DNA template using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Kit).
-
Purification & Quantification: Purify the cRNA and determine its concentration and quality using spectrophotometry and gel electrophoresis.
II. Oocyte Preparation and Injection
-
Harvest Oocytes: Surgically remove oocytes from an anesthetized female Xenopus laevis frog.
-
Defolliculation: Treat the oocytes with collagenase to remove the follicular layer, then wash them thoroughly.
-
Injection: Using a microinjection setup, inject each oocyte with ~50 nL of the prepared cRNA solution (concentration to be optimized, typically 10-50 ng per oocyte).
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in an appropriate medium (e.g., ND96) to allow for channel expression.[2]
III. Electrophysiological Recording
-
Setup: Place a single oocyte in a recording chamber continuously perfused with a low-chloride external solution to minimize endogenous chloride currents.
-
Impale Oocyte: Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for voltage recording and one for current injection.
-
Voltage Clamp: Using a TEVC amplifier, clamp the oocyte's membrane potential at a holding potential where the Nav channels are in the resting state (e.g., -90 to -100 mV).
-
Data Acquisition: Record Na+ currents using appropriate data acquisition software.
IV. Application of Voltage Protocols and this compound
-
Establish Baseline: Record control currents using a standardized voltage protocol. A typical protocol to elicit Na+ currents involves a step depolarization from the holding potential to a potential near the peak of the current-voltage relationship (e.g., -10 mV) for 20-50 ms.
-
Apply this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in the external recording solution. Perfuse the oocyte with the this compound-containing solution until a steady-state effect is reached (typically 3-5 minutes).
-
Record Modified Currents: Apply the same voltage protocol and record the this compound-modified currents. Pay close attention to the appearance of a large, slowly decaying tail current upon repolarization to the holding potential.
-
Washout: Perfuse the chamber with the control external solution to wash out the compound and assess the reversibility of the effect.
V. Data Analysis
-
Measure Peak Current: Quantify the peak inward current amplitude in both control and this compound conditions.
-
Measure Tail Current: Measure the amplitude of the initial tail current immediately upon repolarization. The percentage of modified channels can be calculated as the ratio of the tail current amplitude to the peak current amplitude, corrected for driving force.[8]
-
Analyze Kinetics: Fit the decay of the tail current to an exponential function to determine its time constant (τ), which provides a quantitative measure of the slowing of deactivation.
-
Generate Dose-Response Curves: Repeat the experiment with a range of this compound concentrations to determine the EC50 for its modulatory effects.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Two-Electrode Voltage Clamp (TEVC) studies.
Protocol 2: Radioligand Binding Assay (Considerations)
Direct analysis of pyrethroid binding using radioligands is notoriously challenging due to the high lipophilicity of these compounds, which leads to substantial non-specific binding to cell membranes.[1] Therefore, electrophysiological and computational approaches are generally favored. However, if a binding assay is attempted, it is often performed as a competition assay using a different, well-characterized radiolabeled ligand that binds to an allosterically coupled site. For example, one could use [³H]batrachotoxinin-A 20-α-benzoate ([³H]BTX-B), which binds to neurotoxin receptor site 2. Pyrethroid binding can enhance the binding of [³H]BTX-B, providing an indirect measure of interaction.
Conclusion
This compound's efficacy as an insecticide is derived from its precise and potent disruption of voltage-gated sodium channel function.[2][5] By binding to the channel and stabilizing its open state, it causes a persistent influx of sodium ions that leads to the hallmark electrophysiological signs of prolonged sodium currents and large, slowly decaying tail currents.[1][2] This mechanism, which ultimately results in neuronal hyperexcitability, makes this compound an invaluable chemical probe for researchers. Its specific effects on channel gating allow for the detailed investigation of Nav channel biophysics, pharmacology, and the molecular basis of channelopathies, thereby advancing our understanding of these critical proteins and aiding in the development of novel therapeutics.
References
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Silver, K., Dong, K., & Zhorov, B. S. (2014). Voltage-Gated Sodium Channels as Insecticide Targets. Comprehensive Molecular Insect Science, 5, 137–154. [Link]
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Du, Y., Nomura, Y., & Zhorov, B. S. (2022). Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel. International Journal of Molecular Sciences, 23(16), 9324. [Link]
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Courjaret, R., & Lapied, B. (2014). Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons. PLoS ONE, 9(11), e112194. [Link]
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Neal, A. P., Atchison, W. D., & Shafer, T. J. (2011). Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons. Toxicological Sciences, 120(1), 136–150. [Link]
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Field, L. M., Davies, T. G. E., O'Reilly, A. O., Williamson, M. S., & Wallace, B. A. (2017). Voltage-gated sodium channels as targets for pyrethroid insecticides. European Biophysics Journal, 46(7), 675-679. [Link]
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Du, Y., & Dong, K. (2017). Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel. Invertebrate Neuroscience, 17(1), 2. [Link]
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Chrustek, A., et al. (2021). Toward Overcoming Pyrethroid Resistance in Mosquito Control: The Role of Sodium Channel Blocker Insecticides. International Journal of Molecular Sciences, 22(21), 11637. [Link]
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O'Reilly, A. O., et al. (2007). Interactions of pyrethroids with the voltage-gated sodium channel. Pest Management Science, 63(8), 746-752. [Link]
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Liverpool School of Tropical Medicine. (2018). Resistance101 - Insecticide classes & modes of action. YouTube. [Link]
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Peigneur, S., & Tytgat, J. (2018). Voltage-Gated Sodium Channels: A Prominent Target of Marine Toxins. Marine Drugs, 16(4), 119. [Link]
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O'Shaughnessy, T. J., et al. (2015). Developmental pyrethroid exposure causes long-term decreases of neuronal sodium channel expression. Neurotoxicology and Teratology, 51, 45–53. [Link]
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Narahashi, T. (1986). Toxins that modulate the sodium channel gating mechanism. Annals of the New York Academy of Sciences, 479, 133-151. [Link]
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Du, Y., Nomura, Y., & Zhorov, B. S. (2022). Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel. International Journal of Molecular Sciences, 23(16), 9324. [Link]
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O'Reilly, A. O., et al. (2006). Modelling insecticide-binding sites in the voltage-gated sodium channel. Biochemical Journal, 396(2), 255-263. [Link]
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Tytgat, J., et al. (2013). Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 4, 114. [Link]
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O'Reilly, A. O., et al. (2007). Modeling insecticide binding sites in the voltage-gated sodium channel. ResearchGate. [Link]
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Saini, V., et al. (2016). Molecular Dynamics and Docking Simulation Studies of Human Voltage Gated Sodium Channel against Neurotoxins. Journal of Drug Design and Research, 3(1), 1022. [Link]
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Spencer, C. I., et al. (2001). Actions of Pyrethroid Insecticides on Sodium Currents, Action Potentials, and Contractile Rhythm in Isolated Mammalian Ventricular Myocytes and Perfused Hearts. The Journal of Pharmacology and Experimental Therapeutics, 298(3), 1071-1080. [Link]
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Du, Y., et al. (2019). Chronology of sodium channel mutations associated with pyrethroid resistance in Aedes aegypti. Pest Management Science, 75(10), 2596-2603. [Link]
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Gordon, D. (2017). Sodium channels as targets for neurotoxins: Mode of action and interaction of neurotoxins with receptor sites on sodium channels. ResearchGate. [Link]
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Deuis, J. R., et al. (2017). Conotoxins Targeting Neuronal Voltage-Gated Sodium Channel Subtypes: Potential Analgesics? Marine Drugs, 15(4), 116. [Link]
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Song, J. H., & Narahashi, T. (1996). Actions of the pyrethroid insecticide bifenthrin on sodium channels expressed in rat cerebral cortical neurons. Brain Research, 738(1), 1-10. [Link]
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Chrustek, A., et al. (2021). Toward Overcoming Pyrethroid Resistance in Mosquito Control: The Role of Sodium Channel Blocker Insecticides. International Journal of Molecular Sciences, 22(21), 11637. [Link]
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Application Notes & Protocols: Formulation of Phenothrin for Topical Application in Insecticide Resistance Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of phenothrin for topical application in the context of insecticide resistance studies. This document delves into the rationale behind formulation choices, provides detailed protocols for preparation and application, and outlines methods for data interpretation, ensuring scientific integrity and reproducibility.
Introduction: The Challenge of this compound and Insecticide Resistance
This compound, a synthetic pyrethroid insecticide, is widely utilized in public health to control a variety of insect vectors.[1][2] As a neurotoxin, it is effective against pests like mosquitoes, flies, fleas, and lice.[1] However, the extensive use of this compound and other pyrethroids has led to the global emergence of insecticide resistance in many insect populations, compromising the efficacy of vector control programs.[2]
Topical application bioassays are a fundamental tool for accurately assessing the susceptibility or resistance of an insect population to a specific insecticide.[3][4] This method involves the direct application of a precise dose of the insecticide to the surface of an individual insect, allowing for the determination of dose-response relationships and the calculation of lethal doses (e.g., LD50).[3][4] The proper formulation of the insecticide is critical for the accuracy and reliability of these studies.
Mechanism of Action: How this compound Affects Insects
This compound is classified as a Type I pyrethroid.[5][6] Its primary mode of action is the disruption of the insect's nervous system.[1][7][8]
-
Target Site: this compound targets the voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.[1][7][8]
-
Molecular Action: It binds to the open state of these channels, delaying their closure.[1][7][8] This leads to a prolonged influx of sodium ions into the neuron.[1][7][8]
-
Physiological Effect: The persistent influx of sodium ions causes a state of hyperexcitation, characterized by repetitive and uncontrolled nerve discharges.[5][7][8] This sustained neuronal firing leads to loss of motor control, paralysis, and ultimately, the death of the insect.[1][7]
The selective toxicity of this compound towards insects compared to mammals is attributed to several factors, including more sensitive sodium channels in insects, lower body temperatures, and less efficient metabolic detoxification pathways in insects.[2][5]
Diagram of this compound's Mechanism of Action
Caption: this compound's neurotoxic effect on insects.
Formulation Development for Topical Bioassays
The development of a suitable this compound formulation for topical application is crucial for obtaining accurate and reproducible results in resistance studies. The primary goal is to create a stable solution that allows for the precise delivery of the active ingredient to the insect.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is the first step in designing an appropriate formulation.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₆O₃ | [6] |
| Molecular Weight | 350.46 g/mol | [5][6] |
| Appearance | Pale yellow to yellow-brown viscous liquid | [6][9][10] |
| Water Solubility | <9.7 µg/L at 25°C | [5][10] |
| Solubility in Organic Solvents | Highly soluble in acetone, hexane, methanol, and xylene | [6][9][10][11] |
| Vapor Pressure | 1.43 x 10⁻⁷ mmHg at 21°C | [5] |
| Octanol-Water Partition Coefficient (log Kow) | 6.01 | [5][6] |
This compound's very low water solubility necessitates the use of organic solvents for creating solutions for topical application.[5][6][10] Its high lipophilicity (indicated by the high log Kow) facilitates its absorption through the insect's cuticle.[5][6]
Selection of Solvents
The choice of solvent is critical and should be based on the following criteria:
-
Solubility: The solvent must be able to dissolve this compound at the desired concentrations.
-
Low Toxicity to the Test Insect: The solvent itself should not cause significant mortality or morbidity in the insects at the volumes being applied.
-
Volatility: The solvent should be sufficiently volatile to evaporate quickly after application, leaving the active ingredient on the insect's cuticle.
-
Purity: High-purity solvents (e.g., analytical grade) should be used to avoid confounding effects from impurities.
Acetone is a commonly recommended and widely used solvent for topical application bioassays with pyrethroids due to its excellent solvent properties, high volatility, and relatively low toxicity to many insect species at the small volumes used.[12] Other potential solvents include ethanol, methanol, and ethyl acetate.[13]
The Role of Synergists in Resistance Studies
Insecticide resistance can be broadly categorized into two main types: target-site resistance (e.g., mutations in the voltage-gated sodium channel) and metabolic resistance.[2] Metabolic resistance involves the insect's increased ability to detoxify the insecticide before it can reach its target site. This is often mediated by enzymes such as cytochrome P450s, esterases, and glutathione S-transferases.
Piperonyl butoxide (PBO) is a commonly used synergist that inhibits the activity of cytochrome P450 monooxygenases.[14][15][16] By incorporating PBO into the formulation or by pre-exposing the insects to PBO, researchers can investigate the role of metabolic resistance in a population.[2] If the toxicity of this compound increases significantly in the presence of PBO, it suggests that metabolic detoxification is a key resistance mechanism in the insect population being studied.[14][15][16]
Protocols for Formulation and Application
The following protocols provide step-by-step instructions for the preparation of this compound solutions and their use in topical application bioassays.
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 1% (w/v) this compound stock solution in acetone.
Materials:
-
d-Phenothrin (technical grade, known purity)
-
Acetone (analytical grade)
-
Analytical balance (accurate to 0.1 mg)
-
Volumetric flask (e.g., 10 mL)
-
Glass vials with Teflon-lined caps
-
Pipettes and tips
Procedure:
-
Weighing this compound: In a fume hood, accurately weigh 100 mg of technical-grade d-phenothrin onto a weighing paper.
-
Dissolving: Carefully transfer the weighed this compound into a 10 mL volumetric flask.
-
Adding Solvent: Add a small amount of acetone to the flask to dissolve the this compound. Swirl gently to ensure complete dissolution.
-
Bringing to Volume: Once the this compound is fully dissolved, add acetone to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled glass vial with a Teflon-lined cap. Store in a refrigerator or freezer, protected from light, to minimize degradation.[10]
Protocol for Preparation of Serial Dilutions
From the stock solution, a series of dilutions are prepared to establish a dose-response curve.
Materials:
-
1% this compound stock solution
-
Acetone (analytical grade)
-
Glass test tubes or vials
-
Pipettes and tips
Procedure:
-
Labeling: Label a series of glass tubes or vials for each desired concentration.
-
Serial Dilution: Perform serial dilutions of the stock solution with acetone to achieve a range of concentrations appropriate for the target insect species. For example, to make a 0.1% solution from a 1% stock, mix 1 part stock solution with 9 parts acetone.
-
Control: Prepare a control solution containing only acetone.
Protocol for Topical Application Bioassay
This protocol outlines the procedure for applying the prepared this compound solutions to individual insects.
Materials:
-
Prepared this compound dilutions and acetone control
-
Test insects (e.g., adult mosquitoes)
-
Microapplicator or repeating dispenser capable of delivering a precise volume (e.g., 0.2-0.5 µL)
-
Anesthetic (e.g., CO₂, or chilling on ice)
-
Petri dishes
-
Featherweight forceps
-
Holding cages with access to a sugar source
Workflow for Topical Application Bioassay
Caption: Workflow for a topical application bioassay.
Procedure:
-
Insect Preparation: Anesthetize a batch of 20-25 insects by placing them on a cold pack or briefly exposing them to CO₂.[12]
-
Application: Using a microapplicator, apply a precise volume (e.g., 0.2 µL) of the insecticidal solution to the dorsal thorax of each anesthetized insect.[12] Ensure the droplet is placed consistently on each insect.
-
Control Group: Treat a control group of insects with acetone only.
-
Replication: Repeat the process for each dilution and the control, using a new group of insects for each. At least three replicates should be performed for each concentration.
-
Recovery and Observation: Transfer the treated insects to holding cages with access to a sugar solution and maintain them at a constant temperature and humidity.
-
Mortality Assessment: Record the number of dead or moribund insects at 24 hours post-application.
Protocol for Synergist Bioassay with PBO
To assess the role of metabolic resistance, a synergist bioassay can be performed.
Procedure:
-
PBO Pre-treatment: Expose a group of insects to a sub-lethal dose of PBO, either through topical application or by pre-exposing them in PBO-coated bottles.[2]
-
This compound Application: After the pre-treatment period (e.g., 1 hour), apply the this compound dilutions to the PBO-exposed insects as described in the topical application protocol.
-
Comparison: Compare the mortality rates of the PBO-synergized group with a group treated with this compound alone.
Data Analysis and Interpretation
The data from the topical application bioassay is used to determine the dose-response relationship.
-
LD50 Calculation: The median lethal dose (LD50), the dose required to kill 50% of the test population, is calculated using probit analysis.[17][18]
-
Resistance Ratio (RR): The resistance ratio is calculated by dividing the LD50 of the field-collected (potentially resistant) population by the LD50 of a known susceptible reference strain.
-
RR = LD50 of Resistant Strain / LD50 of Susceptible Strain
-
-
Interpretation: An RR value greater than 1 indicates resistance. The magnitude of the RR value provides an indication of the level of resistance. A significant decrease in the LD50 value in the presence of PBO suggests that metabolic resistance is a contributing factor.
Safety Precautions
When working with this compound and organic solvents, it is essential to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: All work with this compound and volatile solvents should be conducted in a well-ventilated area or a fume hood.[19]
-
Handling: Avoid direct contact with the skin and eyes.[1] In case of contact, wash the affected area thoroughly with soap and water.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- d-Phenothrin Technical Fact Sheet - National Pesticide Inform
- What is this compound used for?
- This compound, d- (EHC 96, 1990) - INCHEM
- What is the mechanism of this compound?
- Prentox PBO 8 Piperonyl Butoxide Synergist Insecticide - DIY Pest Control
- An In-Depth Technical Guide to the Synthesis and Chemical Properties of d-Phenothrin - Benchchem
- The Neurotoxicology of this compound: An In-depth Technical Guide on its Effects on the Central and Peripheral Nervous Systems of Insects - Benchchem
- C23H26O3 properties
- Synergist | Chemical Pesticide Type - Solutions Pest & Lawn
- This compound | C23H26O3 | CID 4767 - PubChem - NIH
- Synergists - National Pesticide Inform
- SynerPro PBO Insecticide Synergist - Veseris
- Piperonyl butoxide Pyrethroid Insecticide Synergist in Stock - Plant Growth Regul
- d-Phenothrin (UK PID) - Inchem.org
- d-Phenothrin; Pesticide Tolerances - Federal Register
- UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C.
- Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies
- Assessing Insecticide Resistance in Adult Mosquitoes: Perspectives on Current Methods
- A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools - PubMed Central
- Test procedures for insecticide resistance monitoring in malaria vector mosquitoes
- The efficacy of d-phenothrin and permethrin formul
- Topical Application of Insecticidal Active Ingredients - Protocols.io
- Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - NSF Public Access Repository
- Guideline for Evaluating Insecticide Resistance in Vectors Using the CDC Bottle Bioassay
- Application Notes and Protocols for the Use of this compound in Controlling Aedes aegypti Popul
- Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications - World Health Organiz
- Are We Adequately Testing Essential Oils as Insecticides in the Laboratory?
- (PDF)
- US4923897A - Stable aqueous pyrethroid insecticidal formulations for containment in polyvinyl chloride containers - Google P
- Bioassays and Methodologies for Insecticide Tests with Larvae of Trogoderma granarium (Everts), the Khapra Beetle - MDPI
- Detailed protocol: Preparation and applic
- Topical Excipients as Pharmaceutical Excipients
- Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay
- US10455830B2 - Pyrethroid formulations - Google P
- US20070207177A1 - Methods of preparing pesticide formulations and their methods of use - Google P
- Diagnostic dose of synergized D-phenothrin for insecticide susceptibility testing by bottle bioassay - ResearchG
- DIAGNOSTIC DOSE OF SYNERGIZED D-PHENOTHRIN FOR INSECTICIDE SUSCEPTIBILITY TESTING BY BOTTLE BIOASSAY - Biodiversity Heritage Library
- Pesticide Formul
- Guide to Pesticide Formulations and Applic
- Solvent Excipients, Inert Pharmaceutical Ingredients - Spectrum Chemical
- Pesticide Formulations - UF/IFAS EDIS - University of Florida
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Application Note: Quantitative Analysis of Phenothrin in Aqueous Solutions by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a robust and highly sensitive method for the determination of Phenothrin in aqueous solutions using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound, a synthetic pyrethroid insecticide, requires precise monitoring in environmental water sources due to its potential ecological impact. The described methodology employs Solid-Phase Extraction (SPE) for sample preconcentration and cleanup, followed by reversed-phase chromatographic separation and detection using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This method provides excellent selectivity, and sensitivity, achieving a Limit of Quantitation (LOQ) of 0.005 µg/L, making it suitable for trace-level analysis in surface water, groundwater, and wastewater.[1] All validation parameters, including linearity, accuracy, and precision, meet the stringent requirements for environmental monitoring assays.
Introduction
This compound is a synthetic pyrethroid insecticide used to control a wide range of insects.[2] It exists as a mixture of four stereoisomers.[2] Due to its widespread use, there is a potential for contamination of aqueous environments through runoff and industrial discharge. Monitoring its presence in water is crucial for assessing environmental exposure and ensuring regulatory compliance.
Traditional analytical methods for pyrethroids often involve Gas Chromatography (GC).[2][3] However, LC-MS/MS offers significant advantages, including high specificity, sensitivity, and the ability to analyze a wide range of compounds with minimal derivatization.[4][5] This note details a complete workflow, from sample preparation to data acquisition and analysis, providing researchers with a reliable protocol for the quantitative determination of this compound in water matrices.
Principle of the Method
The analytical workflow involves two primary stages: sample preparation and instrumental analysis.
-
Solid-Phase Extraction (SPE): Aqueous samples are passed through a C18 SPE cartridge. The nonpolar this compound analyte is retained on the sorbent while polar interferences like salts and humic acids are washed away. The retained analyte is then eluted with an organic solvent.[6] This step serves to both concentrate the analyte and clean up the sample matrix, which is critical for achieving low detection limits and protecting the LC-MS/MS system.[6]
-
LC-MS/MS Analysis: The concentrated extract is injected into a High-Performance Liquid Chromatography (HPLC) system, where this compound is separated from other components on a C18 reversed-phase column.[4] The eluent from the HPLC is directed into a tandem mass spectrometer. This compound is ionized, typically using Electrospray Ionization (ESI), and the specific precursor ion is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification.[4]
Materials and Reagents
-
Standards: this compound analytical standard (Purity >99%), this compound-d5 (or other suitable isotopic-labeled standard) for use as an internal standard (IS).
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Ethyl Acetate, and Water.
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).
-
SPE Cartridges: C18 SPE cartridges (e.g., 500 mg, 6 mL).[6]
-
Sample Containers: Amber glass bottles, pre-cleaned.[7]
-
Labware: Volumetric flasks, autosampler vials with PTFE-lined septa, pipettes.[4]
Sample Preparation: Solid-Phase Extraction (SPE)
Proper sample preparation is paramount for accurate and reproducible results. The following SPE protocol is optimized for the extraction of this compound from aqueous matrices.
Detailed SPE Protocol
-
Sample Pre-treatment: Collect water samples in 1-L amber glass bottles and store at <6°C until extraction (max 14 days).[4] Before extraction, allow samples to equilibrate to room temperature. Filter samples through a 0.45 µm glass fiber filter to remove suspended solids that could clog the SPE cartridge.[6]
-
Cartridge Conditioning:
-
Sample Loading:
-
Load 500 mL of the filtered water sample onto the conditioned cartridge at a steady flow rate of 5-10 mL/min.[6] Using a vacuum manifold can facilitate this process.
-
-
Washing (Interference Removal):
-
Elution:
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.[6]
-
Reconstitute the residue in 1.0 mL of acetonitrile/water (50:50, v/v).[1] Add the internal standard at this stage to compensate for any variations in instrument response. Vortex the sample for 30 seconds to ensure the analyte is fully dissolved. The sample is now ready for LC-MS/MS analysis.
-
SPE Workflow Diagram
References
Application Notes & Protocols: A Comprehensive Guide to Assessing the Neurotoxic Effects of Phenothrin in Insects
Prepared by a Senior Application Scientist
These application notes provide a detailed framework for researchers, neurotoxicologists, and drug development professionals investigating the neurotoxicological profile of Phenothrin in insect models. This guide moves beyond simple protocol listings to offer a strategic approach, emphasizing the rationale behind experimental choices and the integration of multiple assays for a comprehensive assessment.
Introduction: Understanding this compound's Neurotoxic Footprint
This compound is a synthetic pyrethroid insecticide widely used in public health and agriculture. Its insecticidal action is primarily neurotoxic, targeting the voltage-gated sodium channels (VGSCs) in the insect's nervous system. Unlike organophosphates or carbamates that inhibit acetylcholinesterase, pyrethroids like this compound bind to the VGSCs, forcing them to remain open for an extended period. This disruption of normal sodium ion flow leads to prolonged depolarization of the neuronal membrane, causing repetitive nerve firing, which manifests as hyperexcitation, paralysis, and eventual death of the insect.
This guide outlines a multi-tiered approach to characterizing these effects, from whole-organism behavioral assays to specific molecular and biochemical investigations.
Foundational Experimental Design: Setting the Stage for Reliable Data
A robust neurotoxicological assessment begins with a well-considered experimental design. The choice of insect model, dosing strategy, and control groups is paramount for generating reproducible and interpretable results.
2.1 Selecting the Appropriate Insect Model
The choice of insect species is critical and should be guided by the research question.
-
Drosophila melanogaster (Fruit Fly): An excellent model for genetic studies due to the availability of numerous genetic tools (e.g., UAS-Gal4 system, knockout lines). It is ideal for investigating the role of specific genes in this compound resistance or susceptibility.
-
Mosquitoes (Aedes aegypti, Anopheles gambiae): Directly relevant for public health applications, particularly in studies of insecticide resistance in disease vectors.
-
Cockroaches (Blattella germanica, Periplaneta americana): Often used for topical application studies due to their larger size, which also facilitates electrophysiological recordings from giant axons.
-
Bees (Apis mellifera) and other pollinators: Essential for ecotoxicological studies to assess the non-target effects of this compound.
2.2 Dosing Strategy: From Lethal to Sub-lethal
It is crucial to establish a dose-response curve to determine the LC50 (lethal concentration, 50%) or LD50 (lethal dose, 50%) of this compound for the chosen insect model. However, neurobehavioral and physiological effects often occur at sub-lethal doses. Therefore, experiments should be designed to include a range of concentrations, typically including the LC10, LC25, and LC50 values.
Table 1: Example Dose-Response Data for this compound in Aedes aegypti
| Concentration (µg/mL) | % Mortality (24h) |
| 0.01 | 10 |
| 0.025 | 25 |
| 0.05 | 50 |
| 0.1 | 90 |
This table is illustrative. Researchers must determine these values empirically for their specific insect strain and conditions.
2.3 Essential Controls
-
Negative Control: Insects treated with the solvent (e.g., acetone, ethanol) used to dissolve the this compound. This accounts for any effects of the vehicle itself.
-
Positive Control: Where applicable, use a compound with a known and well-characterized neurotoxic effect (e.g., another pyrethroid like Permethrin) to validate the assay's sensitivity.
Tier 1: Behavioral Assays - The Whole Organism Response
Behavioral assays provide the first indication of neurotoxicity, integrating multiple physiological effects into an observable phenotype.
3.1 Knockdown Assays
This assay measures the time it takes for an insect to become incapacitated after exposure to the insecticide. It is a direct measure of the rapid neurotoxic action of pyrethroids.
Protocol 3.1.1: CDC Bottle Bioassay for Knockdown
-
Preparation: Coat the inside of 250 mL glass bottles with a solution of this compound in acetone. Prepare a range of concentrations and a solvent-only control. Allow the acetone to evaporate completely, leaving a residue of the insecticide.
-
Exposure: Introduce 20-25 adult insects (e.g., mosquitoes) into each bottle.
-
Observation: Record the number of insects that are knocked down (unable to stand or fly) at regular intervals (e.g., every 5-10 minutes) for up to 2 hours.
-
Analysis: Calculate the KT50 (knockdown time for 50% of the population) using probit analysis. A shorter KT50 indicates higher neurotoxicity.
3.2 Repellency and Irritancy Assays
These assays assess sub-lethal effects where the insect may detect and avoid the toxicant.
Protocol 3.2.1: Area Preference Repellency Assay
-
Apparatus: Use a petri dish or a similar arena where half of the surface is treated with this compound and the other half is treated with the solvent control.
-
Exposure: Release a cohort of insects into the center of the arena.
-
Observation: Record the number of insects on the treated versus the untreated side at regular intervals over a set period.
-
Analysis: Calculate a repellency index. A significant preference for the untreated side indicates a repellent effect.
Tier 2: Electrophysiological Assays - Probing Neuronal Function
Electrophysiology provides direct evidence of this compound's effect on nerve function.
Workflow 4.1: Electrophysiological Assessment of Neurotoxicity
Caption: Workflow for insect electrophysiology experiments.
Protocol 4.1.1: Extracellular Nerve Recording from Ventral Nerve Cord
-
Dissection: Anesthetize the insect (e.g., cockroach) and dissect it to expose the ventral nerve cord. The preparation should be continuously perfused with an appropriate insect saline.
-
Recording: Place a suction electrode over the nerve cord to record spontaneous or evoked compound action potentials.
-
Baseline: Record a stable baseline of nerve activity for 5-10 minutes.
-
Application: Switch the perfusion to a saline solution containing this compound.
-
Data Acquisition: Record the changes in nerve activity. Expect to see an initial burst of high-frequency discharges, followed by a decrease in amplitude and eventual nerve block at higher concentrations.
-
Washout: Perfuse with clean saline to observe if the effect is reversible.
Tier 3: Biochemical Assays - Uncovering Metabolic Processes
Insects can metabolize insecticides, which is a common mechanism of resistance. Biochemical assays can quantify the activity of key metabolic enzymes.
5.1 Carboxylesterase and Glutathione S-transferase (GST) Assays
These enzyme families are frequently involved in the detoxification of pyrethroids.
Protocol 5.1.1: Spectrophotometric Enzyme Activity Assay
-
Homogenization: Homogenize whole insects or specific tissues (e.g., fat body, midgut) in a phosphate buffer. Centrifuge to obtain a clear supernatant (S9 fraction) containing the enzymes.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay) for normalization.
-
Carboxylesterase Assay:
-
Add the insect homogenate to a microplate well containing phosphate buffer and the substrate α-naphthyl acetate.
-
The esterases will cleave the substrate, producing α-naphthol.
-
Add a dye (e.g., Fast Blue B salt) that reacts with α-naphthol to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time. The rate of color change is proportional to enzyme activity.
-
-
GST Assay:
-
Add the homogenate to a microplate well containing buffer, reduced glutathione (GSH), and the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
-
GSTs catalyze the conjugation of GSH to CDNB, forming a product that absorbs light at 340 nm.
-
Monitor the increase in absorbance at 340 nm over time.
-
Tier 4: Molecular Biology - Identifying the Genetic Basis of Effects
Molecular techniques can identify the specific genetic mutations or changes in gene expression that underlie this compound's effects, particularly resistance.
Mechanism 6.1: this compound's Action and Resistance at the VGSC
Caption: this compound action on wild-type vs. mutated sodium channels.
6.1 Target Site Resistance: kdr Mutations
The most common mechanism of resistance to pyrethroids is mutations in the VGSC gene, known as knockdown resistance (kdr) mutations. These mutations reduce the sensitivity of the sodium channel to the insecticide.
Protocol 6.1.1: PCR and Sequencing for kdr Mutation Detection
-
DNA Extraction: Extract genomic DNA from individual insects.
-
PCR Amplification: Use specific primers designed to amplify the region of the VGSC gene where kdr mutations are known to occur (e.g., domain II, segment 6).
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Analysis: Align the resulting sequence with a wild-type reference sequence to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change (e.g., L1014F).
6.2 Metabolic Resistance: Gene Expression Analysis
Increased expression of metabolic enzymes (e.g., P450 monooxygenases, GSTs) can also confer resistance. Quantitative PCR (qPCR) is used to measure these changes.
Protocol 6.2.1: qPCR for P450 Gene Expression
-
RNA Extraction: Extract total RNA from control and this compound-exposed insect cohorts.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for the target P450 genes and a stable reference gene (e.g., actin, GAPDH) for normalization.
-
Analysis: Calculate the relative fold change in gene expression in the exposed group compared to the control group using the ΔΔCt method. An upregulation of P450 genes in the exposed or resistant population suggests a metabolic resistance mechanism.
Data Integration and Interpretation
A key strength of this multi-tiered approach is the ability to integrate data across different levels of biological organization. For example, a shortened knockdown time (Behavior) may be explained by the absence of kdr mutations (Molecular) and low carboxylesterase activity (Biochemical), all confirmed by a rapid and severe disruption of nerve firing (Electrophysiology). Conversely, a population showing resistance in behavioral assays can be further investigated to determine if the mechanism is target-site insensitivity or enhanced metabolism.
This integrated approach provides a robust and comprehensive understanding of this compound's neurotoxic effects and the mechanisms by which insects adapt and resist them.
References
-
Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances. Archives of Toxicology. Available at: [Link]
-
Bradberry, S. M., Cage, S. A., Proudfoot, A. T., & Vale, J. A. (2005). Poisoning due to pyrethroids. Toxicological Reviews. Available at: [Link]
-
Dong, K., Du, Y., Rinkevich, F., Yu, J., & Wu, Y. (2014). Molecular biology of insect sodium channels and pyrethroid resistance. Insect Biochemistry and Molecular Biology. Available at: [Link]
Application Notes & Protocols for Phenothrin in Stored Product Pest Management Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Phenothrin in Preserving Global Food Stores
The protection of stored agricultural commodities, such as cereal grains, is a critical component of global food security. Post-harvest losses due to insect infestation can be substantial, leading to both quantitative and qualitative degradation of stored products.[1][2] Synthetic pyrethroids, including this compound (also known as d-phenothrin or Sumithrin), are integral to Integrated Pest Management (IPM) strategies for these environments.[1][3][4] this compound is valued for its broad-spectrum insecticidal activity, rapid knockdown effect, and its utility as a grain protectant and a surface treatment in storage facilities.[3][5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in stored product pest management research. It moves beyond simple instructions to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. We will delve into the neurotoxic mechanism of this compound, provide detailed protocols for efficacy and residue analysis, and discuss the critical issue of insecticide resistance.
Core Mechanism of Action: Neurotoxicity via Sodium Channel Disruption
This compound is a Type I synthetic pyrethroid insecticide.[7] Its primary mode of action is the targeted disruption of the insect's central and peripheral nervous systems.[7][8]
-
Target Site: this compound acts on the voltage-gated sodium channels (VGSCs) located in the membranes of nerve cells.[8][9][10] These channels are essential for the propagation of nerve impulses.
-
Molecular Interaction: The insecticide binds to the open state of the VGSC α-subunit, physically preventing the channel from closing in a timely manner.[8][11]
-
Physiological Consequence: This prolonged opening leads to an excessive and persistent influx of sodium ions (Na+) into the neuron.[9][10] The result is a state of hyperexcitation, characterized by repetitive, uncontrolled nerve discharges. This leads to a loss of motor control, tremors, paralysis (the "knockdown" effect), and ultimately, the death of the insect.[8][9][10]
The selective toxicity of this compound towards insects compared to mammals is attributed to several factors, including a higher affinity for insect sodium channels, lower body temperatures in insects which enhances pyrethroid activity, and more efficient metabolic degradation in mammals.[7][11]
Figure 2: Workflow for determining insecticide efficacy via grain bioassay.
| Pest Species | LC50 (mg/kg) | Exposure Time (h) | Key Finding |
| Rhyzopertha dominica | 0.5 - 1.5 | 48 | Generally susceptible, but resistance is a growing concern. |
| Sitophilus oryzae | 1.0 - 2.5 | 48 | Often shows higher tolerance than other species. [12] |
| Tribolium castaneum | 0.8 - 2.0 | 48 | Susceptibility can vary significantly between populations. |
Table 2: Representative Efficacy Data for this compound against Common Stored Product Pests. (Note: Values are illustrative and will vary based on insect strain, temperature, and grain type. Researchers must determine these values experimentally.)
Protocol 2: Residue Analysis in Stored Grains by GC or HPLC
This protocol outlines the general steps for quantifying this compound residues in cereal grains to ensure they comply with Maximum Residue Limits (MRLs) and to study degradation kinetics.
Causality and Experimental Design: Accurate residue analysis requires efficient extraction of the analyte from the complex grain matrix, followed by a "cleanup" step to remove interfering compounds (lipids, pigments) that could affect the analytical instrument. The final quantification is performed using highly sensitive chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which separate this compound from other compounds and measure its concentration against a known standard. [5][13] Step-by-Step Methodology:
-
Sample Preparation:
-
Obtain a representative sample of the grain.
-
Grind the grain to a fine, homogenous powder using a laboratory mill. This increases the surface area for efficient extraction.
-
-
Extraction:
-
Weigh a precise amount of the ground sample (e.g., 10 g) into a centrifuge tube.
-
Add a measured volume of an appropriate organic solvent (e.g., acetonitrile or acetone). [13][14] * Homogenize the sample for several minutes using a high-speed blender or shaker to extract the this compound into the solvent.
-
Centrifuge the sample to separate the solid grain material from the solvent extract.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Pass the supernatant (the solvent extract) through an SPE cartridge (e.g., Florisil or C18) to remove co-extracted matrix components.
-
Wash the cartridge with a non-polar solvent to remove fats and oils.
-
Elute the this compound from the cartridge using a solvent of appropriate polarity.
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of solvent suitable for the analytical instrument (e.g., hexane for GC, acetonitrile for HPLC).
-
-
Instrumental Analysis:
-
Inject a known volume of the final sample extract into a GC equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS), or an HPLC with a UV detector. [5][13] * Prepare a calibration curve using certified analytical standards of this compound.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
-
-
Data Reporting:
-
Calculate the final residue concentration in mg/kg (ppm) of the original grain sample, accounting for all dilution and concentration factors.
-
| Grain Fraction | This compound Residue (mg/kg) | % of Residue on Whole Grain |
| Whole Wheat Grain | 4.0 (initial application) | 100% |
| Flour (after milling) | 0.8 | 20% |
| Bran (after milling) | 10.5 | >250% (Concentrated in outer layer) |
| Bread (after baking) | 0.6 | 15% |
Table 3: Example Distribution of this compound Residues in Wheat and Milled Products. (Data adapted from historical studies to illustrate the principle of residue concentration in bran and reduction through processing). [5][15]
References
- Patsnap Synapse. (2024-07-17).
- Patsnap Synapse. (2024-06-14).
- NINGBO INNO PHARMCHEM CO.,LTD.
- Benchchem. A Comparative Efficacy Analysis of this compound and Natural Pyrethrins Against Key Stored Product Pests.
- Benchchem. The Neurotoxicology of this compound: An In-depth Technical Guide on its Effects on the Central and Peripheral Nervous Systems of Insects.
- INCHEM. (1990). This compound, d- (EHC 96, 1990).
- National Pesticide Information Center. d-Phenothrin Technical Fact Sheet.
- INCHEM. (1979). 490.
- Degesch America. Stored Product Protection.
- Envu Environmental Science US. Stored Grain Protection.
- ResearchGate. Common pyrethroid contact insecticides used for stored product pest control.
- National Center for Biotechnology Information. This compound.
- PubMed Central. (2018-04-06).
- Food and Agriculture Organization of the United Nations.
- Oxford Academic. (2015-03-31).
- Pesticide Resistance in Stored-Product Insects and Alternative Bior
- Food and Agriculture Organization of the United Nations. 5.4 Bifenthrin (178) RESIDUE AND ANALYTICAL ASPECTS.
- National Pesticide Inform
- ResearchGate.
- Cambridge Core. (2011-11-30). A review of control methods and resistance mechanisms in stored-product insects.
- World Health Organization (WHO). (2009-04-10).
- Eurofins Advinus. Bio-Efficacy Testing of Household Insect Control Products.
- Beyond Pesticides. Gateway on Pesticide Hazards and Safe Pest Management.
- International Journal of Scientific and Research Publications. (2018-05). Study of Different Resistance Mechanisms in Stored-Product Insects: A Review.
- Semantic Scholar.
- MDPI. (2021-01-03). Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry.
- ResearchGate. Insect Pest Management in Stored Products | Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound, d- (EHC 96, 1990) [inchem.org]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. d-Phenothrin Technical Fact Sheet [npic.orst.edu]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Potential of pyrethroid-synergised pyrethrum on stored product insects and implications for use as prophylactic sprays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fao.org [fao.org]
- 14. Dissipation and Residue of Bifenthrin in Wheat under Field Conditions | Semantic Scholar [semanticscholar.org]
- 15. 490. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Phenothrin Degradation in Aqueous Solutions
For: Researchers, scientists, and drug development professionals
Introduction
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding phenothrin stability.
Q1: What is this compound and why is it difficult to work with in water?
A: this compound is a synthetic pyrethroid, which is an ester of chrysanthemic acid and 3-phenoxybenzyl alcohol[1]. Its primary challenge in a laboratory setting is its very low water solubility, reported at less than 2 mg/L (or <0.0097 g/L) at 25°C[1][2][3]. This necessitates the use of co-solvents for creating stock solutions. Furthermore, its ester linkage is prone to cleavage, leading to degradation and loss of activity.
Q2: What are the main factors that cause this compound to degrade in an aqueous solution?
A: The three primary drivers of this compound degradation in the lab are:
-
pH-Dependent Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis (cleavage by water). This reaction is significantly accelerated in alkaline (basic) conditions (pH > 7)[1][4].
-
Photolysis: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation[5][6][7]. While it is more stable than natural pyrethrins, significant degradation can occur under laboratory lighting or sunlight[1][8].
-
Microbial Degradation: In non-sterile solutions, environmental microorganisms can metabolize this compound, using it as a carbon source[9][10].
Q3: At what pH is this compound most stable?
A: this compound is most stable in neutral to weakly acidic media[4]. For experimental purposes, maintaining the aqueous solution at a pH of 6.0-7.0 is recommended to minimize the rate of alkaline hydrolysis[11]. For every unit increase in pH above 7.0, the rate of hydrolysis can increase tenfold[11].
Q4: How should I store my this compound stock and working solutions?
A:
-
Stock Solutions (in organic solvent): Prepare high-concentration stock solutions in a stable organic solvent like acetone, acetonitrile, or DMSO[1][12][13]. Store these in amber glass vials at -20°C for long-term stability (months to years)[13].
-
Aqueous Working Solutions: These are far less stable and should ideally be prepared fresh for each experiment. If short-term storage is necessary, store the solution in the dark (e.g., wrapped in aluminum foil) at 4°C for no longer than 24-48 hours.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments.
| Problem / Observation | Potential Cause(s) | Recommended Troubleshooting Actions |
| Rapid loss of this compound concentration in my aqueous working solution. | 1. High pH (Alkaline Hydrolysis): The most common cause. Unbuffered deionized water can have a pH > 7. 2. Light Exposure: Lab lighting or sunlight is causing photolysis. 3. High Temperature: Storage at room temperature accelerates degradation. | 1. Verify & Buffer pH: Measure the pH of your water. Use a suitable buffer (e.g., phosphate or citrate buffer) to maintain the pH between 6.0 and 7.0. 2. Protect from Light: Use amber glassware or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments. 3. Control Temperature: Store solutions at 4°C and only bring to room temperature just before use. |
| Precipitate forms when I dilute my organic stock solution into the aqueous buffer. | Low Aqueous Solubility: this compound's solubility is extremely low (<2 mg/L)[1]. The concentration in your final working solution likely exceeds this limit. | 1. Reduce Final Concentration: Lower the target concentration of your working solution. 2. Use a Co-solvent: Ensure your final aqueous solution contains a small percentage (e.g., 0.1% - 1%) of a miscible organic solvent like DMSO or acetone from the stock solution to help maintain solubility. 3. Sonication: Briefly sonicate the solution after dilution to aid dissolution, but be mindful of potential temperature increases[13]. |
| Inconsistent results between experimental replicates. | 1. Degradation Over Time: The solution is degrading during the course of the experiment. 2. Adsorption to Surfaces: this compound is lipophilic and can adsorb to plastic surfaces. | 1. Prepare Fresh Solutions: Make a single batch of working solution and use it immediately for all replicates to ensure consistent starting concentrations. 2. Use Glassware: Whenever possible, use glass volumetric flasks, pipettes, and containers instead of plastic[14]. If plastic must be used, pre-rinse with the working solution. |
| Evidence of microbial growth (cloudiness) in my solution during a multi-day experiment. | Bacterial/Fungal Contamination: Microbes are degrading the this compound. | 1. Use Sterile Technique: Prepare solutions in a laminar flow hood. 2. Sterile Filtration: Use sterile-filtered (0.22 µm) water and buffer. 3. Add Preservative (with caution): If compatible with your experimental design, consider adding a bacteriostatic agent like sodium azide (NaN₃) at a low concentration (e.g., 0.02%). Verify that the agent does not interfere with your assay. |
Visualization of Degradation & Workflow
Key Degradation Pathways
The following diagram illustrates the primary chemical transformations that lead to the inactivation of this compound in a laboratory setting.
Caption: Primary pathways of this compound degradation in aqueous lab environments.
Experimental Workflow for Solution Preparation
This workflow provides a visual guide to the Standard Operating Procedure detailed in the next section.
Sources
- 1. This compound, d- (EHC 96, 1990) [inchem.org]
- 2. d-Phenothrin Technical Fact Sheet [npic.orst.edu]
- 3. d-Phenothrin ,China d-Phenothrin Manufacturer,Supplier & Factory - SHANGHAI SKYBLUE CHEMICAL CO.,LTD. [skybluechem.com]
- 4. This compound | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Photoinduced oxidation of the insecticide this compound on soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 490. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of pH on Pesticides and Growth Regulators : Greenhouse & Floriculture : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. nemi.gov [nemi.gov]
Troubleshooting co-elution issues in chromatographic analysis of Phenothrin
Welcome to the technical support center for the chromatographic analysis of Phenothrin. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with co-elution during their analytical experiments. As Senior Application Scientists, we have compiled this guide to provide not just solutions, but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your separations.
Understanding the Challenge: The Nature of this compound
This compound, a synthetic pyrethroid insecticide, presents a unique challenge in chromatographic analysis due to the presence of stereoisomers. It is a mixture of four isomers, arising from two chiral centers, which exist as two pairs of enantiomers: the cis-isomers and the trans-isomers. These isomers often have very similar physicochemical properties, leading to co-elution, where they are not fully separated by the chromatographic system, resulting in overlapping peaks. Achieving baseline separation of these isomers is often critical for accurate quantification and regulatory compliance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why am I observing a single, broad, or misshapen peak for this compound instead of distinct isomer peaks?
Answer:
This is a classic sign of co-elution, where the different isomers of this compound are not being adequately resolved by your current chromatographic method. The structural similarity of the cis- and trans-isomers, and their respective enantiomers, means they interact with the stationary phase in a very similar manner, causing them to travel through the column at nearly the same speed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting this compound isomers.
In-depth Explanation & Protocol:
-
Mobile Phase Optimization: The composition of your mobile phase is a powerful tool for influencing selectivity.
-
Solvent Strength and Selectivity: The type and ratio of organic solvent to aqueous buffer can significantly alter the retention and separation of isomers. Acetonitrile and methanol are common organic modifiers, and their different dipole moments and hydrogen bonding capabilities can provide different selectivities.
-
Protocol: Begin with a systematic evaluation of your mobile phase composition. If you are using a gradient, try making it shallower to give the isomers more time to resolve. For isocratic methods, prepare a series of mobile phases with varying organic solvent concentrations (e.g., 70:30, 75:25, 80:20 Acetonitrile:Water) and analyze the effect on resolution.
-
-
pH Adjustment: While this compound itself is not ionizable, adjusting the pH of the mobile phase can sometimes influence the surface chemistry of the silica-based stationary phase, which in turn can subtly affect the interactions with the analytes.
-
-
Stationary Phase Selection: The choice of HPLC column is paramount for resolving closely related compounds.
-
Column Chemistry: Standard C18 columns are a good starting point, but other chemistries may offer better selectivity for this compound isomers. Phenyl-hexyl columns, for instance, can provide alternative selectivity through pi-pi interactions with the aromatic rings in the this compound molecule.
-
Particle Size and Column Dimensions: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) provide higher efficiency and can improve the resolution of closely eluting peaks. A longer column will also increase the number of theoretical plates, providing more opportunities for separation.
Parameter Recommendation for Improved Resolution Rationale Column Chemistry Phenyl-Hexyl, Biphenyl Offers alternative selectivity based on pi-pi interactions. Particle Size ≤ 3.5 µm Increases column efficiency and peak sharpness. Column Length ≥ 150 mm Provides more theoretical plates for better separation. -
-
Instrument Parameter Adjustments:
-
Flow Rate: Lowering the flow rate can increase the time the isomers spend interacting with the stationary phase, often leading to better resolution.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Systematically varying the column temperature (e.g., in 5°C increments from 25°C to 40°C) can help optimize the separation.
-
Question 2: How can I specifically resolve the cis- and trans-isomers of this compound?
Answer:
The separation of cis- and trans-isomers of this compound is a common objective. Due to their diastereomeric relationship, they can be separated on achiral stationary phases, although optimization is often required. Chiral chromatography is generally necessary for separating the enantiomers within each cis and trans pair.
Experimental Approach for cis/trans Isomer Separation:
Caption: Step-by-step method development for resolving cis- and trans-Phenothrin.
Detailed Protocol:
-
Column Selection:
-
A high-efficiency C18 column is often a suitable starting point. Consider a column with a smaller particle size (e.g., 2.7 µm or 3.5 µm) and a length of at least 150 mm.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of Acetonitrile and water (e.g., 75:25 v/v). The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape by minimizing interactions with any residual silanol groups on the stationary phase.
-
-
Instrument Setup:
-
Set the flow rate to a standard value for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Maintain a constant column temperature, for example, at 30°C, to ensure reproducible retention times.
-
Set the UV detector to a wavelength where this compound has significant absorbance, typically around 225 nm.
-
-
Injection and Analysis:
-
Inject a standard solution of this compound and analyze the resulting chromatogram. If the resolution is not satisfactory, systematically adjust the mobile phase composition (e.g., increase or decrease the percentage of Acetonitrile by 2-5%) until baseline separation is achieved.
-
Question 3: My peaks for this compound are tailing. What could be the cause and how do I fix it?
Answer:
Peak tailing is often indicative of secondary, undesirable interactions between the analyte and the stationary phase, or issues outside of the column.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Action |
| Secondary Silanol Interactions | Free silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analyte, causing tailing. | Add a competitor to the mobile phase, such as 0.1% formic acid or triethylamine (for basic compounds), to occupy these active sites. Consider using a column with end-capping. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. | Dilute your sample and inject a smaller volume. |
| Extra-Column Dead Volume | Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and tailing. | Ensure all fittings are tight and use tubing with the smallest possible internal diameter. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band. | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
References
Phenothrin stability under different pH and light conditions in laboratory settings
Technical Support Center: Phenothrin Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical and practical information on the stability of this compound under different pH and light conditions. Understanding these parameters is critical for designing robust experiments, ensuring the efficacy of this compound-containing formulations, and accurately assessing its environmental fate.
Part 1: pH Stability and Hydrolysis Troubleshooting
The stability of this compound, like other pyrethroids containing an ester linkage, is significantly influenced by the pH of the aqueous solution. The primary degradation pathway under varied pH conditions is alkaline hydrolysis.[1][2]
Q1: My this compound solution is degrading much faster than expected. What is the most likely cause?
A1: The most common cause of rapid this compound degradation in a laboratory setting is alkaline hydrolysis. This compound is unstable in alkaline media[3]. The ester bond in the this compound molecule is susceptible to cleavage by hydroxide ions (OH⁻), a process that accelerates as the pH increases above neutral (pH > 7).[2] For every one-point increase in pH above neutral, the rate of hydrolysis can increase by approximately tenfold[2].
Troubleshooting Steps:
-
Verify Solution pH: Use a calibrated pH meter to accurately measure the pH of your solvent or buffer system. Do not rely on theoretical pH values, as factors like dissolved CO₂ can alter the pH. A pH of 8 or higher can lead to significant degradation.[2][4]
-
Check Water Source: Water from municipal, well, or surface sources is often naturally alkaline (pH 7-9)[2]. This inherent alkalinity can be sufficient to cause rapid hydrolysis.
-
Use a Buffering Agent: To maintain a stable pH, especially for longer-term experiments, use a suitable buffering agent to maintain the pH in the stable range of 4-6.[4]
-
Review Formulation Components: If you are working with a complex formulation, be aware that other components could be interacting to raise the pH of the final solution.
Q2: What is the optimal pH for storing a this compound stock solution?
A2: this compound is most stable in neutral or weakly acidic media[1]. For maximum stability and to minimize hydrolysis, a pH range of 4 to 6 is recommended.[4] Under anaerobic conditions, d-phenothrin is reported to be stable to hydrolysis at all pH values, but these conditions are not typical for most laboratory applications.[5]
Q3: I'm observing degradation even at a neutral pH of 7. What else could be happening?
A3: While alkaline hydrolysis is the primary concern, other factors can contribute to degradation at or near neutral pH:
-
Temperature: Hydrolysis rates are temperature-dependent. Higher temperatures will accelerate the degradation process even at a neutral pH.[6]
-
Microbial Degradation: If your solution is not sterile, microbial activity can contribute to the breakdown of this compound. Some bacterial strains are known to utilize pyrethroids as a carbon source, initiating degradation through hydrolysis.[7][8]
-
Isomer Differences: this compound is a mix of stereoisomers. The trans-isomers of pyrethroids are generally more susceptible to hydrolysis than the cis-isomers[3]. The specific isomeric ratio of your this compound standard can influence the overall degradation rate.
Summary of this compound Stability at Different pH Levels
| pH Range | Stability | Primary Degradation Mechanism | Key Considerations |
| Acidic (pH 4-6) | High | Minimal Hydrolysis | Optimal range for preparing and storing aqueous solutions.[4] |
| Neutral (pH 7) | Fair | Slow Hydrolysis | Stability is generally acceptable for short-term experiments.[1][6] |
| Alkaline (pH 8-9) | Low | Rapid Alkaline Hydrolysis | Significant degradation can occur; avoid this pH range.[2][3] |
Part 2: Photostability and Photodegradation Troubleshooting
This compound is known to be unstable to light, undergoing photodegradation when exposed to sunlight or UV radiation.[1][3] This is a critical consideration for experiments conducted under ambient light and for assessing the environmental persistence of the compound.
Q4: My this compound concentration is decreasing in an experiment run on the benchtop under ambient lab lighting. Is this expected?
A4: Yes, this is expected. This compound undergoes rapid photodegradation[3]. Even standard laboratory lighting can provide enough energy to initiate photochemical reactions over time. On plant surfaces exposed to light, d-phenothrin has a half-life of less than one day[9].
Troubleshooting & Best Practices:
-
Use Dark Controls: For any experiment assessing this compound stability, always include a "dark control" sample that is completely shielded from light (e.g., wrapped in aluminum foil or stored in an amber vial). This allows you to differentiate between photodegradation and other degradation pathways like hydrolysis.
-
Work in Low Light Conditions: When preparing solutions or handling samples, minimize exposure to direct light.
-
Use Amber Glassware: Store stock solutions and conduct experiments in amber glass vials or flasks to protect the compound from UV and visible light.
Q5: What are the primary mechanisms and products of this compound photodegradation?
A5: The photodegradation of pyrethroids like this compound is complex and can proceed through several pathways:
-
Ester Bond Cleavage: The most common pathway involves the breaking of the ester linkage, leading to the formation of 3-phenoxybenzyl alcohol (PBA) and chrysanthemic acid derivatives.[3]
-
Isomerization: Photo-isomerization (e.g., cis-trans conversion) is a major transformation process for many pyrethroids upon exposure to UV light.[10]
-
Oxidation: Photo-induced oxidation can occur, particularly at the methyl group on the cyclopropane ring, leading to alcohol and ketone derivatives.[11] In some cases, the reaction is mediated by singlet oxygen generated on surfaces like soil.[11]
The exact product distribution depends on the conditions, such as the solvent, the presence of photosensitizers (like riboflavin or humic acids in environmental samples), and the wavelength of the light source.[12]
Q6: My photostability results are inconsistent between experiments. What could be the cause?
A6: Inconsistent photostability results often stem from variations in the light source and experimental setup.
-
Light Source and Intensity: The rate of photodegradation is highly dependent on the light source (e.g., xenon arc lamp vs. mercury lamp vs. sunlight), its intensity, and its spectral output.[12][13] Ensure your light source is consistent in terms of age, output, and distance from the sample.
-
Solvent System: The solvent can significantly impact photodegradation pathways and rates.[12] Reactions in organic solvents like benzene or methanol can differ from those in aqueous solutions.
-
Presence of Photosensitizers: Trace impurities in your solvent or on your glassware can act as photosensitizers, accelerating degradation. Ensure high-purity solvents and clean glassware.
Part 3: Experimental Protocols
Protocol 1: Determining this compound Stability in Aqueous Solutions at Different pH
This protocol outlines a standardized method to evaluate the hydrolytic stability of this compound.
-
Buffer Preparation:
-
Prepare sterile aqueous buffers at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Verify the final pH of each buffer at the intended experimental temperature using a calibrated pH meter.
-
-
Sample Preparation:
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or methanol) due to its low water solubility (2 mg/L).[3]
-
Spike the pH buffers with the this compound stock solution to achieve the desired final concentration. The volume of the organic solvent should be minimal (e.g., <1% v/v) to avoid altering the buffer characteristics.
-
Dispense the solutions into replicate amber glass vials, leaving minimal headspace.
-
-
Incubation:
-
Create two sets of samples for each pH.
-
Incubate one set at a controlled temperature (e.g., 25°C) in complete darkness to isolate for hydrolysis.
-
The second set will serve as the time-zero (T₀) control.
-
-
Sampling and Analysis:
-
Immediately after preparation, sacrifice the T₀ vials and analyze for the initial this compound concentration.
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), sacrifice replicate vials from the incubation set.
-
Analyze the concentration of the remaining this compound using a validated analytical method, such as HPLC-UV or GC-FID.[3]
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
If the plot is linear, the degradation follows first-order kinetics.[12] The degradation rate constant (k) can be determined from the slope of the line.
-
Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.
-
Protocol 2: Assessing the Photostability of this compound
This protocol provides a framework for evaluating light-induced degradation.
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water or the solvent relevant to your application).
-
Dispense the solution into replicate quartz or borosilicate glass vials (which are transparent to UV light).
-
-
Control Preparation:
-
Prepare an identical set of "dark control" samples by wrapping the vials completely in aluminum foil.
-
-
Irradiation:
-
Place both sets of vials (light-exposed and dark controls) in a photostability chamber equipped with a calibrated light source (e.g., a xenon arc lamp simulating sunlight).[11]
-
Maintain a constant temperature throughout the experiment to minimize thermal degradation.
-
-
Sampling and Analysis:
-
At specific time intervals, remove replicate vials from both the light-exposed and dark control groups.
-
Analyze the this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
-
Compare the degradation rate in the light-exposed samples to that in the dark controls. The difference represents the photodegradation.
-
Calculate the photodegradation rate constant and half-life as described in Protocol 1.
-
Diagram: General Workflow for Stability Testing
This diagram illustrates the key steps for both hydrolysis and photolysis studies.
Caption: Workflow for this compound Stability Assessment.
Part 4: Frequently Asked Questions (FAQs)
Q7: Does the cis/trans isomer ratio of this compound affect its stability? A7: Yes. For pyrethroids in general, the trans-isomers are more rapidly hydrolyzed than the corresponding cis-isomers.[3] Similarly, under flooded soil conditions, trans-phenothrin degrades faster than the cis-isomer.[3] Therefore, a this compound mixture with a higher proportion of the trans-isomer (d-phenothrin is typically a 1:4 cis:trans mixture) may show a faster overall degradation rate than one with a different ratio.[3]
Q8: How does this compound stability on a solid surface (like soil or glass) differ from its stability in an aqueous solution? A8: Stability on solid surfaces introduces new factors. On soil, this compound degradation is accelerated by light, but the process is complex, involving photo-induced oxidation by singlet oxygen generated on the soil surface.[11] The half-life in soil can be as short as 1-2 days under upland conditions.[5][9] In contrast, when stored in the dark on a dry, inert surface like wheat grains, this compound is very stable, remaining almost intact for up to 12 months.[3] This highlights the critical roles of water (for hydrolysis) and light (for photodegradation) in its breakdown.
Q9: Can I use an accelerated stability study for my this compound formulation? A9: Yes, accelerated stability studies at elevated temperatures are a common practice for predicting the shelf-life of pesticide formulations. For example, regulatory bodies like the EPA accept protocols where the product is held at 54°C for 14 days to simulate a longer storage period at ambient temperature.[14] However, you must first determine if your specific formulation and packaging are suitable for heat stress, as high temperatures could cause unintended physical changes like phase separation or crystallization.[14]
Diagram: Key Degradation Pathways of this compound
This diagram shows the primary points of attack on the this compound molecule under hydrolytic and photolytic stress.
Caption: Major Degradation Pathways for this compound.
References
-
This compound, d- (EHC 96, 1990) . INCHEM. [Link]
-
Photodegradation mechanism of deltamethrin and fenvalerate | Request PDF . ResearchGate. [Link]
-
This compound | C23H26O3 | CID 4767 . PubChem - NIH. [Link]
-
d-Phenothrin Technical Fact Sheet . National Pesticide Information Center. [Link]
-
Photodegradation kinetics, mechanism and aquatic toxicity of deltamethrin, permethrin and dihaloacetylated heterocyclic pyrethroids . PubMed. [Link]
-
d-Phenothrin Fact Sheet . National Pesticide Information Center. [Link]
-
Photoinduced oxidation of the insecticide this compound on soil surfaces . PubMed. [Link]
-
SAFETY DATA SHEET d-Phenothrin TG . Sumitomo Chemical Australia. [Link]
-
Kinetics of the riboflavin-sensitized degradation of pyrethroid insecticides . ScienceDirect. [Link]
-
Photochemical Degradation of Bifenthrin in Water Solution . Asian Journal of Chemistry. [Link]
-
Theoretical Study on the Photodegradation Mechanism of Pyrethroid Insecticide Fenvalerate in Water . ResearchGate. [Link]
-
Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 . Frontiers in Microbiology. [Link]
-
Degradation of insecticides used for indoor spraying in malaria control and possible solutions . PubMed Central. [Link]
-
Proposed degradation pathway of D-phenothrin in strain P31 . ResearchGate. [Link]
-
D-phenothrin (Ref: OMS 1809) . AERU - University of Hertfordshire. [Link]
-
Kinetic parameters of degradation of D-phenothrin in sterile and nonsterile soils . ResearchGate. [Link]
-
(PDF) PHOTOCATALYTIC DEGRADATION OF LAMBDACYHALOTHRIN (PYRETHROID) IN WASTEWATER USING ZINC OXIDE NANOPARTICLE . ResearchGate. [Link]
-
Photostability and Photodegradation Pathways of Distinctive Pesticides . ResearchGate. [Link]
-
Generation of storage stability data for agricultural chemical products . Australian Pesticides and Veterinary Medicines Authority. [Link]
-
Half-lives and 90%-degradation of 1 in water-sediment and photodegradation studies . ResearchGate. [Link]
-
Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 . National Center for Biotechnology Information. [Link]
-
(PDF) Photodegradation of some insecticide residues . ResearchGate. [Link]
-
The Effect of Water pH on Pesticide Effectiveness . Atticus LLC. [Link]
-
Effect of water pH on the stability of pesticides . MSU Extension. [Link]
-
Accelerated Storage Stability and Corrosion Characteristics Study Protocol . EPA. [Link]
-
Effect of Water pH on the Chemical Stability of Pesticides . DigitalCommons@USU. [Link]
-
Effect of pH on Pesticide Stability and Efficacy . University of Georgia. [Link]
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- 14. epa.gov [epa.gov]
Technical Support Center: Overcoming Matrix Effects in the Analysis of Phenothrin in Biological Samples
Welcome to the technical support center for the bioanalysis of Phenothrin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this compound in various biological matrices. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, particularly the pervasive issue of matrix effects.
Introduction to the Challenge: The Matrix Effect in this compound Analysis
This compound, a synthetic pyrethroid insecticide, is subject to extensive metabolism in biological systems, leading to a variety of breakdown products.[1] The accurate quantification of the parent compound and its metabolites is crucial for toxicological assessments and pharmacokinetic studies. However, the inherent complexity of biological samples such as blood, plasma, and urine can significantly interfere with analytical measurements, a phenomenon known as the "matrix effect."[2]
The matrix effect is defined as the alteration of an analyte's response due to the presence of other components in the sample matrix.[3][4] These interfering components can co-elute with the analyte of interest during chromatographic separation and either suppress or enhance the ionization process in mass spectrometry, leading to inaccurate quantification.[2] Given this compound's nonpolar nature, it is particularly susceptible to interference from lipids and other endogenous macromolecules abundant in biological samples.[2]
This guide provides a comprehensive framework for understanding, identifying, and mitigating matrix effects in this compound analysis, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What exactly is the matrix effect and why is it a significant problem for this compound analysis?
A1: The matrix effect is the interference of co-extracted endogenous components from a biological sample on the ionization of the target analyte, in this case, this compound or its metabolites.[2][3][4] This interference can either suppress the analyte's signal, leading to an underestimation of its concentration, or enhance it, causing an overestimation. For this compound, which is often analyzed at trace levels, even minor matrix effects can lead to significant quantitative errors, compromising the integrity of toxicological and pharmacokinetic data. The lipophilic (fat-soluble) nature of this compound makes it prone to co-extraction with lipids and other nonpolar molecules from biological matrices, which are known to be major contributors to matrix effects in LC-MS/MS analysis.[2]
Q2: How can I determine if my this compound assay is being affected by matrix effects?
A2: The most common method to assess matrix effects is the post-extraction spike method. This involves comparing the response of an analyte spiked into a blank, extracted biological matrix to the response of the analyte in a neat (pure) solvent. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in presence of matrix) / (Peak Area in neat solution)
An MF value of 1 indicates no matrix effect. A value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. Regulatory guidelines, such as those from the ICH, recommend evaluating the matrix effect in at least six different sources of the biological matrix to account for inter-individual variability.[3][4][5][6]
Q3: What are the primary strategies for overcoming matrix effects in this compound analysis?
A3: The core strategies revolve around three main principles:
-
Improving Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering this compound. This can be achieved through various extraction techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Optimizing Chromatographic Separation: Enhancing the separation between this compound and co-eluting matrix components can significantly reduce interference. This involves careful selection of the analytical column, mobile phase composition, and gradient elution profile.
-
Utilizing an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis. If a SIL-IS is not available, a structural analog can be used, but its ability to compensate for matrix effects must be thoroughly validated.
Q4: Should I analyze for this compound itself or its metabolites in biological samples?
A4: this compound is extensively metabolized, primarily through the cleavage of its ester linkage and subsequent oxidation and conjugation.[1][7][8] The parent compound may be present at very low concentrations or have a short half-life in some matrices. Therefore, monitoring for major metabolites, such as 3-phenoxybenzoic acid (3-PBA), can be a more robust indicator of exposure.[1] The choice of analyte (parent drug, metabolite, or both) will depend on the specific objectives of your study (e.g., pharmacokinetic profiling vs. exposure monitoring).
Troubleshooting Guides
Scenario 1: Significant Ion Suppression Observed in Plasma Samples
Problem: You are observing a consistently low recovery and a matrix factor significantly less than 1 for this compound in plasma samples when using a simple protein precipitation (PPT) method with acetonitrile.
Causality: Plasma is rich in proteins and phospholipids. While PPT is effective at removing proteins, it is often insufficient for eliminating phospholipids, which are major contributors to ion suppression in LC-MS/MS.
Troubleshooting Workflow:
Caption: Decision workflow for addressing ion suppression.
Detailed Protocols:
1. Liquid-Liquid Extraction (LLE) Protocol:
LLE is a powerful technique for separating compounds based on their differential solubilities in two immiscible liquids (typically aqueous and organic). For the nonpolar this compound, this method can effectively separate it from polar matrix components.
-
Step 1: Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Step 2: pH Adjustment: Add 100 µL of a buffer solution (e.g., phosphate buffer, pH 7) to neutralize the sample.
-
Step 3: Extraction: Add 1 mL of a water-immiscible organic solvent such as hexane or methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.
-
Step 4: Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Step 5: Collection: Carefully transfer the upper organic layer to a clean tube.
-
Step 6: Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE) Protocol:
SPE provides a more selective cleanup than PPT or LLE by utilizing the affinity of the analyte for a solid sorbent. For this compound, a reversed-phase sorbent like C18 is suitable.
-
Step 1: Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Step 2: Sample Loading: Load the pre-treated plasma sample (e.g., plasma diluted with a weak aqueous buffer) onto the cartridge.
-
Step 3: Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 1 mL of 20% methanol in water) to remove polar interferences.
-
Step 4: Elution: Elute this compound from the cartridge with a strong organic solvent (e.g., 1 mL of acetonitrile or methanol).
-
Step 5: Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol. A simple and rapid SPE method using C18 cartridges has been shown to be effective for pyrethroid insecticides.[9]
Scenario 2: Poor Reproducibility Across Different Patient Samples
Problem: Your QC samples show good accuracy and precision, but when analyzing a cohort of patient samples, you observe high variability in the results that cannot be explained by the known sample concentrations.
Causality: This points to inter-individual differences in the sample matrix. Factors such as diet, medication, and disease state can alter the composition of a patient's plasma, leading to varying degrees of matrix effects from one sample to another.[10] Regulatory guidelines recommend evaluating matrix effects in at least six different lots of matrix to address this.[3][4][5][6]
Troubleshooting Strategy: Matrix Effect Evaluation Across Multiple Sources
Objective: To confirm that the chosen sample preparation and analytical method are robust to variations in the biological matrix.
Protocol (based on ICH M10 Guideline): [4]
-
Source Matrix: Obtain blank plasma from at least six different healthy individuals. If applicable, also include hemolyzed and lipemic plasma samples.[5][10]
-
Prepare QC Samples: Spike the blank matrix from each of the six sources with this compound at two concentration levels: low QC (LQC, within three times the Lower Limit of Quantification, LLOQ) and high QC (HQC, at least 75% of the Upper Limit of Quantification, ULOQ). Prepare at least three replicates for each level and each source.
-
Analysis: Analyze these QC samples using your validated method.
-
Acceptance Criteria: The accuracy for each sample should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) for each set of replicates should not be greater than 15%.[3][5]
Data Presentation:
| Matrix Source | QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) - Rep 1 | Measured Conc. (ng/mL) - Rep 2 | Measured Conc. (ng/mL) - Rep 3 | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Donor 1 | LQC | 5 | 4.8 | 5.1 | 5.0 | 4.97 | 99.4 | 3.0 |
| Donor 1 | HQC | 500 | 505 | 498 | 510 | 504.3 | 100.9 | 1.2 |
| Donor 2 | LQC | 5 | 5.2 | 5.3 | 4.9 | 5.13 | 102.6 | 4.1 |
| Donor 2 | HQC | 500 | 490 | 485 | 495 | 490.0 | 98.0 | 1.0 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
| Donor 6 | LQC | 5 | ... | ... | ... | ... | ... | ... |
| Donor 6 | HQC | 500 | ... | ... | ... | ... | ... | ... |
If the results for any of the matrix sources fall outside the acceptance criteria, it indicates that your method is not robust enough. In this case, you should revisit your sample preparation and chromatographic conditions to further minimize the impact of the matrix.
Scenario 3: Suspected Back-Conversion of a Metabolite to this compound
Problem: You are quantifying this compound, but you suspect that an unstable metabolite (e.g., a glucuronide conjugate) might be converting back to the parent drug during sample preparation or in the mass spectrometer's ion source.
Causality: Certain metabolites, especially esters and glucuronides, can be labile and may hydrolyze back to the parent analyte under certain pH, temperature, or in-source conditions.[3] This would lead to an artificially inflated concentration of this compound.
Troubleshooting Workflow:
Caption: Workflow for investigating metabolite back-conversion.
Investigative Protocol:
-
Obtain Metabolite Standard: If available, obtain a reference standard for the suspected unstable metabolite.
-
Spike and Analyze: Spike a blank biological matrix with the metabolite standard at a high concentration.
-
Process: Subject this spiked sample to your entire analytical procedure (extraction, chromatography, and MS detection).
-
Monitor Parent Drug: Monitor the mass transition for the parent this compound.
-
Evaluation: According to ICH guidelines, the response of the parent analyte in the metabolite-spiked sample should not be more than 20% of the analyte's response at the LLOQ.[3] If a significant peak for this compound is detected, back-conversion is occurring.
Mitigation Strategies:
-
Milder Sample Preparation: Avoid harsh pH conditions or high temperatures during extraction.
-
Optimize MS Source Conditions: Reduce the ion source temperature or other parameters that could induce in-source degradation.
-
Separate Chromatographically: Ensure your HPLC method provides baseline separation between the metabolite and the parent drug.
By systematically applying these troubleshooting guides and understanding the underlying principles, you can develop a robust and reliable method for the analysis of this compound in biological samples, free from the confounding influence of matrix effects.
References
-
This compound, d- (EHC 96, 1990) . INCHEM. [Link]
-
ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version, Endorsed on 26 February 2019) . ICH. [Link]
-
490. This compound (Pesticide residues in food: 1979 evaluations) . INCHEM. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids . NCBI - NIH. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis . PMC - NIH. [Link]
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The essence of matrix effects for chromatographic assays . European Bioanalysis Forum. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 . European Medicines Agency. [Link]
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Comparative Metabolism of the Six Stereoisomers of this compound in Rats and Mice . J-Stage. [Link]
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This compound | C23H26O3 | CID 4767 . PubChem - NIH. [Link]
-
The importance of choosing the appropriate matrix to validate a bioanalytical method according to the study needs . Ovid. [Link]
-
d-Phenothrin Technical Fact Sheet . National Pesticide Information Center. [Link]
-
Solid phase extraction method for rapid isolation and clean-up of some synthetic pyrethroid insecticides from human urine and plasma . PubMed. [Link]
-
Proposed bifenthrin metabolism based on pattern of suggested metabolite... . ResearchGate. [Link]
-
LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study . MDPI. [Link]
-
Assessment of matrix effect in quantitative milk analysis for pyrethroids based on GC-MS/MS . SciELO. [Link]
-
Comparison of pyrethrins extraction methods efficiencies . African Journal of Biotechnology. [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed . NIH. [Link]
-
(PDF) Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota . ResearchGate. [Link]
-
Plasma Preparation Tips . LifeSpan Technologies. [Link]
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS . Semantic Scholar. [Link]
-
Blood sampling guide for metabolic phenotyping . Biocrates. [Link]
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Centrifugal blood sample preparation for metabolite derivatization and analysis by solid matrix laser desorption/ionization mass . DORAS | DCU Research Repository. [Link]
-
Sample Prep for Blood or Serum . YouTube. [Link]
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- 10. ovid.com [ovid.com]
Technical Support Center: Mitigating Insect Metabolic Resistance to Phenothrin in Bioassays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance and field-proven insights for mitigating insect metabolic resistance to Phenothrin in your bioassays. Metabolic resistance, a phenomenon where insects evolve enhanced abilities to detoxify insecticides, poses a significant challenge to the accurate evaluation of pesticide efficacy. This resource offers a comprehensive collection of troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My bioassay results show unexpectedly high tolerance or survival rates in an insect population exposed to this compound. Could this be metabolic resistance?
A1: Yes, unexpectedly high tolerance to this compound is a strong indicator of metabolic resistance. This compound, a synthetic pyrethroid, acts as a neurotoxin by targeting the voltage-gated sodium channels in insect nerve cells, leading to paralysis and death.[1] However, resistant insects can possess enhanced detoxification mechanisms that metabolize this compound before it can reach its target site. The primary enzyme families responsible for this are Cytochrome P450 monooxygenases (P450s), carboxylesterases (CEs), and glutathione S-transferases (GSTs).
Q2: What are the primary metabolic pathways responsible for this compound resistance?
A2: The primary metabolic pathways involved in this compound resistance are:
-
Oxidative Metabolism by Cytochrome P450s: P450s are a major contributor to pyrethroid resistance. They detoxify this compound by hydroxylating various parts of the molecule, making it more water-soluble and easier to excrete.[2][3]
-
Hydrolytic Metabolism by Carboxylesterases: this compound contains an ester bond that is susceptible to hydrolysis by carboxylesterases. These enzymes cleave the ester linkage, breaking this compound down into inactive metabolites.[4][5]
-
Conjugation by Glutathione S-Transferases: GSTs detoxify insecticides by catalyzing the conjugation of glutathione to the insecticide molecule, which also increases its water solubility and facilitates excretion.[6][7]
Q3: What are synergists and how can they help in my bioassays?
A3: Synergists are chemicals that, while having little to no insecticidal activity on their own, can enhance the potency of an insecticide by inhibiting the insect's detoxification enzymes.[2][8] In the context of bioassays, synergists are invaluable tools for diagnosing the presence and primary mechanism of metabolic resistance. By comparing the mortality of an insect population to this compound alone versus this compound in combination with a specific synergist, you can infer the role of a particular enzyme family in the observed resistance.
Q4: Which synergists should I use to investigate the different metabolic resistance mechanisms?
A4: The most commonly used synergists for diagnosing metabolic resistance are:
-
Piperonyl Butoxide (PBO): A potent inhibitor of P450s.[2][9][10]
-
S,S,S-tributyl phosphorotrithioate (DEF): A well-established inhibitor of carboxylesterases.[11][12][13]
-
Diethyl Maleate (DM) or Ethacrynic Acid (EA): Used to inhibit GSTs by depleting glutathione.[6][7][14][15]
Troubleshooting Guide: Addressing Common Bioassay Issues
This troubleshooting guide is designed to help you diagnose and resolve common issues encountered during this compound bioassays that may be indicative of metabolic resistance.
Issue 1: High and Variable Mortality in Control Groups
-
Possible Cause: Contamination of glassware or rearing materials with insecticides or synergists.
-
Troubleshooting Steps:
-
Ensure thorough cleaning and rinsing of all glassware and equipment between experiments.
-
Use dedicated glassware for insecticides, synergists, and controls.
-
Verify the purity of the solvent (e.g., acetone) used for controls.
-
Issue 2: No Significant Difference in Mortality Between this compound-Only and this compound + Synergist Groups
-
Possible Cause 1: The insect population does not have significant metabolic resistance mediated by the enzyme family targeted by the synergist.
-
Troubleshooting Steps:
-
Consider the possibility of other resistance mechanisms, such as target-site resistance (e.g., mutations in the voltage-gated sodium channel, known as kdr mutations) or reduced cuticular penetration.
-
If possible, test for kdr mutations using molecular methods.
-
-
-
Possible Cause 2: The concentration of the synergist used was insufficient to inhibit the detoxification enzymes effectively.
-
Troubleshooting Steps:
-
Review the literature for recommended synergist concentrations for your insect species and bioassay method.
-
Conduct a dose-response experiment with the synergist alone to determine the maximum sublethal concentration.
-
-
-
Possible Cause 3: The pre-exposure time to the synergist was too short.
-
Troubleshooting Steps:
-
Ensure a pre-exposure period of at least one hour to allow for adequate inhibition of the target enzymes.[16]
-
-
Issue 3: Partial Restoration of Susceptibility with a Synergist
-
Possible Cause: Multiple resistance mechanisms are present in the insect population.
-
Troubleshooting Steps:
-
This is a common finding and suggests that while the targeted metabolic pathway is contributing to resistance, other mechanisms are also at play.[11]
-
Consider using a combination of synergists (if their mechanisms of action do not interfere with each other) or combining synergist bioassays with molecular diagnostics to get a more complete picture of the resistance profile.
-
-
Detailed Experimental Protocols
Protocol 1: CDC Bottle Bioassay with Synergists
The CDC bottle bioassay is a widely used method for detecting insecticide resistance. This protocol has been adapted to include the use of synergists to diagnose metabolic resistance.[2][16]
Materials:
-
250 ml glass bottles with caps
-
Technical grade this compound
-
Synergists: Piperonyl Butoxide (PBO), S,S,S-tributyl phosphorotrithioate (DEF), Diethyl Maleate (DM)
-
High-purity acetone
-
Micropipettes
-
Vortex mixer
-
Aspirator or other insect handling device
-
Test insects (e.g., mosquitoes, 2-5 days old, non-blood-fed females)
-
Holding cages
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in acetone at a concentration that will yield a diagnostic dose when 1 ml is added to a bottle.
-
Prepare stock solutions of the synergists in acetone at the desired concentrations (see Table 1).
-
-
Coating the Bottles:
-
Synergist Pre-exposure Bottles:
-
Add 1 ml of the synergist stock solution to a clean, dry 250 ml glass bottle.
-
Cap the bottle and coat the entire inner surface by rolling and inverting the bottle.
-
Uncap the bottle and let it dry completely in a fume hood.
-
-
Control Bottles:
-
Prepare control bottles by adding 1 ml of acetone only and following the same coating and drying procedure.
-
-
Insecticide-Treated Bottles:
-
Prepare a separate set of bottles coated with 1 ml of the this compound stock solution.
-
Prepare another set of control bottles with acetone only for the insecticide exposure phase.
-
-
-
Synergist Pre-exposure:
-
Introduce 10-25 insects into each synergist-coated bottle and the corresponding control bottle.
-
Let the insects remain in the bottles for 1 hour to allow the synergist to take effect.
-
-
Insecticide Exposure:
-
After the 1-hour pre-exposure, carefully transfer the insects from the synergist-coated bottles to the this compound-coated bottles.
-
Transfer the insects from the synergist control bottles to another set of this compound-coated bottles.
-
Transfer a separate group of insects (not pre-exposed to any synergist) to this compound-coated bottles and acetone-only control bottles.
-
-
Data Collection:
-
Record the number of dead or moribund insects at regular intervals (e.g., every 15 minutes) for up to 2 hours or until 100% mortality is observed in the susceptible reference strain.
-
If mortality in the control group exceeds 10%, the results should be discarded. If it is between 5-10%, the results should be corrected using Abbott's formula.
-
Table 1: Recommended Synergist Concentrations for CDC Bottle Bioassay
| Synergist | Target Enzyme | Recommended Concentration (µ g/bottle ) |
| Piperonyl Butoxide (PBO) | Cytochrome P450s | 400[16] |
| S,S,S-tributyl phosphorotrithioate (DEF) | Carboxylesterases | 125[16] |
| Diethyl Maleate (DM) | Glutathione S-Transferases | 80[16] |
Data Presentation and Interpretation
The effectiveness of a synergist in overcoming resistance is typically quantified by calculating the Resistance Ratio (RR) and the Synergistic Ratio (SR).
-
Resistance Ratio (RR): RR = LC₅₀ of the resistant population / LC₅₀ of the susceptible population.
-
Synergistic Ratio (SR): SR = LC₅₀ of the insecticide alone / LC₅₀ of the insecticide + synergist.
Table 2: Example of Synergist Bioassay Results for a Pyrethroid-Resistant Insect Population
| Treatment | LC₅₀ (µ g/bottle ) | Resistance Ratio (RR) | Synergistic Ratio (SR) |
| Susceptible Strain | |||
| This compound alone | 1.5 | - | - |
| Resistant Strain | |||
| This compound alone | 45.0 | 30.0 | - |
| This compound + PBO | 5.0 | 3.3 | 9.0 |
| This compound + DEF | 22.5 | 15.0 | 2.0 |
| This compound + DM | 40.5 | 27.0 | 1.1 |
Interpretation of Table 2:
-
The high Resistance Ratio (RR=30.0) of the resistant strain to this compound alone indicates a significant level of resistance.
-
The high Synergistic Ratio (SR=9.0) with PBO and the substantial reduction in the RR (from 30.0 to 3.3) strongly suggest that cytochrome P450s are the primary mechanism of resistance in this population.
-
The moderate SR with DEF (2.0) indicates a minor role for carboxylesterases in resistance.
-
The low SR with DM (1.1) suggests that glutathione S-transferases are not significantly involved in resistance in this population.
Visualization of Key Pathways and Workflows
Diagram 1: Metabolic Pathways of this compound Resistance
Caption: Metabolic pathways of this compound resistance in insects.
Diagram 2: Synergist Bioassay Experimental Workflow
Caption: Experimental workflow for a synergist bioassay.
Diagram 3: Mechanism of Action of Synergists
Caption: Inhibition of detoxification enzymes by synergists.
Advanced Diagnostics: Molecular Assays
For a more definitive characterization of metabolic resistance, synergist bioassays can be complemented with molecular techniques.
Quantitative PCR (qPCR) for Gene Expression Analysis
Principle: qPCR can be used to measure the expression levels of specific detoxification genes (P450s, CEs, GSTs) in resistant versus susceptible insect populations.[17][18][19] A significant upregulation of these genes in the resistant strain provides strong evidence for their involvement in resistance.
Workflow:
-
RNA Extraction: Extract high-quality total RNA from both resistant and susceptible insect populations.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Primer Design: Design specific primers for the target detoxification genes and a stable reference (housekeeping) gene.
-
qPCR Reaction: Perform the qPCR reaction using a SYBR Green or probe-based assay.
-
Data Analysis: Analyze the qPCR data to determine the relative fold change in gene expression between the resistant and susceptible populations.
Interpretation: A fold-change of greater than 2 is often considered biologically significant, but this can vary depending on the gene and species. It is crucial to correlate gene expression data with bioassay results for a comprehensive understanding of the resistance phenotype.
Detecting Gene Amplification
In some cases, the overexpression of detoxification genes is due to an increase in the number of copies of the gene in the genome, a phenomenon known as gene amplification. This can be investigated using qPCR by comparing the copy number of the target gene to a single-copy reference gene in genomic DNA from resistant and susceptible individuals.
References
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Centers for Disease Control and Prevention. (2010). Guideline for Evaluating Insecticide Resistance in Vectors Using the CDC Bottle Bioassay. [Link]
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World Health Organization. (2016). Global plan for insecticide resistance management in malaria vectors. [Link]
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CABI. (1998). Piperonyl butoxide-mediated inhibition of cytochrome P450-catalysed insecticide metabolism: a rational approach. [Link]
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Atkinson, T. H., Wadleigh, R. W., Koehler, P. G., & Patterson, R. S. (1991). Pyrethroid resistance and synergism in a field strain of the German cockroach (Dictyoptera: Blattellidae). Journal of Economic Entomology, 84(4), 1247–1250. [Link]
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Ishii, K., Usui, K., & Umetsu, N. (1991). Activation of hepatic microsomal glutathione S-transferase of rats by a glutathione depletor, diethylmaleate. Japanese journal of toxicology and environmental health, 37(5), 369-375. [Link]
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ResearchGate. qPCR analysis of top insecticide resistance candidates from multiple.... [Link]
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Lorini, I., & Galley, D. J. (2000). Effect of the synergists piperonyl butoxide and DEF in deltamethrin resistance on strains of Rhyzopertha dominica (F.) (Coleoptera: Bostrychidae). Anais da Sociedade Entomológica do Brasil, 29(4), 749-755. [Link]
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Taylor & Francis Online. Piperonyl butoxide – Knowledge and References. [Link]
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Ahadji-Dabla, K. M., et al. (2022). Insecticide resistance intensity and efficacy of synergists with pyrethroids in Anopheles gambiae (Diptera: Culicidae) from Southern Togo. Parasites & Vectors, 15(1), 268. [Link]
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Tene Fossog, B., et al. (2021). Analyses of Insecticide Resistance Genes in Aedes aegypti and Aedes albopictus Mosquito Populations from Cameroon. Insects, 12(6), 499. [Link]
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ResearchGate. (PDF) Bioassays for Monitoring Insecticide Resistance. [Link]
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Burgess, E. R., et al. (2024). Differential interactions of ethacrynic acid and diethyl maleate with glutathione S-transferases and their glutathione co-factor in the house fly. Pesticide Biochemistry and Physiology, 202, 106170. [Link]
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ResearchGate. (PDF) Bioassay Techniques in Entomological Research. [Link]
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SciSpace. (2023). Bioassay Techniques in Entomological Research. [Link]
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Wang, Y., et al. (2021). Selection and Validation of Reference Genes For qRT-PCR Analysis of Rhopalosiphum padi (Hemiptera: Aphididae). Journal of insect science (Online), 21(2), 11. [Link]
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Patsnap Synapse. (2024). What is the mechanism of this compound?. [Link]
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INCHEM. d-Phenothrin (UK PID). [Link]
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Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]
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ResearchGate. Effects of synergists PBO and DEF on Anopheles gambiae Sekandji populations resistant to deltamethrin in 2010. [Link]
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Yang, Y., et al. (2014). Expression Profiling in Bemisia tabaci under Insecticide Treatment: Indicating the Necessity for Custom Reference Gene Selection. PLoS ONE, 9(1), e87514. [Link]
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ResearchGate. Cytochrome p450 and RPL19-specific primers for qPCR | Download Table. [Link]
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Tyler, C. R., et al. (2000). Metabolism and environmental degradation of pyrethroid insecticides produce compounds with endocrine activities. Environmental Toxicology and Chemistry, 19(4), 801-809. [Link]
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Chen, C., et al. (2022). Transcriptome Analysis of Detoxification-Related Genes in Spodoptera frugiperda (Lepidoptera: Noctuidae). Journal of Insect Science, 22(1), 16. [Link]
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INCHEM. (1979). This compound (Pesticide residues in food: 1979 evaluations). [Link]
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Yang, T., et al. (2022). The Central Role of Multiple P450 Genes and Their Co-factor CPR in the Development of Permethrin Resistance in the Mosquito Culex quinquefasciatus. Frontiers in Physiology, 12, 796253. [Link]
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PubChem. This compound. [Link]
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ResearchGate. Specific primers of resistance involving genes of CYP450 and esterase genes. [Link]
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Arthur, F. H. (2022). Bioassays and Methodologies for Insecticide Tests with Larvae of Trogoderma granarium (Everts), the Khapra Beetle. Insects, 13(10), 875. [Link]
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ResearchGate. (PDF) Detection of Variation in Expression of Insecticide Resistance Gene Cyp4d2 involved in Detoxification of Insecticides in Drosophila melanogaster. [Link]
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Ahadji-Dabla, K. M., et al. (2022). Insecticide resistance intensity and efficacy of synergists with pyrethroids in Anopheles gambiae s.l. (Diptera: Culicidae) from Southern Togo. Parasites & Vectors, 15(1), 268. [Link]
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Wang, Y., et al. (2019). Transcriptome Analysis and Identification of Major Detoxification Gene Families and Insecticide Targets in Grapholita Molesta (Busck) (Lepidoptera: Tortricidae). Journal of Insect Science, 19(5), 14. [Link]
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Ottea, J. A., et al. (2014). Development of multifunctional metabolic synergists to suppress the evolution of resistance against pyrethroids in insects that blood feed on humans. Pest management science, 70(11), 1701-1707. [Link]
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Zhang, J., Pelletier, Y., & Goyer, C. (2008). Identification of potential detoxification enzyme genes in Leptinotarsa decemlineata (Say) and study of their expression in insect. Canadian Journal of Plant Science, 88(3), 621-629. [Link]
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Okeyo, W. A., et al. (2024). Pyrethroid resistance and gene... Wellcome Open Research, 9, 13. [Link]
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Cetin, H., Demir, E., Kocaoglu, S., & Kaya, B. (2011). Insecticidal Activity of Some Synthetic Pyrethroids with Different Rates of Piperonyl Butoxide (PBO) Combinations on Drosophila melanogaster (Diptera: Drosophilidae). Journal of the Entomological Research Society, 13(1), 1-7. [Link]
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He, Y., et al. (2024). Exploration of real-time fluorescence quantitative PCR by analyzing effective reference genes in Galleria mellonella (Lepidoptera: Pyralidae). Journal of Insect Science, 24(1), 1-9. [Link]
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Corbel, V., et al. (2014). Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations. Acta tropica, 135, 46-52. [Link]
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Liu, N., et al. (2022). Emerging Mosquito Resistance to Piperonyl Butoxide-Synergized Pyrethroid Insecticide and Its Mechanism. Insects, 13(1), 93. [Link]
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Uthus, E. O., & Nielsen, F. H. (1992). Diethyl maleate, an in vivo chemical depletor of glutathione, affects the response of male and female rats to arsenic deprivation. Journal of trace elements in experimental medicine, 5(3), 157-166. [Link]
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Ullah, F., et al. (2022). Insights into the Use of Eco-Friendly Synergists in Resistance Management of Leptinotarsa decemlineata (Coleoptera: Chrysomelidae). Insects, 13(1), 81. [Link]
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Gao, X., et al. (2022). Resistance Mechanisms of Sitobion miscanthi (Hemiptera: Aphididae) to Malathion Revealed by Synergist Assay. Insects, 13(11), 1025. [Link]
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ResearchGate. Which method is better for bioassay of synergists?. [Link]
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Deming, R., et al. (2021). Levels of cross-resistance to pyrethroids conferred by the Vssc knockdown resistance allele 410L+1016I+1534C in Aedes aegypti. PLoS neglected tropical diseases, 15(7), e0009565. [Link]
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Anundi, I., et al. (1991). Effect of diethylmaleate and other glutathione depletors on protein synthesis. Toxicology letters, 58(2), 221-228. [Link]
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Technical Support Center: Improving the Solubility of Phenothrin for Cell-Based Assays
Introduction
Phenothrin, a synthetic pyrethroid insecticide, is a compound of significant interest for toxicological and neurological research.[1][2] However, its utility in aqueous environments, such as in vitro cell-based assays, is hampered by its pronounced hydrophobicity and extremely low water solubility.[3][4][5] This guide provides a comprehensive framework for researchers to overcome these solubility challenges, ensuring reliable and reproducible experimental outcomes. We will delve into the physicochemical properties of this compound, provide detailed protocols for solubilization, offer a troubleshooting guide for common issues, and explore advanced strategies for difficult cases.
Section 1: Understanding the Challenge: Physicochemical Properties of this compound
The primary obstacle in using this compound is its chemical nature. As a lipophilic (fat-loving) molecule, it resists dissolving in water-based cell culture media. This is quantitatively described by its octanol-water partition coefficient (Log Kₒw), which is high, indicating a strong preference for non-polar environments over aqueous ones.[5][6]
Key Insight: A high Log Kₒw means that when a concentrated stock of this compound in an organic solvent is diluted into aqueous cell culture medium, the this compound molecules are driven out of the solution and will aggregate, leading to precipitation. This not only reduces the effective concentration of the compound available to the cells but can also introduce physical artifacts that interfere with assay readouts.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₆O₃ | [1][7] |
| Molecular Weight | 350.45 g/mol | [5][6] |
| Appearance | Pale yellow to yellow-brown viscous liquid | [1][5][8] |
| Water Solubility | <9.7 µg/L at 25°C | [4][6] |
| Log Kₒw (Octanol-Water) | 6.01 | [6] |
Section 2: The First-Line Approach: Preparing Concentrated Stock Solutions
The most common and direct method to introduce a hydrophobic compound into cell culture is to first dissolve it at a high concentration in a cell-compatible organic solvent. Dimethyl sulfoxide (DMSO) is the universal choice for this purpose due to its powerful solubilizing properties and general compatibility with most cell lines at low final concentrations.[9][10]
The Core Principle: By creating a highly concentrated stock (e.g., 10-100 mM), you can achieve the desired final working concentration in your cell culture medium with a very small volume of solvent. This keeps the final solvent concentration below cytotoxic levels.
Recommended Solvents for this compound Stock Preparation
| Solvent | Solubility | Comments & Cautions |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (285 mM) | Recommended First Choice. Hygroscopic; use freshly opened solvent for best results.[11] |
| Methanol | >5000 g/L (>14 M) | Highly effective but can be more cytotoxic to cells than DMSO. Requires very low final concentration.[4] |
| Acetone | Soluble | Volatile and can be cytotoxic. Not typically recommended for routine cell culture unless necessary.[1][3] |
| Ethanol | Soluble | A viable alternative to DMSO, but often less effective at solubilizing highly hydrophobic compounds. |
Step-by-Step Protocol: Preparing a 100 mM this compound Stock in DMSO
-
Preparation: Work in a sterile biosafety cabinet. Use sterile, high-quality, low-evaporation microcentrifuge tubes. Ensure your DMSO is anhydrous and cell-culture grade.
-
Weighing: Accurately weigh out 35.05 mg of this compound powder. Note: As this compound is a viscous liquid, it is often supplied as a technical grade material. Ensure you account for purity when calculating concentrations.
-
Dissolution: Add 1.0 mL of 100% cell-culture grade DMSO to the tube containing the this compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied to facilitate the process.[11]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE or nylon).
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C, where it should be stable for at least one month, or at -80°C for up to six months.[11]
Workflow for this compound Solubilization
Section 3: Troubleshooting Guide & FAQs
Q1: I've added my this compound stock to the cell culture medium and it turned cloudy. What happened?
A: You have observed precipitation. This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium. The organic solvent (DMSO) disperses into the medium, and the water-hating this compound molecules crash out of solution.
Solutions:
-
Improve Dilution Technique: The most critical step is the dilution itself. Do not add the small stock volume to the bottom of a tube and then add medium on top. Instead, pre-warm your medium to 37°C and add the stock solution drop-wise while gently vortexing or swirling the medium. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.
-
Reduce Final Concentration: Your target concentration may be too high. Perform a dose-response experiment to see if a lower, soluble concentration is still effective.
-
Incorporate Serum: If your experimental design allows, perform the dilution in a medium containing Fetal Bovine Serum (FBS). Hydrophobic compounds like this compound can bind to albumin and other proteins in the serum, which act as natural carriers and can significantly increase its apparent solubility.[12][13]
-
Try a Co-Solvent: For very difficult cases, consider using a co-solvent system. Formulations involving PEG300 and Tween-80 have been described, though these require careful validation for cytotoxicity.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A: This is highly cell-line dependent.[14] Robust, transformed cell lines (like HeLa or HEK293) can often tolerate up to 0.5% DMSO for 24-48 hours without significant cytotoxicity.[9][15] However, more sensitive cells, such as primary neurons or stem cells, may show stress or differentiation at concentrations as low as 0.1%.[9][16]
Best Practice: Always run a solvent toxicity control experiment for your specific cell line and assay duration.
| Final DMSO Conc. | General Guideline |
| ≤ 0.1% | Considered safe for nearly all cell lines and long-term exposures.[14][16] |
| 0.1% - 0.5% | Generally acceptable for many robust cell lines for exposures up to 72 hours.[9] |
| 0.5% - 1.0% | May induce stress, differentiation, or cytotoxicity in some cell lines. Use with caution and only for short durations.[9][16] |
| > 1.0% | Not recommended; likely to cause significant cytotoxicity and confounding effects.[16] |
Q3: My cells are dying. How do I know if it's the this compound or the DMSO?
A: This is why a solvent control is absolutely mandatory. In your experiment, you must include a condition where you treat cells with the exact same volume of DMSO (diluted in medium) as you use for your highest concentration of this compound.
-
If cells in the solvent control are healthy, but cells treated with this compound are dying, the toxicity is likely due to the compound.
-
If cells in the solvent control are also dying, then the DMSO concentration is too high for your cells, and you must reformulate your stock solution to a higher concentration to reduce the final solvent volume.
Q4: My this compound won't dissolve even in 100% DMSO. What can I do?
A: This is highly unlikely given this compound's reported high solubility in DMSO.[11] First, confirm the quality of your DMSO; it is hygroscopic and will absorb water from the air, which reduces its solubilizing power. Use a fresh, unopened bottle of anhydrous, cell-culture grade DMSO. Second, employ gentle heating (37°C) and sonication to aid dissolution. If problems persist, verify the identity and purity of your this compound compound.
Section 4: Advanced Solubilization Strategies: Cyclodextrins
When standard solvent-based approaches fail, or if an experiment requires a completely solvent-free system, carrier molecules like cyclodextrins can be an excellent alternative.
Mechanism: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) inner cavity.[17][18] The hydrophobic this compound molecule can become encapsulated within this cavity, forming an "inclusion complex."[19] This complex has a water-soluble exterior, allowing the otherwise insoluble drug to be effectively dispersed in aqueous media.[17][20]
Commonly Used Cyclodextrins in Cell Culture:
-
(2-hydroxy)propyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
These derivatives are preferred for biological applications due to their high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[20][21]
Cyclodextrin Encapsulation Mechanism
Protocol Outline for Cyclodextrin Formulation:
-
Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v).
-
Separately, dissolve this compound in a minimal amount of a volatile organic solvent like methanol or ethanol.
-
Add the this compound solution to the cyclodextrin solution with vigorous stirring.
-
Allow the mixture to stir for several hours to overnight to facilitate complex formation.
-
Remove the organic solvent via evaporation (e.g., using a rotary evaporator or nitrogen stream).
-
The resulting aqueous solution can then be sterile-filtered and used in cell culture.
Note: The optimal ratio of drug to cyclodextrin must be determined empirically.[21]
References
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This compound | C23H26O3 | CID 4767 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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This compound, d- (EHC 96, 1990). International Programme on Chemical Safety (INCHEM). Available at: [Link]
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d-Phenothrin Technical Fact Sheet. National Pesticide Information Center. Available at: [Link]
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Optimizing temperature programs for the gas chromatography of Phenothrin
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing gas chromatography (GC) for the analysis of Phenothrin. Here, we move beyond generic protocols to offer a troubleshooting-focused approach, grounded in the scientific principles that govern chromatographic separations. Our goal is to empower you to diagnose and resolve common issues encountered during method development and routine analysis, ensuring the generation of accurate and reliable data.
Part 1: The Foundation - Building a Robust Temperature Program
A well-optimized temperature program is the cornerstone of a successful this compound GC analysis. It directly influences peak shape, resolution of isomers, and overall run time. This section provides a logical workflow for developing and refining your temperature program.
Step 1: The Scouting Gradient - Your Starting Point
Before diving into fine-tuning, a "scouting gradient" is essential to understand the chromatographic behavior of this compound and any co-eluting matrix components. This initial run provides a broad overview of the separation.
Protocol: Establishing a Scouting Gradient
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5 or DB-5ms), is a common and effective choice for pyrethroid analysis, including the separation of this compound isomers.[1][2][3]
-
Initial Oven Temperature: Start at a low temperature, typically around 80-100°C, to ensure the focusing of early-eluting compounds.[4][5]
-
Temperature Ramp: A moderate ramp rate of 10-15°C per minute is a good starting point.[4][5][6]
-
Final Oven Temperature: The final temperature should be high enough to elute all components of interest and any potential matrix interferences, typically around 275-300°C.[4][7] A hold at the final temperature for several minutes can help to "bake out" any strongly retained compounds from the column.[5]
-
Injector and Detector Temperatures: Set the injector and detector temperatures to 250-280°C to ensure efficient vaporization of this compound and prevent peak broadening.[1] However, be mindful of potential thermal degradation (see troubleshooting section).
Data Presentation: Example Scouting Gradient Parameters
| Parameter | Recommended Starting Value | Rationale |
| Column | 5% Phenyl-Methylpolysiloxane (30m x 0.25mm x 0.25µm) | Good selectivity for pyrethroid isomers.[1][2][3] |
| Initial Temperature | 95°C (hold for 1 min) | Allows for sharp peaks of early eluting compounds.[4] |
| Ramp Rate 1 | 15°C/min to 250°C | Provides a general separation of components.[4] |
| Ramp Rate 2 | 10°C/min to 275°C (hold for 7 min) | Elutes higher boiling point compounds and cleans the column.[4] |
| Injector Temperature | 275°C | Ensures rapid and complete vaporization.[7] |
| Detector Temperature | 280°C | Prevents condensation of analytes in the detector.[1] |
| Carrier Gas | Helium or Hydrogen | Inert gases that facilitate the separation process. |
Step 2: Optimizing the Temperature Program - A Systematic Approach
Once the scouting gradient is complete, you can systematically optimize the temperature program to improve resolution, peak shape, and run time.
Experimental Workflow: Temperature Program Optimization
Caption: A systematic workflow for optimizing the GC temperature program.
-
Adjusting the Initial Temperature: A lower initial temperature can improve the resolution of early-eluting peaks.[5] If your initial peaks are broad or co-elute, consider decreasing the initial temperature by 10-20°C.
-
Optimizing the Ramp Rate: The ramp rate has the most significant impact on the separation of compounds that elute during the temperature ramp.[5]
-
A slower ramp rate (e.g., 5°C/min) increases the time the analytes spend interacting with the stationary phase, which can improve the resolution of closely eluting peaks, such as this compound isomers.
-
A faster ramp rate (e.g., 20°C/min) will shorten the analysis time but may decrease resolution.[8]
-
-
Setting the Final Temperature and Hold Time: The final temperature should be high enough to elute all analytes and matrix components in a reasonable time. A final hold ensures that the column is clean for the next injection, preventing ghost peaks.[5]
Part 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses specific problems you may encounter during your this compound analysis in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is broad and tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Active Sites in the Inlet or Column: this compound, being a moderately polar compound, can interact with active silanol groups in the GC inlet liner or at the head of the column.[9]
-
Low Injector Temperature: If the injector temperature is too low, this compound may not vaporize completely and instantaneously, leading to a slow, drawn-out introduction onto the column.
-
Solution: Ensure your injector temperature is sufficiently high (e.g., 250-280°C).[1]
-
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can lead to peak tailing.
-
Solution: In addition to trimming the column, consider incorporating a more rigorous sample cleanup procedure to remove matrix interferences before injection.
-
Q2: I am seeing split peaks for this compound. What does this indicate?
A2: Split peaks for a single compound are almost always related to the injection process.[12]
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can lead to a non-uniform introduction of the sample, causing peak splitting.[13]
-
Solution: Carefully reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.
-
-
Inlet Overload: Injecting too much sample can lead to backflash in the inlet, where the sample vapor expands beyond the volume of the liner, causing a split peak.
-
Solution: Reduce the injection volume or the concentration of your sample.[14]
-
-
Solvent Mismatch in Splitless Injection: If the polarity of your injection solvent is significantly different from the stationary phase, it can cause poor focusing of the analyte at the head of the column.[13]
-
Solution: Whenever possible, use a solvent that is compatible with your stationary phase.
-
Q3: I am having difficulty separating the cis- and trans-isomers of this compound. What can I do?
A3: The separation of this compound isomers is primarily dependent on the choice of the GC column and the optimization of the temperature program.
-
Column Selection: While a standard HP-5 column can often separate the isomers, a more specialized column may be necessary for complete resolution.[1] Columns with a higher phenyl content or specific cyano-containing phases can offer different selectivity for these isomers.
-
Temperature Program Optimization: As mentioned earlier, a slower temperature ramp rate will provide more time for the isomers to interact with the stationary phase, often leading to better separation. Experiment with ramp rates between 5-10°C/min in the region where the isomers elute.
Q4: I suspect my this compound is degrading in the GC system. What are the signs and how can I prevent it?
A4: Thermal degradation of pyrethroids can occur at high temperatures, especially in the injector.[15]
-
Signs of Degradation: You might observe the appearance of new, unidentified peaks in your chromatogram, a decrease in the this compound peak area over time, or poor reproducibility.[16][17]
-
Preventative Measures:
-
Lower the Injector Temperature: While a high injector temperature is needed for vaporization, excessively high temperatures can cause degradation. Try lowering the injector temperature in 10°C increments to find the lowest temperature that still provides good peak shape.[16]
-
Use a Deactivated Inlet Liner: Active sites in the liner can catalyze thermal degradation.[9]
-
Increase Carrier Gas Flow Rate: A higher flow rate reduces the residence time of the analyte in the hot injector, minimizing the opportunity for degradation.[16]
-
Troubleshooting Workflow: Diagnosing Peak Shape Problems
Caption: A decision tree for troubleshooting common peak shape issues.
Part 3: Maintaining a Robust System
Consistent and reliable results depend on a well-maintained GC system. Regular checks and preventative maintenance can save significant troubleshooting time.
-
Regularly Replace Consumables: This includes septa, inlet liners, and seals. A leaking septum can lead to poor reproducibility and baseline instability.[10][11]
-
Condition New Columns: Before use, new columns should be conditioned according to the manufacturer's instructions to remove any residual manufacturing materials and ensure a stable baseline.
-
Monitor System Performance: Regularly inject a standard solution to monitor for changes in retention time, peak shape, and response. This will help you identify problems before they impact your sample analysis.
By adopting a systematic approach to method development and troubleshooting, you can overcome the challenges associated with the gas chromatography of this compound and ensure the integrity of your analytical results.
References
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Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
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Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]
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Wallace Watson, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. Retrieved from [Link]
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LCGC International. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
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Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
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ACS Publications. (2021, August 26). Automated Solid-Phase Microextraction and Negative Chemical Ionization GC–MS for the Measurement of Synthetic Pyrethroids. Retrieved from [Link]
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Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
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Agilent Technologies. (2016, April 5). Split Peaks - GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]
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PubMed. (n.d.). [Analysis of the stereoisomers of 14 pyrethroids by capillary gas chromatography]. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Independent Laboratory Validation for d-Phenothrin (Sumithrin) in Soil 50914201. Retrieved from [Link]
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PubMed. (2004, February 25). Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of Synthetic Pyrethroids by Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
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Postnova Analytics GmbH. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
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Agilent Technologies. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]
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ResearchGate. (n.d.). Separation and Analysis of Diastereomers and Enantiomers of Cypermethrin and Cyfluthrin by Gas Chromatography. Retrieved from [Link]
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ResearchGate. (2016, November 6). How to resolve peak splitting in GCMS?. Retrieved from [Link]
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Agilent Technologies. (n.d.). What are the major Causes of GC Capillary Column Performance Degradation?. Retrieved from [Link]
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MDPI. (n.d.). Multivariate Optimization for Extraction of Pyrethroids in Milk and Validation for GC-ECD and CG-MS/MS Analysis. Retrieved from [Link]
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ScienceDirect. (n.d.). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. Retrieved from [Link]
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ResearchGate. (n.d.). GC-MS analysis of the metabolites produced from D-phenothrin degradation.... Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of this compound and Its Metabolite 3-Phenoxybenzoic Acid (PBA) in Agricultural Products by GC and Ion-Trap GC/MS. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of Analyte Protectants to Improve Gas Chromatographic Analysis of Pesticides. Retrieved from [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of Phenothrin and Natural Pyrethrins Against Stored Product Pests
A Technical Guide for Researchers and Pest Management Professionals
The preservation of stored agricultural commodities is fundamental to global food security. Infestations by stored product pests, such as the red flour beetle (Tribolium castaneum), rice weevil (Sitophilus oryzae), and lesser grain borer (Rhyzopertha dominica), result in significant economic losses annually. This guide provides an in-depth comparative analysis of two widely used insecticides: natural pyrethrins and the synthetic pyrethroid, phenothrin. It is designed to equip researchers and pest management professionals with the technical data and experimental insights necessary for informed decision-making in the development and implementation of effective control strategies.
Introduction to the Insecticides
Natural Pyrethrins: Derived from the flowers of Chrysanthemum cinerariifolium, pyrethrins are a mixture of six insecticidal esters.[1] For centuries, they have been valued for their rapid knockdown effect on a broad spectrum of insects.[2] However, natural pyrethrins are characterized by their low environmental persistence, as they are quickly degraded by sunlight and air.[1][2]
This compound: this compound is a synthetic pyrethroid, an analogue designed to mimic the insecticidal properties of natural pyrethrins but with enhanced stability.[1][3][4] Specifically, it is a Type I pyrethroid, a classification that distinguishes it from other pyrethroids by the absence of an α-cyano group in its structure.[5] This structural difference generally results in lower toxicity compared to Type II pyrethroids.[5] this compound is utilized in various applications, from household pest control to the protection of stored grains.[3][6][7][8][9]
Mechanism of Action: A Shared Neurological Target
Both this compound and natural pyrethrins are neurotoxic insecticides that target the voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.[1][4][10][11][12] Their primary mode of action involves binding to these channels, which disrupts their normal function by preventing them from closing after activation.[1][3][4][10][13] This leads to a prolonged influx of sodium ions, causing a state of hyperexcitation in the neuron.[4][13] The result is a cascade of uncontrolled nerve impulses, leading to tremors, paralysis (the characteristic "knockdown" effect), and ultimately, the death of the insect.[4][10][11]
While the fundamental mechanism is the same, the synthetic nature of this compound provides greater stability compared to natural pyrethrins.[10] The selective toxicity of these compounds towards insects over mammals is attributed to several factors, including a higher affinity for insect sodium channels, lower body temperatures in insects which enhances binding, and more efficient metabolic degradation of the compounds in mammals.[3][13]
Caption: Simplified signaling pathway of pyrethrins and this compound.
Comparative Efficacy: A Data-Driven Analysis
Direct, side-by-side comparative studies detailing the lethal concentration (LC50) or lethal dose (LD50) of this compound versus natural pyrethrins against identical strains of stored product pests are limited in publicly available literature.[10] However, by synthesizing data from various sources, an objective comparison can be established. It is crucial to acknowledge that results can be influenced by variations in experimental protocols, such as the bioassay method, duration of exposure, and the specific insect strain tested.[10]
This compound, as a synthetic pyrethroid, generally provides greater stability and longer residual activity.[10] Natural pyrethrins are known for their rapid knockdown effect but possess lower environmental persistence.[10] Data suggests that while natural pyrethrins can be highly effective, d-phenothrin might require higher application rates than other synthetic pyrethroids for sustained residual control of certain stored product pests.[10]
| Pest Species | Insecticide | Bioassay Method | Key Finding (LD50 / LC50 / Mortality) | Source |
| General | Pyrethrins | Oral (Rat) | LD50: 200 to >2,600 mg/kg (variable) | [2][14] |
| General | This compound | Oral (Rat) | LD50: >5,000 mg/kg | [7] |
| General | This compound | Dermal (Rat) | LD50: >2,000 mg/kg | [13] |
| Anopheles stephensi | Pyrethrins | Larval Bioassay | LC50: 51.07 µg/mL (as nanoparticles) | [15] |
| Various | Pyrethrins (PyGanic) | Field Trials | 48.6% average reduction in pest infestations | [16] |
Note: Data for this compound against specific stored product pests is sparse in the available literature, often being discussed within the broader category of pyrethroids.[10]
Experimental Methodologies: Standardized Bioassays
To ensure the reproducibility and validity of efficacy data, standardized bioassay protocols are essential. The following outlines a generalized workflow for evaluating insecticides against stored product pests, synthesized from common entomological research practices.[17][18][19][20]
Objective: To determine the dose-response relationship of an insecticide against a target stored product pest.
Step-by-Step Protocol:
-
Insect Rearing:
-
Maintain healthy, multi-generational colonies of the target pest (e.g., T. castaneum, S. oryzae).
-
Use a standardized culture medium. For T. castaneum, a mixture of whole wheat flour and brewer's yeast (95:5 ratio) is common. S. oryzae is typically reared on whole grains like wheat or maize.[10]
-
Ensure consistent environmental conditions (e.g., 28 ± 1°C and 70% Relative Humidity).[20]
-
-
Insecticide Preparation:
-
Prepare a stock solution of the technical grade insecticide in a volatile solvent, such as acetone.[17]
-
Create a series of serial dilutions to establish a range of concentrations for testing.
-
-
Treatment Application (Example: Dry Film Method):
-
Apply a precise volume (e.g., 1 mL) of each insecticide dilution to the inner surface of a glass petri dish or vial.[17]
-
Gently swirl the container to ensure a uniform coating.[17]
-
Allow the solvent to evaporate completely, leaving a dry film of the insecticide residue.
-
Prepare a control group treated only with the solvent.[10]
-
-
Insect Exposure:
-
Introduce a known number of adult insects (e.g., 20-30) into each treated and control container.
-
Seal the containers with ventilated lids.
-
-
Incubation & Observation:
-
Maintain the containers under the same controlled environmental conditions used for rearing.
-
Assess insect mortality at predetermined time intervals (e.g., 24, 48, 72 hours).
-
-
Data Analysis:
Caption: Generalized workflow for insecticide bioassays.
The Challenge of Insecticide Resistance
The repeated use of insecticides with the same mode of action can lead to the development of resistance in pest populations.[12][21] This occurs through the selection of individuals with genetic traits that confer reduced susceptibility.[21] For both pyrethrins and pyrethroids, two primary mechanisms of resistance are well-documented:
-
Target-Site Insensitivity: This involves mutations in the gene that codes for the voltage-gated sodium channel.[12] These mutations alter the protein structure, reducing the binding affinity of the insecticide molecule to its target site. This mechanism is often referred to as knockdown resistance (kdr).[11][22]
-
Metabolic Resistance: This mechanism involves an enhanced ability of the insect to detoxify the insecticide before it can reach its target site.[22] This is typically achieved through the overproduction of detoxification enzymes, such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases.[22]
The development of cross-resistance, where resistance to one insecticide confers resistance to others in the same chemical class, is a significant concern for both this compound and natural pyrethrins due to their shared target site.[22][23]
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Comparative Neurotoxicity of Phenothrin and Permethrin in Insects: A Mechanistic and Methodological Guide
This guide provides a comprehensive comparative analysis of the neurotoxic effects of two widely used synthetic pyrethroid insecticides, phenothrin and permethrin, on insects. It is designed for researchers, scientists, and professionals in drug development seeking a deeper understanding of the subtle yet significant differences in the mode of action, potency, and metabolic fate of these compounds.
Introduction: A Tale of Two Pyrethroids
This compound and permethrin are both synthetic analogues of natural pyrethrins, engineered for enhanced stability and prolonged insecticidal activity.[1] While they share a common chemical scaffold and a primary mechanism of neurotoxicity, their distinct structural nuances lead to observable differences in their biological activity and metabolic profiles within insects. This guide will dissect these differences, providing a robust framework for their comparative evaluation.
Both this compound and permethrin are classified as Type I pyrethroids. This classification is based on their chemical structure, lacking an α-cyano group, and the resulting toxicological syndrome they produce in insects, which is characterized by tremors, hyperexcitability, and eventual paralysis.[2]
The Shared Battlefield: The Voltage-Gated Sodium Channel
The primary molecular target for both this compound and permethrin in the insect nervous system is the voltage-gated sodium channel (VGSC).[3][4][5] These transmembrane proteins are fundamental to the initiation and propagation of action potentials, the electrical signals that govern neuronal communication.[6]
The insecticidal action of these pyrethroids stems from their ability to bind to the VGSC and disrupt its normal gating kinetics.[7][8] Specifically, they prolong the open state of the channel, preventing its timely inactivation.[3][4] This leads to a persistent influx of sodium ions, causing prolonged membrane depolarization.[6][4] The consequences for the neuron are catastrophic:
-
Hyperexcitation: The neuron becomes overstimulated and fires repetitively.[3][9]
-
Loss of Motor Control: Disrupted neurotransmission leads to tremors, uncoordinated movements, and convulsions.[3]
-
Paralysis and Death: Eventually, the neuron is unable to repolarize and enter a resting state, leading to paralysis and the ultimate demise of the insect.[3][8]
It is crucial to note that the affinity of pyrethroids for insect VGSCs is significantly higher than for their mammalian counterparts, which forms the basis of their selective toxicity.[7]
Visualizing the Mechanism of Action
The following diagram illustrates the impact of Type I pyrethroids on the insect voltage-gated sodium channel and the subsequent neuronal response.
Caption: Pyrethroid impact on insect neuron signaling.
Head-to-Head Comparison: this compound vs. Permethrin
While their primary target is the same, subtle differences in chemical structure, stereochemistry, and metabolic stability can influence the relative neurotoxicity of this compound and permethrin.
Structural and Stereochemical Considerations
Both molecules possess multiple chiral centers, meaning they exist as a mixture of stereoisomers. The specific isomeric composition of a commercial formulation can significantly impact its insecticidal potency, as the interaction with the VGSC is stereospecific.[1] For instance, the 1R isomers of pyrethroids are generally more active.[1] While detailed comparative data on the neurotoxicity of individual this compound and permethrin isomers is extensive, it is a critical factor for researchers to consider when interpreting toxicity data.
Comparative Toxicity: A Quantitative Look
The lethal dose 50 (LD50) is a standard measure of acute toxicity. While LD50 values can vary significantly depending on the insect species, formulation, and application method, a general comparison can be drawn.
| Insecticide | Oral LD50 (Rats) | Notes |
| d-Phenothrin | >5,000 mg/kg[10] | Very low acute oral toxicity in mammals.[10] |
| Permethrin | 430-4000 mg/kg (rats)[11] | Variability is influenced by factors such as age, sex, and the carrier used in the formulation.[11][12] |
Note: The provided LD50 values are for rats and serve as an indicator of mammalian toxicity. Insect LD50 values are species-specific and require targeted literature searches for the insect of interest.
Metabolic Detoxification: A Key Differentiator
The overall toxicity of an insecticide is not solely dependent on its interaction with the target site but also on the insect's ability to metabolize and detoxify the compound.[13][14] Insects possess a robust arsenal of detoxification enzymes, primarily from three families:
-
Cytochrome P450 monooxygenases (P450s): These enzymes are often involved in the initial oxidative metabolism of pyrethroids.[15][16]
-
Esterases (ESTs): These enzymes hydrolyze the central ester bond of pyrethroids, a critical step in their detoxification.[15]
-
Glutathione S-transferases (GSTs): These enzymes play a role in the conjugation and subsequent excretion of metabolites.[13]
The rate and pathway of metabolism can differ between this compound and permethrin, influencing their residual activity and overall effectiveness. For example, the presence of specific P450s or esterases that are more efficient at metabolizing one compound over the other can lead to differential susceptibility in certain insect populations.[15] The development of resistance in insect populations is often linked to the enhanced expression or activity of these detoxification enzymes.[17][18]
Experimental Protocols for Neurotoxicity Assessment
To empirically compare the neurotoxicity of this compound and permethrin, a variety of experimental techniques can be employed.
Behavioral Assays
Sublethal doses of neurotoxic insecticides can induce significant changes in insect behavior.[19] Observing these changes provides a holistic view of the insecticide's impact on the nervous system.
Protocol: Locomotor Activity Assay
-
Preparation: Prepare serial dilutions of this compound and permethrin in a suitable solvent (e.g., acetone).
-
Application: Apply a precise volume of the insecticide solution to the dorsal thorax of the insect (topical application). A control group should be treated with the solvent alone.
-
Observation: Place individual insects in an arena and record their movement using a video tracking system.
-
Analysis: Quantify parameters such as distance moved, velocity, and time spent in different zones of the arena over a defined period.
-
Comparison: Compare the dose-response curves for both insecticides to determine their relative effects on locomotor activity.
Electrophysiological Assays
Electrophysiology provides a direct measure of the effects of insecticides on neuronal function. The two-electrode voltage-clamp (TEVC) technique, often using Xenopus oocytes expressing insect VGSCs, is a powerful tool for this purpose.
Protocol: Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.
-
cRNA Injection: Inject the oocytes with cRNA encoding the insect VGSC of interest.
-
Incubation: Incubate the oocytes for 2-5 days to allow for channel expression.
-
Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Data Acquisition: Apply voltage steps to elicit sodium currents and record the resulting currents in the absence (control) and presence of varying concentrations of this compound and permethrin.
-
Analysis: Analyze the effects of each compound on parameters such as peak current amplitude, channel activation and inactivation kinetics, and the generation of tail currents.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in a typical TEVC experiment to assess pyrethroid effects on insect VGSCs.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) studies.
Biochemical Assays
Biochemical assays are essential for investigating the role of metabolic enzymes in pyrethroid detoxification.
Protocol: P450, Esterase, and GST Activity Assays
-
Homogenate Preparation: Homogenize whole insects or specific tissues (e.g., midgut, fat body) in a suitable buffer.
-
Subcellular Fractionation: Centrifuge the homogenate to separate the microsomal (containing P450s and some esterases) and cytosolic (containing GSTs and some esterases) fractions.
-
Enzyme Assays:
-
P450s: Use a substrate that becomes fluorescent or colored upon oxidation by P450s (e.g., 7-ethoxycoumarin O-deethylation).
-
Esterases: Use a substrate like α- or β-naphthyl acetate, which releases a product that can be quantified colorimetrically.
-
GSTs: Use 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate and measure the rate of its conjugation with glutathione.
-
-
Inhibition Studies: Pre-incubate the enzyme preparations with this compound or permethrin to determine if they inhibit enzyme activity. Alternatively, expose insects to the insecticides in vivo and then measure enzyme activities to assess for induction.
Conclusion and Future Directions
Both this compound and permethrin are potent neurotoxic insecticides that act by disrupting the function of voltage-gated sodium channels in insects.[3][4] While they share this primary mechanism, their neurotoxicity can be modulated by stereochemistry and, critically, by the insect's metabolic detoxification capabilities.[1][13] A comprehensive comparative analysis, therefore, requires a multi-faceted approach, integrating behavioral, electrophysiological, and biochemical assays.
Future research should focus on elucidating the specific P450 and esterase isoforms responsible for the differential metabolism of this compound and permethrin in various insect species. Furthermore, investigating the impact of these pyrethroids on other potential secondary targets in the insect nervous system, such as voltage-gated calcium and chloride channels, could provide a more complete picture of their neurotoxic profiles.[7]
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A Senior Application Scientist's Guide to Confirming Phenothrin Binding to Voltage-Gated Sodium Channels
For researchers, scientists, and drug development professionals investigating the neurotoxic effects of insecticides or developing novel channel modulators, unequivocally demonstrating the direct binding of a compound to its target is a foundational step. This guide provides an in-depth comparison of key biochemical and electrophysiological assays to confirm and characterize the interaction between the Type I pyrethroid insecticide, phenothrin, and its primary molecular target, the voltage-gated sodium channel (VGSC).
This compound, like other pyrethroids, exerts its insecticidal action by disrupting the normal function of the nervous system.[1] At the molecular level, it targets VGSCs, which are critical for the initiation and propagation of action potentials in neurons.[1][2] The binding of this compound to these channels modifies their gating kinetics, forcing them to remain open for a longer duration.[3] This leads to a persistent influx of sodium ions, causing neuronal hyperexcitability, repetitive firing, paralysis, and ultimately, the death of the insect.[1][2] This guide moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.
Section 1: The Gold Standard Functional Assay: Two-Electrode Voltage Clamp (TEVC)
Electrophysiological methods, particularly the two-electrode voltage clamp (TEVC) technique using Xenopus oocytes, are considered the gold standard for characterizing the functional consequences of this compound binding to VGSCs.[4] This approach directly measures the ionic currents flowing through the channel in response to changes in membrane potential, providing a real-time readout of the channel's activity and how it is modulated by the compound.
The "Why" Behind the Method: Causality in Experimental Design
The power of TEVC lies in its ability to control the membrane potential while simultaneously measuring the resulting ion flow. This allows for the precise dissection of channel gating properties—activation, inactivation, and deactivation—which are the very processes targeted by this compound.[2] By expressing specific insect VGSC α-subunits (e.g., the para gene product) in Xenopus oocytes, we create a clean, heterologous expression system to study the channel in isolation.[2]
Experimental Workflow & Diagram
The TEVC workflow involves the injection of cRNA encoding the VGSC of interest into a Xenopus oocyte. After a period of incubation to allow for channel expression, the oocyte is impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects the current necessary to "clamp" the voltage at a desired level. The resulting sodium currents are then recorded in the absence and presence of this compound.
Caption: A typical experimental workflow for Two-Electrode Voltage Clamp (TEVC) studies.
Expected Outcome: The this compound Signature
This compound is a Type I pyrethroid, and its application to a VGSC-expressing oocyte produces a characteristic electrophysiological signature.[3] This includes:
-
Prolonged Inward Sodium Current: During a depolarizing voltage step, the sodium current inactivates much more slowly in the presence of this compound.[2]
-
Large "Tail Current": Upon repolarization of the membrane, a large, slowly decaying tail current is observed.[5] This represents the slow closing (deactivation) of the this compound-modified channels.[2]
These effects directly demonstrate that this compound stabilizes the open state of the VGSC, providing strong, functional evidence of binding.[6]
Step-by-Step TEVC Protocol
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject each oocyte with ~50 nL of cRNA encoding the insect VGSC α-subunit at a concentration of approximately 1 ng/nL.
-
Incubation: Incubate the injected oocytes at 18°C for 2-5 days in ND96 solution to allow for robust channel expression.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a low-chloride recording solution. Impale the oocyte with two glass microelectrodes filled with 3 M KCl.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -100 mV.
-
Baseline Recording: Apply a series of depolarizing voltage steps (e.g., to 0 mV for 50 ms) to elicit and record baseline sodium currents.
-
Compound Application: Perfuse the chamber with the recording solution containing the desired concentration of this compound.
-
Post-Compound Recording: After a stable effect is reached, apply the same voltage protocols to record the this compound-modified currents.
-
Data Analysis: Analyze the recorded currents to quantify the slowing of inactivation and the characteristics of the tail current. Generate concentration-response curves to determine parameters like the EC50.[2]
Section 2: Direct Binding Confirmation with Radioligand Assays
While electrophysiology provides functional data, radioligand binding assays offer direct, quantitative evidence of a compound binding to its target.[7] These assays measure the specific binding of a radioactively labeled ligand to a receptor preparation, such as cell membranes expressing the VGSC.
The Challenge of Pyrethroids as Radioligands
A significant challenge in developing binding assays for pyrethroids like this compound is their lipophilic (fat-loving) nature.[8][9] This property leads to high levels of non-specific binding to lipids and other cellular components, which can obscure the specific binding signal to the VGSC.[8] Therefore, direct radiolabeling of this compound is often problematic.
A common strategy is to use a known VGSC radioligand (e.g., [³H]-batrachotoxin) in a competitive binding format. In this setup, unlabeled this compound competes with the radioligand for binding to the channel. A decrease in the measured radioactivity indicates that this compound is displacing the radioligand, thus confirming it binds to a site on the channel.[10]
A Modern Alternative: Scintillation Proximity Assay (SPA)
To overcome some of the limitations of traditional filtration-based binding assays, the Scintillation Proximity Assay (SPA) offers a more elegant, homogeneous solution.[11][12] In this method, cell membranes expressing the VGSC are coupled to scintillant-embedded microbeads. When a radioligand binds to the channel on the membrane, it is brought into close proximity with the bead, allowing the energy from its radioactive decay to stimulate the scintillant and produce a light signal.[11][12] Unbound radioligand in the solution is too far away to generate a signal, eliminating the need for wash steps.[13]
Caption: Principle of a competitive Scintillation Proximity Assay (SPA) for this compound.
Step-by-Step Competitive SPA Protocol
-
Membrane Preparation: Prepare cell membranes from a stable cell line or insect tissue endogenously expressing the VGSC of interest.
-
Bead Coupling: Couple the membranes to an appropriate SPA bead (e.g., wheat germ agglutinin-coated beads that bind to glycosylated membrane proteins).
-
Assay Setup: In a microplate, add the membrane-coupled SPA beads, a fixed concentration of a suitable VGSC radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate for a set period to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the light output from each well using a microplate scintillation counter.
-
Data Analysis: Plot the signal as a function of this compound concentration. The concentration of this compound that inhibits 50% of the specific radioligand binding is the IC50 value, which can be used to calculate its binding affinity (Ki).
Section 3: High-Throughput Screening with Fluorescence-Based Assays
For large-scale screening campaigns, both TEVC and radioligand assays can be limited by their throughput and cost. Fluorescence-based assays provide a high-throughput alternative by indirectly measuring channel activity.[14] These assays typically use fluorescent dyes that are sensitive to changes in either membrane potential or intracellular ion concentrations.[14][15]
When this compound forces VGSCs to remain open, the resulting influx of Na+ ions causes a sustained depolarization of the cell membrane. This change in membrane potential can be detected by a voltage-sensitive fluorescent dye.[14] While this method does not confirm direct binding, a positive result is highly indicative of a compound that modulates VGSC function in a manner consistent with this compound's known mechanism of action.
The Trade-Off: Speed vs. Detail
Fluorescence-based assays are excellent for primary screening to identify potential VGSC modulators from large compound libraries due to their speed and scalability.[15] However, they lack the detail of electrophysiology and do not provide direct evidence of binding.[7][14] They are prone to false positives from compounds that affect membrane potential through other mechanisms.[14] Therefore, positive hits from a fluorescent screen must be validated using a more direct and detailed method like TEVC.
Comparative Analysis of Methodologies
| Feature | Two-Electrode Voltage Clamp (TEVC) | Competitive Radioligand Binding Assay (SPA) | Fluorescence-Based Assay |
| Principle | Measures ion current through the channel | Measures displacement of a radioligand from the channel | Measures change in membrane potential or ion concentration |
| Type of Data | Functional (channel gating kinetics) | Direct Binding (Affinity - Ki, IC50) | Indirect Functional (Signal change) |
| Throughput | Low | Medium to High | High |
| Information Richness | Very High (detailed mechanism of action) | Moderate (binding affinity, competition) | Low (hit identification) |
| Key Advantage | "Gold standard" for functional characterization[4] | Directly confirms binding to the target | Excellent for large-scale screening[15] |
| Key Limitation | Labor-intensive, low throughput[4] | High non-specific binding of pyrethroids[8]; requires a suitable radioligand | Indirect measure; prone to false positives[14] |
| Best Use Case | In-depth mechanistic studies, lead validation | Confirming direct target engagement, determining binding affinity | Primary high-throughput screening |
Conclusion
Confirming that this compound binds to voltage-gated sodium channels requires a multi-faceted approach, leveraging the strengths of different biochemical and biophysical techniques.
-
Two-Electrode Voltage Clamp (TEVC) stands as the definitive functional assay, providing unparalleled detail on how this compound modulates the channel's gating behavior. Its characteristic signature of slowed inactivation and large tail currents is powerful evidence of a direct functional interaction.
-
Competitive Radioligand Binding Assays , particularly in the advanced Scintillation Proximity Assay (SPA) format, offer a robust method to directly demonstrate and quantify the binding affinity of this compound to the VGSC, overcoming the challenges associated with the compound's lipophilicity.
-
Fluorescence-Based Assays serve as a valuable tool for initial high-throughput screening, enabling the rapid identification of compounds with a VGSC-modulating profile, which must then be confirmed by more rigorous methods.
By strategically employing these assays, researchers can build a comprehensive and self-validating data package that moves from high-throughput screening to direct binding confirmation and detailed functional characterization, providing incontrovertible evidence of this compound's interaction with its primary molecular target.
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A Comparative Guide to the Efficacy of Phenothrin Against Insecticide-Resistant and Susceptible Insect Strains
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the efficacy of d-phenothrin, a Type I synthetic pyrethroid, against insect populations with varying levels of insecticide susceptibility. As the prevalence of insecticide resistance continues to challenge global public and agricultural health initiatives, a thorough understanding of the performance of established insecticides like phenothrin is paramount for the development of effective vector and pest control strategies.
Introduction: this compound and the Rise of Insecticide Resistance
d-Phenothrin has long been a cornerstone in the control of various insect pests, including head lice and mosquitoes, owing to its rapid knockdown effect and favorable safety profile for mammals.[1] Its neurotoxic action targets the voltage-gated sodium channels of insects, leading to paralysis and death. However, the extensive use of this compound and other pyrethroids has inadvertently selected for resistant individuals, leading to the widespread emergence of insect populations that can survive exposure to standard insecticidal doses. This guide will explore the nuances of this compound's efficacy in the context of this evolving resistance landscape.
Mechanism of Action and Pathways to Resistance
This compound's Neurological Target
This compound exerts its insecticidal effect by binding to the voltage-gated sodium channels in the nerve cell membranes of insects. This binding disrupts the normal functioning of these channels, holding them in an open state for a prolonged period. The subsequent influx of sodium ions leads to continuous nerve discharges, causing hyperexcitation of the nervous system, paralysis (knockdown), and eventual death of the insect.
Caption: Simplified signaling pathway of this compound's mode of action.
The Evolution of Resistance in Insect Populations
Insects have developed sophisticated mechanisms to counteract the toxic effects of this compound and other pyrethroids. The two primary modes of resistance are target-site insensitivity and metabolic resistance.
-
Target-Site Insensitivity (Knockdown Resistance - kdr): This form of resistance arises from genetic mutations in the gene encoding the voltage-gated sodium channel. These mutations alter the protein structure of the channel, reducing the binding affinity of pyrethroid insecticides. This diminished binding means that a much higher concentration of the insecticide is required to elicit a toxic effect.[2]
-
Metabolic Resistance: This mechanism involves the enhanced detoxification of the insecticide by enzymes before it can reach its target site in the nervous system. The primary enzyme families responsible for this are:
-
Cytochrome P450 monooxygenases (P450s): These enzymes metabolize pyrethroids, rendering them more water-soluble and easier to excrete.
-
Esterases: These enzymes break down the ester linkages present in many pyrethroids, inactivating them.
-
Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to the insecticide, facilitating its detoxification and removal from the insect's system.
-
Quantitative Efficacy Comparison: Susceptible vs. Resistant Strains
The development of resistance can lead to a dramatic decrease in the field efficacy of this compound. The following tables present experimental data illustrating this decline in two significant public health pests.
Head Lice (Pediculus humanus capitis)
Head lice have developed widespread resistance to pyrethroids, including this compound. This has led to treatment failures in many parts of the world.[3][4]
Table 1: Efficacy of d-Phenothrin against Susceptible and Resistant Head Lice
| Strain | Genotype/Phenotype | LC50 (%) | Resistance Ratio (RR) | Source |
| Susceptible | Wild-Type | ~0.01 | - | [5] (estimated) |
| Resistant | Permethrin-Resistant | 0.41 - >0.48 | 40.86 - >48.39 | [3][5] |
LC50 (Lethal Concentration 50) is the concentration of insecticide that is lethal to 50% of the tested population. The Resistance Ratio is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
Mosquitoes (Aedes aegypti)
Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses, has also developed significant resistance to pyrethroids.
Table 2: Knockdown Efficacy of d-Phenothrin against Susceptible and Resistant Aedes aegypti
| Strain | Resistance Level | KC50 (µ g/bottle ) | Resistance Ratio (RRKC50) | Source |
| New Orleans | Susceptible | 0.8 | - | [6] |
| Field Strains (Veracruz) | Moderate Resistance | 5.6 - 49.6 | 7 - 62 | [6] |
KC50 (Knockdown Concentration 50) is the concentration of insecticide that causes knockdown in 50% of the tested population within a specific time. The Resistance Ratio for knockdown indicates how many times more insecticide is needed to achieve the same knockdown effect in a resistant population compared to a susceptible one.
Comparative Efficacy with Alternative Insecticides
The decline in this compound's effectiveness against resistant populations necessitates the consideration of alternative insecticide classes.
Table 3: Comparative Efficacy of this compound and Alternative Insecticides Against Resistant Strains
| Insecticide Class | Example | Mode of Action | Comparative Efficacy Against Pyrethroid-Resistant Strains |
| Pyrethroids | d-Phenothrin | Sodium Channel Modulator | Reduced efficacy; high resistance ratios observed in head lice and moderate knockdown resistance in mosquitoes.[5][6] |
| Organophosphates | Malathion | Acetylcholinesterase Inhibitor | Generally effective against pyrethroid-resistant head lice. One study showed a 92% success rate for malathion lotion compared to 40% for d-phenothrin lotion.[7][8] |
| Carbamates | Bendiocarb | Acetylcholinesterase Inhibitor | Can be effective against pyrethroid-resistant mosquitoes.[9] Permethrin-resistant head lice have shown susceptibility to carbaryl.[10] |
| Neonicotinoids | Imidacloprid, Clothianidin | Nicotinic Acetylcholine Receptor Agonist | Can be effective against pyrethroid-resistant mosquitoes, although resistance to neonicotinoids is also emerging.[11][12] |
Experimental Protocols for Efficacy Testing
Standardized bioassays are essential for accurately determining the susceptibility or resistance of insect populations to insecticides.
Topical Application Bioassay
This method provides a precise measure of an insecticide's intrinsic toxicity by applying a known quantity directly onto the insect.
Rationale: This protocol is designed to bypass external factors that might influence insecticide exposure, such as variations in cuticle thickness or behavioral avoidance, allowing for a direct assessment of the compound's toxicity once it has entered the insect's body.
Workflow:
Caption: Key steps in a topical application bioassay for insecticide efficacy.
Methodology:
-
Insect Rearing: Maintain insect colonies under controlled laboratory conditions to ensure uniformity in age and physiological state.
-
Insecticide Preparation: Prepare a stock solution of technical-grade d-phenothrin in a high-purity solvent like acetone. Create a series of serial dilutions from this stock solution.
-
Insect Handling: Anesthetize adult insects (e.g., 2-5 day old female mosquitoes) using a brief exposure to carbon dioxide or by chilling.
-
Application: Using a calibrated microapplicator, apply a precise volume (e.g., 0.5 microliters) of the insecticide solution to the dorsal thorax of each anesthetized insect.
-
Observation: Place the treated insects in clean holding containers with access to a food source (e.g., a sugar solution for mosquitoes).
-
Mortality Assessment: Record the number of dead and moribund insects 24 hours post-application.
-
Data Analysis: Analyze the dose-response data using probit analysis to determine the LD50 (the lethal dose required to kill 50% of the test population).
CDC Bottle Bioassay
Developed by the U.S. Centers for Disease Control and Prevention (CDC), this assay is a standard method for monitoring insecticide resistance in mosquito populations.
Rationale: This method provides a standardized way to assess the time it takes for a known concentration of an insecticide to produce a lethal effect, which is a key indicator of resistance.
Workflow:
Caption: Workflow of the CDC bottle bioassay for resistance monitoring.
Methodology:
-
Bottle Preparation: Coat the inner surface of 250 ml glass bottles with 1 ml of an acetone solution containing a diagnostic concentration of this compound. Control bottles are coated with acetone only.
-
Drying: Roll and rotate the bottles until the acetone has completely evaporated, leaving a uniform film of insecticide on the glass.
-
Mosquito Exposure: Introduce 20-25 non-blood-fed female mosquitoes (2-5 days old) into each bottle.
-
Observation: Record the number of knocked-down mosquitoes at set time intervals (e.g., every 15 minutes) for up to 2 hours.
-
Data Interpretation: The time it takes for 98-100% of the mosquitoes in the diagnostic dose bottle to die or become incapacitated is the diagnostic time. If a significant portion of the population survives beyond this time, it is indicative of resistance.
Conclusion and Future Perspectives
The data presented in this guide clearly demonstrates that the efficacy of d-phenothrin is significantly compromised in insect populations that have developed resistance. For researchers and drug development professionals, this underscores the critical need for continued innovation in insecticide discovery and development. Future strategies should focus on:
-
Novel Modes of Action: Developing insecticides that target different physiological pathways in insects to overcome existing resistance mechanisms.
-
Synergistic Formulations: Investigating the use of synergists that can inhibit the metabolic enzymes responsible for breaking down insecticides, thereby restoring the efficacy of compounds like this compound.
-
Integrated Resistance Management: Promoting the rotational use of insecticides with different modes of action to slow the development of resistance.
By understanding the limitations of current insecticides in the face of resistance, the scientific community can better direct its efforts toward the creation of next-generation pest control solutions that are both effective and sustainable.
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A Comparative Guide to the Knockdown Efficacy of Phenothrin versus other Type I and Type II Pyrethroids
For researchers and professionals in drug development and vector control, the selection of an appropriate insecticidal agent is a critical decision, hinging on a nuanced understanding of its performance characteristics. Among the most widely utilized classes of insecticides are the pyrethroids, synthetic analogues of the natural insecticide pyrethrum.[1] A key parameter for evaluating their efficacy is the "knockdown effect"—the rapid paralysis and incapacitation of the target insect.
This guide provides an in-depth comparison of the knockdown effect of d-Phenothrin, a Type I pyrethroid, with other compounds in both the Type I and Type II classes. We will explore the underlying mechanisms of action, present comparative data, and detail the rigorous experimental protocols required for a valid assessment.
The Pyrethroid Mechanism of Action: A Tale of Two Types
The insecticidal power of all pyrethroids stems from their ability to disrupt the normal functioning of the insect nervous system.[2][3] Their primary target is the voltage-gated sodium channel (VGSC), a crucial protein for the propagation of nerve impulses.[1][4] By binding to the open state of these channels, pyrethroids prevent them from closing, leading to a prolonged influx of sodium ions.[3][5] This disrupts the electrochemical gradient, causing hyperexcitation of the neurons, which manifests as tremors, paralysis (knockdown), and eventual death of the insect.[3][6]
While this core mechanism is shared, a key structural difference divides the pyrethroid family into two distinct types, leading to different toxicological syndromes.[7][8][9]
-
Type I Pyrethroids (T-syndrome): This group, which includes Phenothrin , Permethrin, and Resmethrin, lacks an α-cyano group in their chemical structure.[8] They typically cause repetitive neuronal firing, leading to tremors and a rapid knockdown effect.
-
Type II Pyrethroids (CS-syndrome): These compounds, such as Deltamethrin, Cypermethrin, and Fenvalerate, possess an α-cyano group.[7][8] This structural addition allows them to hold the sodium channel open for a much longer duration than Type I pyrethroids, causing a more persistent membrane depolarization. This results in a different set of symptoms, including choreoathetosis (writhing movements) and salivation, and they are generally more potent neurotoxins.[7][8]
Caption: Simplified signaling pathway of pyrethroid insecticides.
Comparative Knockdown Performance: this compound in Focus
The choice between pyrethroid types often involves a trade-off between the speed of knockdown and overall potency. This compound is particularly noted for its rapid incapacitating effect on insects.
| Feature | This compound (Type I) | Permethrin (Type I) | Deltamethrin (Type II) |
| Chemical Structure | Lacks α-cyano group | Lacks α-cyano group | Contains α-cyano group |
| Primary Effect | Repetitive neuronal firing | Repetitive neuronal firing | Prolonged membrane depolarization |
| Knockdown Speed | Very Rapid | Rapid | Rapid to Moderate |
| Potency / Toxicity | Moderate | Moderate | High |
| Residual Activity | Lower (photolabile)[8] | Higher than this compound | High (photostable)[8] |
| Common Use Case | Household aerosols, flea/tick control[10] | Mosquito nets, agriculture[11] | Agriculture, public health[7] |
While Type II pyrethroids are more toxic on a microgram-per-insect basis, the rapid action of Type I compounds like this compound is highly desirable for applications where immediate cessation of pest activity is required, such as in domestic aerosol sprays.
Critical Factors Influencing Knockdown Efficacy
A pyrethroid's performance in the field is not solely determined by its chemical structure. Researchers must consider several variables that can dramatically alter outcomes.
-
Insecticide Resistance: The most significant challenge in pest control is the evolution of resistance.[1] Knockdown resistance (kdr) is a primary mechanism, caused by point mutations in the target VGSC gene that reduce the binding affinity of pyrethroids.[12][13][14][15] Different kdr mutations can confer varying levels of resistance to Type I and Type II pyrethroids, making resistance monitoring essential.
-
Metabolic Resistance: Insects can also evolve enhanced metabolic pathways, using enzymes like cytochrome P450s to detoxify the insecticide before it reaches the target site.[13] This can be overcome by adding a synergist , such as Piperonyl Butoxide (PBO), to the formulation. PBO inhibits these metabolic enzymes, restoring the pyrethroid's efficacy.[11]
-
Environmental Factors: The stability of a pyrethroid can influence its performance. First-generation pyrethroids like this compound are more susceptible to degradation by sunlight (photolysis) compared to more photostable second-generation compounds like Deltamethrin and Permethrin.[8]
Experimental Protocol: The WHO Cone Bioassay
To generate reliable and comparable data on knockdown efficacy, standardized methodologies are paramount. The World Health Organization (WHO) cone bioassay is the gold standard for assessing the performance of insecticides on treated surfaces, such as insecticide-treated nets (ITNs).[16][17]
Causality Behind Experimental Design
The protocol is designed to be a self-validating system. The use of a known susceptible mosquito strain provides a baseline for maximum efficacy. The inclusion of an untreated control group accounts for natural mortality or handling stress, ensuring that observed knockdown is a direct result of the insecticide. Strict control of temperature and humidity is crucial as these factors can affect both mosquito activity and insecticide volatility.[18]
Step-by-Step Methodology
-
Preparation:
-
Test Subjects: Use non-blood-fed female mosquitoes (e.g., Anopheles gambiae or Aedes aegypti), 2-5 days old, from a known susceptible strain.[16][18]
-
Treated Surface: Prepare a 25cm x 25cm section of the insecticide-treated material to be tested.
-
Control Surface: Use an identical but untreated section of material as a negative control.
-
Environment: Conduct the assay at 27 ± 2°C and 75% ± 10% relative humidity.[18]
-
-
Exposure:
-
Post-Exposure & Observation:
-
After 3 minutes, carefully aspirate the mosquitoes from the cone and transfer them to a clean holding cup covered with netting. Provide access to a 10% sugar solution.[20]
-
Repeat the procedure until the desired number of mosquitoes have been tested (e.g., 50 mosquitoes per sample).[18]
-
Record the number of mosquitoes knocked down (moribund or unable to stand/fly) at 60 minutes post-exposure (KD60).[16][19]
-
Hold the mosquitoes for 24 hours under the same environmental conditions.
-
Record the number of dead mosquitoes at 24 hours post-exposure to determine the mortality rate.
-
-
Data Validation:
-
The test is considered valid only if the mortality in the control group is less than 10%.[18] If control mortality is between 5-10%, results should be corrected using Abbott's formula.
-
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A Senior Application Scientist's Guide to the Validation of Phenothrin's Insecticidal Activity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of phenothrin, a widely used synthetic pyrethroid insecticide. We will delve into its mechanism of action, compare its performance against alternative compounds across various insect species, and provide detailed, validated experimental protocols to empower researchers in their own efficacy studies. Our focus is on the causality behind experimental design, ensuring that the methodologies presented are robust and self-validating systems for generating reliable data.
Introduction to this compound: A Versatile Pyrethroid Insecticide
This compound, also known by the trade name Sumithrin, is a first-generation, Type I synthetic pyrethroid insecticide.[1][2] It is a man-made version of pyrethrins, which are natural insecticides derived from chrysanthemum flowers.[3] Due to its broad-spectrum efficacy and relatively low toxicity to mammals when used as directed, this compound is a key component in numerous commercial and public health applications.[3][4] Its primary uses include the control of household pests, ectoparasites on companion animals, and disease vectors such as mosquitoes.[4][5][6][7][8][9]
The selective toxicity of this compound is attributed to several factors. Mammals have higher body temperatures, which increases the metabolic degradation of pyrethroids.[10] Furthermore, insect sodium channels exhibit a higher affinity for the compound compared to their mammalian counterparts.[4][10]
Mechanism of Action: Neurotoxicity via Sodium Channel Disruption
This compound exerts its insecticidal effect by acting as a potent neurotoxin.[4][5] Its primary target is the voltage-gated sodium channels located in the nerve cell membranes of insects.[10][11][12]
The process unfolds as follows:
-
Binding: this compound binds to the sodium channels.
-
Channel Disruption: This binding prevents the channels from closing after activation, prolonging their open state.[4][11]
-
Ion Influx: The prolonged opening leads to an excessive and continuous influx of sodium ions into the neuron.[4][11][12]
-
Hyperexcitation: This constant influx results in a state of hyperexcitation, causing repetitive and uncontrolled nerve discharges.[10][11]
-
Paralysis and Death: The continuous nerve impulses disrupt normal neurotransmission, leading to loss of motor control, paralysis, and ultimately, the death of the insect.[4][11]
This distinct mode of action is characteristic of Type I pyrethroids.[10]
Comparative Performance Analysis
The efficacy of an insecticide is not absolute; it is highly dependent on the target species, environmental conditions, and the presence of resistance within the pest population. Below is a comparative summary of this compound's performance against other common insecticides.
| Target Insect | Alternative(s) | Key Findings | Citations |
| Mosquitoes (e.g., Culex quinquefasciatus) | Permethrin, Resmethrin | Permethrin exhibits significantly longer residual efficacy on foliage (>90% mortality up to 1 week). This compound and resmethrin provide high mortality for a shorter duration (<48 hours).[13][14] | [9][13][14] |
| Head Lice (Pediculus humanus capitis) | Permethrin, Carbaryl, Ivermectin | This compound lotion was found to be more effective than permethrin creme rinse at killing louse eggs.[15] It showed comparable efficacy to carbaryl lotion in a single-treatment study.[16] However, widespread resistance is a major issue, often necessitating combination therapies (e.g., with ivermectin) for effective treatment.[6][15][17] | [6][15][16][17] |
| Fleas (e.g., Ctenocephalides felis) | Fipronil, Permethrin | This compound is used in various flea control products but faces widespread and potentially high levels of resistance in flea populations.[7] Combination products, often with an insect growth regulator like methoprene, are common.[6] Fipronil and permethrin-based products demonstrate high efficacy.[18][19] | [6][7][18][19] |
| Stored Product Pests (e.g., Tribolium castaneum) | Natural Pyrethrins | Both this compound and natural pyrethrins are effective contact insecticides. Natural pyrethrins offer a rapid "knockdown" effect but have lower environmental persistence. As a synthetic, this compound generally provides greater stability and residual activity.[12] | [12] |
Validated Experimental Protocols for Efficacy Assessment
To ensure reproducible and comparable data, standardized bioassays are critical. The choice of assay depends on the research question: are you assessing intrinsic toxicity, residual contact efficacy, or monitoring for resistance?
Topical Application Bioassay (for Intrinsic Toxicity)
Causality: This method is the gold standard for determining the intrinsic toxicity of a compound.[20] By directly applying a precise dose to each insect, it minimizes variability from behavioral avoidance or inconsistent contact that can occur in residual assays.[21][22][23] This allows for the calculation of a highly accurate median lethal dose (LD50), a crucial metric for comparing the toxicity of different compounds.[22][24]
Step-by-Step Methodology:
-
Preparation of Dosing Solutions: Prepare a stock solution of technical-grade this compound in a high-purity volatile solvent, such as acetone.[25][26] Perform a serial dilution to create a range of at least 5-7 concentrations expected to yield mortality between 10% and 90%. A solvent-only control is mandatory.
-
Insect Handling: Use insects of a uniform age, size, and developmental stage. Anesthetize them using CO2 or by chilling them on a cold plate or on ice in a petri dish.[24][25]
-
Dosing: Calibrate a microapplicator to deliver a precise volume (e.g., 0.2-1.0 µL).[25] Individually pick up each anesthetized insect and apply the droplet of the dosing solution to the dorsal side of the thorax.[20][24] Treat at least 3-4 replicates of 10-25 insects per concentration.
-
Holding and Observation: Place the treated insects into clean holding containers with access to an appropriate food and water source. Maintain them under controlled environmental conditions (temperature, humidity, photoperiod).[25]
-
Mortality Assessment: Assess mortality at a predetermined time point (commonly 24 hours). An insect is considered dead if it is unable to make coordinated movement when gently prodded.[25]
-
Data Analysis: Correct observed mortality for any control mortality using Abbott's formula.[12] Calculate the LD50 value and its 95% confidence intervals using probit analysis.[25][26]
CDC Bottle Bioassay (for Resistance Monitoring)
Causality: Developed by the Centers for Disease Control and Prevention (CDC), this bioassay is a simple, rapid, and economical tool for detecting insecticide resistance in vector populations.[27][28] It relies on time-mortality data from exposure to a pre-determined diagnostic dose of an insecticide coated on the inner surface of a glass bottle.[27][29] If a population survives longer than a susceptible reference strain or past a set diagnostic time, it indicates potential resistance.
Step-by-Step Methodology:
-
Bottle Preparation: Use 250 mL glass Wheaton bottles. Prepare a stock solution of this compound in acetone.[30] To coat a bottle, add 1 mL of the insecticide solution (containing the specific diagnostic dose) into the bottle.[30] Prepare at least four treated bottles and one or two control bottles coated only with acetone.
-
Coating: Cap the bottles and roll them on their sides to ensure an even coating of the interior surface.[31] Continue rolling until the acetone has completely evaporated. The bottles can be left in a fume hood to air dry.
-
Insect Exposure: Collect 10-25 adult insects (e.g., mosquitoes) of a similar age using an aspirator and gently introduce them into each bottle, including the controls.[29]
-
Observation: Start a timer immediately. Position the bottles upright or on their side. Record the number of insects that are knocked down (unable to stand or fly) at regular intervals (e.g., every 15 minutes) for up to 2 hours.[27]
-
Data Interpretation: The key metric is the mortality rate at a pre-determined diagnostic time for the specific insect and insecticide combination. According to WHO criteria, a mortality rate of 98-100% indicates susceptibility, 90-97% suggests potential resistance that requires further investigation, and less than 90% confirms resistance.[32]
Tarsal Contact (Residual) Bioassay
Causality: This assay simulates a more realistic exposure scenario where an insect comes into contact with a treated surface, such as an indoor wall or a bed net.[33] It evaluates the efficacy of a formulation as it would be used in the field. The primary route of uptake is through the insect's tarsi (feet), making this method essential for assessing products designed for residual control.[33]
Step-by-Step Methodology:
-
Surface Preparation: Glass plates or petri dishes are coated with a specific dose of the this compound formulation and allowed to dry completely.[33]
-
Exposure Chamber: An exposure chamber is created by placing a ring or cylinder on the treated surface.
-
Insect Exposure: A known number of insects are introduced into the chamber and confined to the treated surface for a set period.
-
Transfer and Observation: After the exposure period, the insects are transferred to a clean recovery container with food and water.
-
Mortality Assessment: Mortality is recorded at 24 hours post-exposure.
The Challenge of Resistance
A significant factor limiting the long-term effectiveness of this compound and other pyrethroids is the development of insecticide resistance in pest populations.[34] One of the most well-documented mechanisms is target-site insensitivity, often caused by point mutations in the voltage-gated sodium channel gene, commonly referred to as knockdown resistance (kdr) mutations.[17] These mutations alter the channel's structure, reducing its affinity for pyrethroids and rendering the insecticide less effective. The presence of kdr mutations was confirmed in pyrethroid-resistant head lice in a study evaluating a this compound/ivermectin regimen.[17]
Therefore, any comprehensive validation of this compound's activity must include resistance monitoring. The CDC Bottle Bioassay is a primary tool for this purpose. When resistance is detected, strategies such as rotating insecticides with different modes of action or using combination products that include synergists (e.g., piperonyl butoxide) or compounds from different chemical classes become essential.[5][34]
Conclusion
This compound remains a valuable insecticidal tool due to its broad-spectrum activity and rapid action.[4][7] Its efficacy is well-documented against a range of pests, including mosquitoes, lice, and fleas.[4][6] However, its utility is increasingly challenged by the global spread of insecticide resistance.[7]
For researchers and drug development professionals, the rigorous and standardized validation of insecticidal activity is paramount. Employing a suite of bioassays—from topical applications to determine intrinsic toxicity to residual and bottle bioassays for assessing practical efficacy and monitoring resistance—provides a comprehensive understanding of a product's performance. By understanding the causality behind these experimental designs, scientists can generate the robust, reliable data needed to develop effective and sustainable pest management strategies for the future.
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National Pesticide Information Center. (n.d.). d-Phenothrin Technical Fact Sheet. Retrieved from National Pesticide Information Center. [Link]
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Sexton, C., & Miller, A. J. (1991). A comparison of a single occasion treatment of head louse infestation with this compound liquid shampoo or a carbaryl lotion. Current Medical Research and Opinion, 12(7), 466-70. [Link]
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Suico, J. G., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179), e63391. [Link]
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Cilek, J. E., & Hallmon, C. F. (2008). Residual efficacy of field-applied permethrin, d-phenothrin, and resmethrin on plant foliage against adult mosquitoes. Journal of the American Mosquito Control Association, 24(4), 558-61. [Link]
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Centers for Disease Control and Prevention. (2023). CDC Bottle Bioassay. Retrieved from CDC. [Link]
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Komoda, M., et al. (2020). Efficacy and safety of a combination regimen of this compound and ivermectin lotion in patients with head lice in Okinawa, Japan. The Journal of Dermatology, 47(7), 720-727. [Link]
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Cilek, J. E., & Hallmon, C. F. (2008). Residual Efficacy of Field-Applied Permethrin, d-Phenothrin, and Resmethrin on Plant Foliage Against Adult Mosquitoes. Journal of the American Mosquito Control Association, 24(4), 558-561. [Link]
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PATH. (n.d.). Guideline for Evaluating Insecticide Resistance in Vectors Using the CDC Bottle Bioassay. Retrieved from PATH. [Link]
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Liverpool School of Tropical Medicine. (n.d.). CDC Bottle Assay - LITE. Retrieved from LSTM. [Link]
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PARASITIPEDIA. (2022). This compound for veterinary use on DOGS against external parasites. Retrieved from PARASITIPEDIA. [Link]
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Miklós, D., et al. (1990). The synthetic pyrethroid isomers II. Biological activity. Pesticide Science, 28(3), 295-306. [Link]
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Casida, J. E., & Quistad, G. B. (2023). Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. Molecules, 28(14), 5436. [Link]
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Suico, J. G., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179). [Link]
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ResearchGate. (n.d.). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Retrieved from ResearchGate. [Link]
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World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays. Retrieved from WHO. [Link]
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Ibarra-Velarde, F., et al. (2019). Comparative Efficacy of Three Commercial Ectoparasiticides against Fleas in Naturally Infested Dogs. Pharmacology & Pharmacy, 10, 261-269. [Link]
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Beugnet, F., et al. (2014). Knock-down and speed of kill of a combination of fipronil and permethrin for the prevention of Ctenocephalides felis flea infestation in dogs. Parasites & Vectors, 7(1), 1-6. [Link]
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A Comparative In Vivo Analysis of Phenothrin's Metabolic Journey Across Diverse Organisms
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Phenothrin, a synthetic pyrethroid insecticide, is widely utilized in public health and agriculture for its potent neurotoxic effects on insects.[1] Its efficacy and safety in non-target organisms are largely dictated by the metabolic pathways that govern its detoxification and elimination. Understanding the comparative in vivo metabolism of this compound across various organisms is paramount for accurate risk assessment, the development of safer formulations, and predicting its environmental fate. This guide provides an in-depth comparison of the metabolic pathways of this compound in mammals, insects, and aquatic organisms, supported by experimental data and protocols.
The selective toxicity of this compound is attributed to several factors, including differences in metabolic rates between insects and mammals.[2] Mammals generally possess more efficient detoxification systems, leading to rapid breakdown and excretion of the compound.[2] In contrast, the slower metabolism in insects allows the parent compound to reach its target site, the voltage-gated sodium channels in neurons, leading to paralysis and death.
This guide will delve into the principal metabolic reactions—ester cleavage and oxidative modifications—and the resulting metabolites in different biological systems. We will explore how the stereochemistry of this compound isomers influences their metabolic fate and discuss the analytical methodologies employed to elucidate these complex pathways.
Mammalian Metabolism of this compound: A Rapid Detoxification Process
In mammals, this compound is rapidly metabolized and eliminated from the body, preventing significant accumulation and systemic toxicity.[2] In vivo studies, primarily in rats, have been instrumental in elucidating the intricate metabolic pathways.
Key Metabolic Pathways in Mammals
The primary routes of this compound metabolism in mammals are:
-
Ester Cleavage: The ester bond in the this compound molecule is a primary target for hydrolytic enzymes, particularly carboxylesterases, which are abundant in the liver.[3] This cleavage results in the formation of two main fragments: 3-phenoxybenzyl alcohol (PBalc) and chrysanthemic acid.
-
Oxidative Metabolism: Cytochrome P450 (CYP) monooxygenases play a crucial role in oxidizing both the parent this compound molecule and its primary metabolites.[3][4] Key oxidative reactions include:
-
Hydroxylation of the 3-phenoxybenzyl moiety: This commonly occurs at the 4'-position of the phenoxy ring.
-
Oxidation of the isobutenyl group in the chrysanthemic acid moiety.
-
Metabolite Profile and Excretion in Rats
Following oral administration in rats, this compound and its metabolites are almost completely excreted in the urine and feces within a few days.[3] The excretion profile is significantly influenced by the isomeric form of this compound.
-
Trans-isomers: Are more readily hydrolyzed, leading to a higher proportion of ester-cleaved metabolites excreted primarily in the urine.[3] The major urinary metabolite of the trans-isomer is 3-(4'-hydroxyphenoxy)benzoic acid.
-
Cis-isomers: Are more resistant to ester cleavage. Consequently, a larger proportion of the cis-isomer is excreted in the feces as ester-form metabolites that have undergone oxidative modifications.[3]
The major metabolites identified in rats include:
-
3-phenoxybenzoic acid (PBacid)
-
3-(4'-hydroxyphenoxy)benzoic acid
-
3-phenoxybenzyl alcohol (PBalc)
-
Oxidized chrysanthemic acid derivatives
The following diagram illustrates the primary metabolic pathways of this compound in rats.
Caption: Major metabolic pathways of this compound in mammals.
Insect Metabolism of this compound: A Battle of Detoxification
The effectiveness of this compound as an insecticide is intrinsically linked to the metabolic capabilities of the target insect species. While insects possess detoxification enzymes, their activity is often lower and less efficient than in mammals, allowing the parent compound to exert its neurotoxic effects.[2]
Key Detoxification Pathways in Insects
Similar to mammals, the primary detoxification routes in insects involve:
-
Oxidative Metabolism: Cytochrome P450 monooxygenases are a major defense mechanism in insects against pyrethroids.[5] Upregulation of specific P450 genes has been linked to insecticide resistance in various insect populations, including the housefly.[6][7]
-
Ester Hydrolysis: Carboxylesterases also contribute to the breakdown of the ester linkage in this compound.
The balance between the rate of insecticide absorption and the rate of metabolic detoxification is a critical determinant of insect susceptibility.
Comparative Data: Mammals vs. Insects
While direct in vivo quantitative comparisons of this compound metabolism between specific insect species and mammals are limited in the publicly available literature, general principles of pyrethroid metabolism provide valuable insights. Mammalian liver microsomal enzymes have been shown to hydrolyze trans-isomers of pyrethroids much faster than cis-isomers.[3] This differential metabolism contributes to the lower toxicity of trans-isomers in mammals. In insects, while both oxidative and hydrolytic pathways are present, they can be overwhelmed by the applied dose, leading to toxicity.
Aquatic Organism Metabolism of this compound: A Slower Transformation
This compound is highly toxic to aquatic organisms, a characteristic attributed to their slower metabolic and elimination rates compared to mammals and birds.[8]
Metabolic Pathways in Fish
Studies on other pyrethroids, such as permethrin and cypermethrin, in fish have revealed that:
-
Ester hydrolysis is a significant metabolic pathway.[9]
-
Oxidative metabolism also occurs, but at a much slower rate than in mammals.[8]
-
Conjugation of metabolites, such as with glucuronic acid, is a key step in their eventual elimination.
The slower metabolism leads to a longer biological half-life of the parent compound in fish, increasing the potential for accumulation and toxicity.
The following table summarizes the key comparative aspects of this compound metabolism across the discussed organisms.
| Feature | Mammals (Rats) | Insects (General) | Fish (General for Pyrethroids) |
| Primary Metabolic Pathways | Ester cleavage, Oxidation | Oxidation, Ester cleavage | Ester cleavage, Oxidation |
| Rate of Metabolism | Rapid | Slower than mammals | Very slow |
| Key Enzymes | Carboxylesterases, CYP450s | CYP450s, Carboxylesterases | Carboxylesterases, CYP450s |
| Major Excretion Route | Urine and Feces | Feces (as metabolites) | Gills and Urine (as metabolites) |
| Toxicity | Low | High | Very High |
Experimental Protocols
In Vivo Metabolism Study in Rats (Representative Protocol)
This protocol outlines a typical in vivo study to determine the metabolic fate of radiolabeled this compound in rats.
Objective: To identify and quantify the metabolites of [¹⁴C]-phenothrin in urine, feces, and tissues of rats following oral administration.
Materials:
-
Male and female Sprague-Dawley rats
-
[¹⁴C]-phenothrin (radiolabeled at a specific position)
-
Metabolism cages for separate collection of urine and feces
-
Scintillation counter
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Mass Spectrometer (MS) for metabolite identification
Procedure:
-
Dosing: Administer a single oral dose of [¹⁴C]-phenothrin to rats.
-
Sample Collection: House the rats in metabolism cages and collect urine and feces at predetermined intervals (e.g., 6, 12, 24, 48, 72, 96 hours) post-dosing.
-
Radioactivity Measurement: Determine the total radioactivity in each urine and feces sample using a scintillation counter.
-
Metabolite Profiling:
-
Pool the urine and feces samples for each time point.
-
Extract the metabolites from the samples using appropriate organic solvents.
-
Analyze the extracts by HPLC with a radioactivity detector to separate and quantify the radioactive metabolites.
-
-
Metabolite Identification:
-
Collect the fractions corresponding to the radioactive peaks from the HPLC.
-
Analyze the fractions by LC-MS/MS to determine the chemical structure of the metabolites.
-
-
Tissue Distribution (Optional): At the end of the study, euthanize the animals and collect various tissues to determine the distribution of radioactivity.
Caption: Workflow for an in vivo this compound metabolism study in rats.
Conclusion and Future Directions
The in vivo metabolism of this compound varies significantly across different organisms, which is a key determinant of its selective toxicity. In mammals, rapid detoxification through ester cleavage and oxidation leads to low toxicity. In contrast, slower metabolic processes in insects and fish result in higher susceptibility.
While the metabolic pathways in mammals are well-characterized, there is a need for more detailed in vivo studies of this compound in a wider range of insect and aquatic species. Such research would provide a more comprehensive understanding of its environmental impact and aid in the development of more species-specific and environmentally benign insecticides. Future studies should focus on quantitative analysis of metabolites in these non-target organisms and the identification of the specific enzyme isoforms involved in detoxification.
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d-Phenothrin Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Phenothrin in a Laboratory Setting
Phenothrin, a synthetic pyrethroid insecticide, is a valuable tool in various research applications due to its potent neurotoxic effects on insects.[1][2] However, its efficacy is matched by its potential for environmental harm, particularly its high toxicity to aquatic life and beneficial insects like honey bees.[1][2] Therefore, the responsible management and disposal of this compound waste are not merely procedural formalities but critical components of laboratory safety and environmental stewardship. This guide provides an in-depth, step-by-step protocol for the proper disposal of this compound, grounded in regulatory compliance and scientific principles, to ensure the safety of personnel and the protection of our ecosystems.
The disposal of any pesticide is governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) until the point of disposal, after which it falls under the purview of the Resource Conservation and Recovery Act (RCRA).[3][4][5] It is crucial to recognize that state and local regulations may impose stricter requirements than federal mandates.[6][7] This guide is intended to provide a comprehensive framework, but it is incumbent upon the researcher to consult their institution's Environmental Health and Safety (EH&S) department and local authorities for specific guidance.
I. Understanding the "Why": The Chemical and Toxicological Profile of this compound
A thorough understanding of this compound's properties is fundamental to appreciating the rationale behind these disposal procedures. This compound functions by disrupting the normal function of the nervous system in insects.[1][2] While it has lower toxicity to mammals due to higher body temperatures and metabolic differences, its environmental impact is significant.[2][8]
This compound is poorly soluble in water but soluble in organic solvents.[9] It binds tightly to soil, making it unlikely to contaminate groundwater.[1][2] However, its primary environmental degradation pathway is through exposure to UV light (photodegradation), with a half-life of less than a day on plant surfaces.[1][2][9] Despite this relatively rapid breakdown under sunlight, its high toxicity to non-target organisms necessitates stringent disposal protocols to prevent its release into the environment.[1][2][10]
| Property | Value | Source |
| Chemical Formula | C23H26O3 | [11] |
| Molecular Weight | 350.4 g/mol | [11] |
| Appearance | Pale yellow to yellow-brown liquid | [11] |
| Water Solubility | 2 mg/L (25°C) | [9] |
| Soil Half-life | 1-2 days (upland conditions) | [1][2] |
| Aquatic Toxicity | Very highly toxic to fish and other aquatic animals | [1][2] |
II. The Cardinal Rule: Segregation and Labeling of this compound Waste
The cornerstone of proper chemical waste management is the segregation of waste streams. This compound waste must never be mixed with other chemical waste unless explicitly permitted by your institution's EH&S department. Co-mingling of waste can lead to dangerous chemical reactions and complicates the disposal process.
All this compound waste containers must be clearly and accurately labeled. A proper label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific concentration and quantity of this compound in the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
This information is critical for the safety of laboratory personnel and for the disposal company to handle the waste appropriately.
III. This compound Disposal Workflow: A Step-by-Step Guide
The following diagram and protocols outline the decision-making process and procedures for handling different types of this compound waste generated in a laboratory.
Caption: Decision workflow for the proper disposal of different this compound waste streams.
Unused or expired this compound is considered a hazardous waste and must be disposed of accordingly.[12]
Protocol:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be poured down the sink or into any sewer system.[6][7][13][14] This is to prevent contamination of waterways and harm to aquatic ecosystems.[7]
-
Secure the Original Container: Ensure the cap on the original container is tightly sealed. If the original container is compromised, transfer the chemical to a compatible, leak-proof container and label it appropriately.
-
Label as Hazardous Waste: Affix a hazardous waste label to the container with all the required information.
-
Store Appropriately: Store the container in a designated and properly managed Satellite Accumulation Area (SAA) as per your institution's guidelines.[15] This area should be away from drains and sources of ignition.[16]
-
Arrange for Professional Disposal: Contact your institution's EH&S department to arrange for the pickup and disposal of the waste by a licensed chemical destruction plant or via controlled incineration.[16]
This category includes personal protective equipment (PPE), disposable labware (e.g., pipette tips, centrifuge tubes), absorbent materials from spill cleanups, and any other solid or liquid waste contaminated with this compound.
Protocol:
-
Segregate Contaminated Waste: Place all this compound-contaminated materials into a designated, leak-proof hazardous waste container with a secure lid.[13][14]
-
Label the Container: Clearly label the container as "this compound Hazardous Waste" and include other relevant details.
-
Store Safely: Store the waste container in the SAA.
-
Professional Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.
An empty pesticide container can be as hazardous as a full one due to residual product.[6] Therefore, empty containers require a specific decontamination procedure before disposal.
Triple-Rinse Protocol: The goal of the triple-rinse procedure is to remove as much of the this compound residue as possible, rendering the container safe for disposal or recycling.[17] The rinsate generated during this process is considered hazardous waste.
-
Initial Draining: Empty the remaining contents of the this compound container into the appropriate hazardous waste container. Allow it to drain for at least 30 seconds after the flow has been reduced to drops.[17]
-
First Rinse: Fill the empty container about one-quarter full with a suitable solvent (consult the product's Safety Data Sheet or your EH&S department; often water or another specified solvent).[6][17]
-
Shake Vigorously: Securely cap the container and shake it for at least 30 seconds to rinse all interior surfaces.[6][17]
-
Collect Rinsate: Pour the rinsate into a designated hazardous waste container.[6][17]
-
Repeat: Repeat the rinsing and collection steps two more times.[6][17]
-
Final Disposal of Container: After the triple-rinse, puncture the container to make it unusable for other purposes.[16][18] Dispose of the container as directed by your institution's EH&S department. Some may be disposed of as regular solid waste, while others may need to be collected by the hazardous waste team.[16]
IV. Emergency Procedures: Managing this compound Spills
In the event of a this compound spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16] For larger spills, a respirator may be necessary.[13][16]
-
Contain the Spill: For liquid spills, use an absorbent, inert material such as sand, dry earth, or vermiculite to contain the spill.[12][13][14] Do not use combustible materials like sawdust.
-
Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[12][13][14]
-
Decontaminate the Area: Clean the spill area with a detergent and water, or an alkali solution if recommended by the SDS.[12] Collect all cleaning materials and rinsate as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and your institution's EH&S department, following all internal reporting procedures.
V. Conclusion: Fostering a Culture of Safety and Responsibility
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to these scientifically-grounded procedures, researchers can mitigate the risks associated with this potent insecticide, ensuring a safe working environment and protecting the broader ecosystem. These protocols are not merely a list of rules but a system for self-validation, ensuring that every step taken is a conscious choice for safety and environmental integrity. Always prioritize consulting your institution's specific guidelines and fostering a laboratory culture where safety and responsible chemical handling are paramount.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Phenothrin
This guide provides essential, field-tested safety protocols for the handling of Phenothrin in a laboratory setting. As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as a foundational pillar of scientific integrity. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, ensuring that every action taken in the lab is a self-validating measure of safety and control.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound, a Type I synthetic pyrethroid insecticide, is utilized in various applications but presents distinct hazards in a concentrated laboratory setting.[1][2] Understanding its toxicological profile is the first step in mitigating risk. Exposure can occur via inhalation, dermal contact, or ingestion, with potential health effects ranging from mild irritation to more severe systemic issues.[3][4]
-
Dermal Exposure: Direct skin contact is a primary route of occupational exposure.[4] It can lead to irritation, redness, itching, and a distinct neurological sensation known as paresthesia ("pins and needles").[3][5] this compound can be absorbed through the skin, contributing to systemic exposure.[3]
-
Inhalation Exposure: Inhaling this compound, often as an aerosol or vapor, can irritate the nose, throat, and lungs, causing symptoms like coughing, wheezing, or shortness of breath.[3] Systemic effects following inhalation include headache, dizziness, fatigue, and nausea.[3][6]
-
Ocular Exposure: Contact with the eyes can cause irritation, burning, redness, and watering.[3][5]
While this compound is not considered carcinogenic to humans, these acute effects necessitate stringent protective measures.[7] The Occupational Safety and Health Administration (OSHA) requires employers to determine the appropriate PPE for each hazard and train employees on its proper use.[3][8]
Core Protective Measures: Your First Line of Defense
The selection of Personal Protective Equipment (PPE) is dictated by the specific task and the potential for exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory context, with escalating levels of protection for higher-risk procedures.
| Task / Exposure Level | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., preparing dilutions in a fume hood) | Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before use.[9][10] | Tightly fitting safety goggles with side-shields.[9][10] | Standard laboratory coat.[11] | Not typically required if handled within a certified chemical fume hood. |
| Moderate-Volume/Splash Risk (e.g., pouring, mixing outside a fume hood) | Chemical-resistant gloves.[9][10] | Chemical splash goggles and a face shield.[12] | Chemical-resistant apron over a lab coat.[12] | Required if ventilation is inadequate. Use a NIOSH-approved respirator with an organic vapor (OV) cartridge and particulate prefilters.[3] |
| High-Volume/Spill Cleanup (e.g., managing a significant spill) | Heavy-duty, chemical-impermeable gloves.[9][10] | Full-face respirator.[3][10] | Impervious, fire/flame-resistant clothing or a chemical-resistant suit.[9][10] | NIOSH-approved full-face respirator with OV cartridge and particulate prefilters. Increased protection is gained from a powered-air purifying respirator (PAPR).[3] |
PPE Selection and Logic Workflow
The decision to use a specific level of PPE should be a conscious, risk-based choice. The following workflow illustrates the logical progression for selecting appropriate protection when working with this compound.
Caption: PPE selection workflow for this compound handling.
Procedural Guide: Donning, Doffing, and Disposal
Cross-contamination is a critical failure point in laboratory safety. Following a strict, methodical procedure for putting on and removing PPE is essential to prevent exposure.[12]
Donning (Putting On) PPE
-
Lab Coat/Suit: Don the appropriate body protection first.
-
Respirator (if required): Perform a seal check as per the manufacturer's instructions.
-
Goggles/Face Shield: Position eye and face protection securely.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat. This is your final step before handling the chemical.
Doffing (Removing) PPE
This sequence is designed to move from most contaminated to least contaminated, protecting the user.
-
Decontaminate Gloves: While still wearing them, wash the exterior of your gloves with soap and water to remove gross contamination.[13]
-
Remove Lab Coat/Suit: Remove your body protection by rolling it outwards, avoiding contact with the exterior.
-
Remove Goggles/Face Shield: Handle by the strap or sides to avoid touching the front surface.
-
Remove Gloves: Peel one glove off by pinching the cuff and turning it inside out. With your ungloved hand, slide your finger under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.[14]
-
Remove Respirator (if used): Remove your respirator last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[14]
Disposal Plan: A Critical Final Step
Improper disposal of contaminated PPE can lead to environmental contamination and endanger support staff. This compound is very toxic to aquatic organisms; therefore, contaminated materials must never be washed into sewers or disposed of as general waste.[3][15]
Step-by-Step Disposal Protocol:
-
Segregation: All disposable PPE contaminated with this compound must be treated as hazardous waste.[16]
-
Containment: Immediately place used gloves, aprons, and other disposable items into a designated, leak-proof container that is clearly labeled as "Hazardous Waste" with the chemical name "this compound".[16][17]
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from general workspaces, pending collection by a licensed chemical waste management company.[18]
-
Reusable PPE: Decontaminate reusable items like face shields and respirators according to manufacturer specifications. If visible contamination cannot be removed, the item must be disposed of as hazardous waste.[13]
-
Spill Materials: Any materials used to clean up a this compound spill (e.g., absorbent pads, sand) must also be placed in the sealed hazardous waste container.[3][17]
Emergency Exposure Response
In the event of an accidental exposure despite protective measures, immediate and correct action is crucial.
-
Skin Contact: Quickly remove all contaminated clothing. Immediately wash the affected skin area with large amounts of soap and water.[3][9]
-
Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][9]
-
Inhalation: Move the individual to fresh air immediately.[9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[9]
In all cases of exposure, seek prompt medical attention and ensure the Safety Data Sheet (SDS) for this compound is available for the medical personnel.[3]
References
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New Jersey Department of Health. (n.d.). This compound - Hazardous Substance Fact Sheet. Retrieved from nj.gov. [Link]
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LabManager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from labmanager.com. [Link]
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Patsnap Synapse. (2024, July 12). What are the side effects of this compound?. Retrieved from synapse.patsnap.com. [Link]
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Inchem.org. (n.d.). d-Phenothrin (UK PID). Retrieved from inchem.org. [Link]
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Sumitomo Chemical Australia. (2021, June 28). SAFETY DATA SHEET d-Phenothrin TG. Retrieved from sumitomo-chem.com.au. [Link]
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Inchem.org. (1989). This compound, d- (HSG 32, 1989). Retrieved from inchem.org. [Link]
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Pesticide Environmental Stewardship. (n.d.). Cleaning, Maintenance, Storage and Disposal. Retrieved from pesticidestewardship.org. [Link]
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Occupational Safety and Health Administration. (n.d.). PYRETHRUM. Retrieved from osha.gov. [Link]
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Hazmat School. (2025, September 3). How to dispose of contaminated PPE. Retrieved from hazmatschool.com. [Link]
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ScienceDirect. (n.d.). Environmental and occupational risk of the pyrethroid insecticide this compound. Retrieved from sciencedirect.com. [Link]
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Fox Pest Control. (n.d.). OSHA Requirements for Workplace Pest Management in Different Industries. Retrieved from fox-pest.com. [Link]
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CDMS.net. (n.d.). MATERIAL SAFETY DATA SHEET COVERTTM. Retrieved from cdms.net. [Link]
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Air Sea Containers, Inc. (2022, June 3). OSHA Pesticide Storage Regulations: 5 Important Facts. Retrieved from airseacontainers.com. [Link]
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University of California Integrated Pest Management Program. (2018, April 25). Proper Selection, Use, and Removal of PPE. Module 6: Decontamination, Disposal, and Storage of PPE. Retrieved from YouTube. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
